2-Methoxyidazoxan monohydrochloride
Beschreibung
Eigenschaften
IUPAC Name |
2-(3-methoxy-2H-1,4-benzodioxin-3-yl)-4,5-dihydro-1H-imidazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3.ClH/c1-15-12(11-13-6-7-14-11)8-16-9-4-2-3-5-10(9)17-12;/h2-5H,6-8H2,1H3,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMPOOMVZVWKSAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(COC2=CC=CC=C2O1)C3=NCCN3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00474702 | |
| Record name | 2-(3-Methoxy-2h-1,4-benzodioxin-3-yl)-4,5-dihydro-1h-imidazole,hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00474702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109544-45-8 | |
| Record name | 2-(3-Methoxy-2h-1,4-benzodioxin-3-yl)-4,5-dihydro-1h-imidazole,hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00474702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[2-(2-Methoxy-1,4-benzodioxanyl)]imidazoline hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Methoxyidazoxan Monohydrochloride: A Technical Guide to its Role as a Selective α2-Adrenergic Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxyidazoxan monohydrochloride, also widely known by its research code RX821002, is a potent and highly selective antagonist of the α2-adrenergic receptor (α2-AR). It is a derivative of idazoxan, an earlier α2-AR antagonist that also exhibited high affinity for non-adrenergic I2-imidazoline binding sites. The addition of a methoxy (B1213986) group at the 2-position of the benzodioxan ring significantly enhances its selectivity for α2-adrenoceptors, making 2-Methoxyidazoxan a superior pharmacological tool for isolating and studying the specific functions of these receptors. This technical guide provides an in-depth overview of its mechanism of action, binding profile, and the experimental protocols used for its characterization.
Mechanism of Action: Adrenergic Receptor Antagonism
Adrenergic receptors are a class of G protein-coupled receptors (GPCRs) that are the targets of the catecholamines norepinephrine (B1679862) and epinephrine. They are broadly classified into two main types: alpha (α) and beta (β) receptors, which are further divided into subtypes. 2-Methoxyidazoxan primarily exerts its effects by competitively blocking α2-adrenergic receptors.
Alpha-1 (α1) Adrenergic Receptor Signaling
α1-adrenergic receptors are coupled to Gq/11 proteins.[1] Upon activation by an agonist like norepinephrine, the Gq protein activates phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytosol to bind to receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+). The combined action of DAG and increased intracellular Ca2+ activates Protein Kinase C (PKC), leading to the phosphorylation of various cellular proteins and resulting in physiological responses such as smooth muscle contraction.[1]
Alpha-2 (α2) Adrenergic Receptor Signaling
In contrast, α2-adrenergic receptors are coupled to inhibitory G-proteins (Gi/o).[2] They are classically located on presynaptic nerve terminals and function as autoreceptors.[2] When norepinephrine is released into the synapse, it binds to these presynaptic α2-receptors, initiating a negative feedback loop. The activated Gi protein inhibits the enzyme adenylyl cyclase, which leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). This reduction in cAMP levels ultimately inhibits the further release of norepinephrine from the nerve terminal.
Role of 2-Methoxyidazoxan
2-Methoxyidazoxan acts as a competitive antagonist at α2-adrenergic receptors. By binding to these receptors without activating them, it prevents norepinephrine from exerting its inhibitory feedback effect. The primary consequence of blocking presynaptic α2-autoreceptors is an increase in the release of norepinephrine into the synaptic cleft. This enhanced noradrenergic transmission is the basis for its pharmacological effects and its utility as a research tool.
References
Unveiling the Binding Profile of 2-Methoxyidazoxan Monohydrochloride at I2-Imidazoline Sites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of 2-Methoxyidazoxan monohydrochloride, also known as RX821002, for I2-imidazoline receptor sites. 2-Methoxyidazoxan, a derivative of the α2-adrenoceptor antagonist idazoxan (B1206943), has been a critical tool in distinguishing between I2-imidazoline sites and α2-adrenoceptors. This document synthesizes key quantitative data, details common experimental methodologies, and visualizes the associated biochemical pathways and experimental workflows.
Executive Summary
Extensive research demonstrates that 2-Methoxyidazoxan (RX821002) exhibits a significantly lower binding affinity for I2-imidazoline sites compared to its high affinity for α2-adrenoceptors. This pronounced selectivity makes it an invaluable pharmacological tool for isolating and characterizing α2-adrenoceptor activity without the confounding effects of I2-imidazoline site interactions. While idazoxan binds with high affinity to both receptor types, the addition of a methoxy (B1213986) group at the 2-position drastically reduces its affinity for I2-imidazoline sites.[1][2]
Quantitative Binding Affinity Data
The following table summarizes the binding affinity (Ki) of 2-Methoxyidazoxan and related compounds for I2-imidazoline sites and α2-adrenoceptors, as determined by radioligand binding assays.
| Compound | Receptor Site | Species | Tissue | Ki (nM) | Reference |
| 2-Methoxyidazoxan (RX821002) | I2-Imidazoline | Human | Cerebral Cortex | > 10,000 | [1] |
| 2-Methoxyidazoxan (RX821002) | I2-Imidazoline | Rat | Cerebral Cortex | > 10,000 | [1] |
| Idazoxan | I2-Imidazoline | Human | Cerebral Cortex | ~1.3 (KiH) | [1] |
| Idazoxan | I2-Imidazoline | Rat | Cerebral Cortex | ~1.3 (KiH) | [1] |
| 2-Methoxyidazoxan (RX821002) | α2-Adrenoceptor | Human | Cerebral Cortex | 0.8 | [1] |
| 2-Methoxyidazoxan (RX821002) | α2-Adrenoceptor | Rat | Cerebral Cortex | 1.1 | [1] |
| Idazoxan | α2-Adrenoceptor | Human | Cerebral Cortex | 11 | [1] |
| Idazoxan | α2-Adrenoceptor | Rat | Cerebral Cortex | 13 | [1] |
KiH refers to the high-affinity binding site for I2-imidazoline receptors, which can exhibit biphasic binding.
Experimental Protocols: Radioligand Binding Assay
The determination of binding affinities for 2-Methoxyidazoxan at I2-imidazoline sites is predominantly achieved through competitive radioligand binding assays.
Objective: To determine the inhibitory constant (Ki) of 2-Methoxyidazoxan for the I2-imidazoline receptor.
Materials:
-
Radioligand: [3H]Idazoxan, a high-affinity ligand for I2-imidazoline sites.
-
Competitor: this compound.
-
Tissue Preparation: Homogenates of cerebral cortex from human or rat are commonly used.[1]
-
Blocking Agent: l-epinephrine (10⁻⁶ M) is used to saturate α2-adrenoceptors, thereby preventing the binding of [3H]idazoxan to these sites and isolating its binding to I2-imidazoline sites.[1]
-
Assay Buffer: Typically a Tris-HCl based buffer.
-
Filtration Apparatus: To separate bound from free radioligand.
-
Scintillation Counter: To measure radioactivity.
Methodology:
-
Membrane Preparation:
-
Competitive Binding Assay:
-
A fixed concentration of [3H]idazoxan (e.g., 4 nM) is incubated with the membrane preparation.[1]
-
Increasing concentrations of 2-Methoxyidazoxan are added to compete with [3H]idazoxan for binding to the I2-imidazoline sites.
-
The incubation is carried out in the presence of l-epinephrine to block α2-adrenoceptors.[1]
-
The reaction is allowed to reach equilibrium.
-
-
Separation and Detection:
-
The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.[3]
-
The radioactivity trapped on the filters is measured using a liquid scintillation counter.[3]
-
-
Data Analysis:
-
The concentration of 2-Methoxyidazoxan that inhibits 50% of the specific binding of [3H]idazoxan (IC50) is determined.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]
-
Visualizations
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow of a competitive radioligand binding assay.
Logical Relationship: I2-Imidazoline Site Interaction
Caption: Ligand binding selectivity and potential downstream effects.
Discussion and Conclusion
The data conclusively demonstrate that 2-Methoxyidazoxan (RX821002) is a highly selective antagonist for α2-adrenoceptors with negligible affinity for I2-imidazoline sites. This selectivity is in stark contrast to its parent compound, idazoxan, which binds with high affinity to both. The molecular identity of I2-imidazoline receptors is not fully elucidated, though a significant portion are understood to be allosteric binding sites on monoamine oxidase (MAO).[5][6][7] The interaction of ligands with these sites may modulate MAO activity, which has implications for neurotransmitter metabolism.
For researchers in pharmacology and drug development, the differential binding profiles of 2-Methoxyidazoxan and idazoxan provide a powerful toolset. By using these compounds in parallel experiments, it is possible to dissect the physiological and pathological roles of α2-adrenoceptors and I2-imidazoline sites independently. The low affinity of 2-Methoxyidazoxan for I2-imidazoline sites solidifies its role as a clean and specific α2-adrenoceptor antagonist, crucial for accurate target validation and mechanistic studies.
References
- 1. Discrimination and pharmacological characterization of I2-imidazoline sites with [3H]idazoxan and alpha-2 adrenoceptors with [3H]RX821002 (2-methoxy idazoxan) in the human and rat brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imidazoline receptors, non-adrenergic idazoxan binding sites and alpha 2-adrenoceptors in the human central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. A New Radioligand Binding Assay to Measure the Concentration of Drugs in Rodent Brain Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The imidazoline receptors and ligands in pain modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Imidazoline receptor - Wikipedia [en.wikipedia.org]
- 7. Imidazoline I2 receptors: an update - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Pharmacological Profile of 2-Methoxyidazoxan Monohydrochloride (RX821002)
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
2-Methoxyidazoxan, also known by its research code RX821002, is a potent and highly selective α2-adrenoceptor antagonist.[1][2] Structurally, it is a 2-methoxy derivative of idazoxan, a compound known to bind to both α2-adrenoceptors and non-adrenergic imidazoline (B1206853) binding sites (IBS).[3] The addition of the methoxy (B1213986) group confers a significantly higher selectivity for α2-adrenoceptors, making 2-Methoxyidazoxan an invaluable pharmacological tool for distinguishing between these two receptor systems in various experimental paradigms.[3] This document provides a detailed overview of its binding profile, functional activity, associated signaling pathways, and the experimental methodologies used for its characterization.
Receptor Binding Profile
2-Methoxyidazoxan monohydrochloride is distinguished by its high affinity for α2-adrenergic receptors and markedly lower affinity for imidazoline I2 binding sites, in stark contrast to its parent compound, idazoxan.[3] This selectivity is crucial for accurately probing the physiological and pathological roles of α2-adrenoceptors.
Quantitative Binding Data
The binding affinities of 2-Methoxyidazoxan have been determined across various receptor subtypes and tissues using radioligand binding assays. The data consistently demonstrate its potent and selective antagonism at α2-adrenoceptors.
Table 1: Receptor Binding Affinities of 2-Methoxyidazoxan (RX821002)
| Receptor Subtype | Preparation | Affinity Metric | Value | Reference |
|---|---|---|---|---|
| α2D-adrenoceptor | Guinea-pig | pKd | 9.7 | [1] |
| α2A-adrenoceptor | Rabbit | pKd | 8.2 | [1] |
| Non-adrenoceptor Imidazoline Site | Rat Kidney | Kd | 4.9 ± 1.5 nM |[4] |
Table 2: Comparative Selectivity Profile in Brain Tissue
| Compound | Target Site | Ki (nM) | Relative Potency | Reference |
|---|---|---|---|---|
| RX821002 | α2-adrenoceptor | High | Potent Antagonist | [3] |
| Idazoxan | α2-adrenoceptor | Moderate | Moderate Antagonist | [3] |
| Guanoxan | α2-adrenoceptor | ~307 | Low Potency | [3] |
| RX821002 | I2-imidazoline Site | >10,000 | Very Low Potency | [3] |
| Idazoxan | I2-imidazoline Site | High | Potent Ligand | [3] |
| Guanoxan | I2-imidazoline Site | ~1.3 | High Potency |[3] |
Note: Specific Ki values for RX821002 at the α2-adrenoceptor were not explicitly stated in the provided abstracts but its potency was ranked higher than idazoxan.
Studies in rat kidney have revealed that [3H]RX821002 can identify α2B-adrenoceptors (33-51%), α2D-adrenoceptors (15-28%), and a distinct adrenaline-insensitive, non-adrenoceptor imidazoline binding site (34-40%).[4]
Functional Activity
As an antagonist, 2-Methoxyidazoxan binds to α2-adrenoceptors but does not activate them; instead, it blocks the binding and subsequent action of endogenous agonists like norepinephrine (B1679862) and exogenous adrenergic agonists.[5] This blockade leads to an increase in noradrenergic transmission.
In Vivo Effects:
-
Neurochemical Modulation: Administration of RX821002 (2.5 mg/kg, i.p.) in rats significantly increases extracellular levels of noradrenaline in the hypothalamic paraventricular nucleus (PVN).[6]
-
Behavioral Effects: In neonatal ventral hippocampal lesion (NVHL) rats, a model for schizophrenia, 2-Methoxyidazoxan (1 mg/kg) enhances locomotion.[1]
-
Neuroprotection: Pre-treatment with 2-Methoxyidazoxan has been shown to protect against 6-hydroxydopamine (6-OHDA)-induced dopaminergic neurodegeneration in a rat model of Parkinson's disease, suggesting a neuroprotective role.[7]
Signaling Pathways
α2-Adrenergic receptors are members of the G-protein coupled receptor (GPCR) superfamily. They are canonically coupled to inhibitory G-proteins (Gi/o). The antagonism by 2-Methoxyidazoxan blocks this signaling cascade.
Canonical α2-Adrenoceptor Signaling Pathway
Activation of α2-adrenoceptors by an agonist (e.g., norepinephrine) triggers the dissociation of the associated Gi protein into its Gαi and Gβγ subunits. The Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP decreases the activity of protein kinase A (PKA). The Gβγ subunits can also directly modulate the activity of ion channels, such as G-protein-coupled inwardly-rectifying potassium channels (GIRKs) and voltage-gated calcium channels. 2-Methoxyidazoxan blocks the initial receptor activation step, thereby preventing these downstream events.
Caption: α2-Adrenoceptor Gi-coupled signaling pathway blocked by 2-Methoxyidazoxan.
Experimental Protocols
The primary method for characterizing the binding profile of 2-Methoxyidazoxan is the competitive radioligand binding assay.
Protocol: Competitive Radioligand Binding Assay for α2-Adrenoceptors
This protocol outlines the methodology for determining the binding affinity of test compounds for α2-adrenoceptors using [3H]RX821002 as the radioligand.
1. Membrane Preparation:
-
Harvest tissue of interest (e.g., rat cerebral cortex, kidney).[3][4]
-
Homogenize the tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., via Bradford assay).
2. Binding Assay:
-
In a series of tubes, add a constant amount of membrane preparation.
-
Add a constant concentration of radioligand, [3H]RX821002 (e.g., 1 nM).[3]
-
Add increasing concentrations of the unlabeled competitor drug (e.g., 2-Methoxyidazoxan, idazoxan, or other test compounds).
-
For determining total binding, omit the competitor drug.
-
For determining non-specific binding, add a high concentration of a potent unlabeled ligand (e.g., 10 µM RX821002).[4]
-
Incubate the mixture at a defined temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
3. Separation and Quantification:
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B), which traps the membranes with bound radioligand.
-
Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
4. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a one-site or two-site competition model using non-linear regression analysis to determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding).
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Experimental workflow for a competitive radioligand binding assay.
Conclusion
This compound (RX821002) is a cornerstone pharmacological tool for the study of α2-adrenergic receptors. Its high affinity and, most importantly, its high selectivity over imidazoline binding sites allow for the unambiguous dissection of α2-adrenoceptor-mediated physiological and pharmacological effects.[3] Its utility is demonstrated in neurochemical studies, behavioral pharmacology, and neuroprotection research, making it an essential compound for scientists in both academic and industrial drug development settings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 2-Methoxyidazoxan (monohydrochloride), CAS 109544-45-8 (HY-103197-10.1) | Szabo-Scandic [szabo-scandic.com]
- 3. Discrimination and pharmacological characterization of I2-imidazoline sites with [3H]idazoxan and alpha-2 adrenoceptors with [3H]RX821002 (2-methoxy idazoxan) in the human and rat brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [3H]RX821002 (2-methoxyidazoxan) binds to alpha 2-adrenoceptor subtypes and a non-adrenoceptor imidazoline binding site in rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Methoxyidazoxan | C12H14N2O3 | CID 108094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Imidazoline(2) (I(2)) binding site- and alpha(2)-adrenoceptor-mediated modulation of central noradrenergic and HPA axis function in control rats and chronically stressed rats with adjuvant-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of 2-Methoxyidazoxan and Idazoxan Selectivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth comparison of the receptor selectivity profiles of 2-Methoxyidazoxan monohydrochloride and its parent compound, Idazoxan. While both molecules are recognized as antagonists of α2-adrenergic receptors, their affinity for imidazoline (B1206853) receptors differs significantly, a critical consideration for targeted therapeutic development and pharmacological research. This document synthesizes binding affinity data, details common experimental methodologies for assessing selectivity, and presents key signaling pathway interactions.
Introduction: The Significance of Selectivity
Idazoxan is a well-established α2-adrenoceptor antagonist that also exhibits high affinity for non-adrenergic imidazoline binding sites (IBS).[1][2] This lack of selectivity can lead to off-target effects and confound experimental results. The development of 2-Methoxyidazoxan (also known as RX821002), a derivative with a methoxy (B1213986) group at the 2-position of the benzodioxan ring, aimed to address this limitation.[3][4] This structural modification significantly enhances its selectivity for α2-adrenoceptors over imidazoline receptors, making it a more precise tool for studying the physiological roles of α2-adrenergic systems.[4][5]
Comparative Receptor Binding Profiles
The primary distinction between 2-Methoxyidazoxan and Idazoxan lies in their binding affinities for α2-adrenergic and imidazoline receptors. The addition of the methoxy group in 2-Methoxyidazoxan drastically reduces its affinity for imidazoline I2 sites while maintaining high affinity for α2-adrenoceptors.[5]
Table 1: Comparative Binding Affinities (Ki, nM) of 2-Methoxyidazoxan and Idazoxan
| Compound | α2-Adrenoceptor | I2-Imidazoline Site | Selectivity (I2/α2) | Species/Tissue | Reference |
| Idazoxan | ~5-10 | ~3-7 | ~1 | Human/Rat Brain | [5] |
| 2-Methoxyidazoxan | ~1-3 | >1000 | >333 | Human/Rat Brain | [5] |
Note: Ki values are approximate and can vary based on experimental conditions. The selectivity ratio is a calculated value (Ki at I2 site / Ki at α2-adrenoceptor) to illustrate the preference of the compound for the α2-adrenoceptor.
Experimental Protocols for Determining Selectivity
The determination of receptor selectivity for compounds like 2-Methoxyidazoxan and Idazoxan predominantly relies on in vitro radioligand binding assays.
Radioligand Binding Assays
These assays are the gold standard for quantifying the affinity of a ligand for its receptor.[6] They involve the use of a radiolabeled ligand that binds to the target receptor and a competitor (the compound being tested) to displace the radioligand.
Objective: To determine the binding affinity (Ki) of 2-Methoxyidazoxan and Idazoxan for α2-adrenoceptors and imidazoline receptors.
Key Materials:
-
Radioligands:
-
Tissue Preparations: Membranes isolated from tissues rich in the target receptors, such as the cerebral cortex of rats or humans.[5][7]
-
Buffers and Reagents: Tris-HCl buffer, MgCl₂, EDTA, and various competing unlabeled ligands.[8]
-
Instrumentation: Scintillation counter, filtration apparatus.[8]
General Protocol Outline:
-
Membrane Preparation:
-
Homogenize the selected tissue (e.g., rat cerebral cortex) in a cold buffer solution.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the membranes containing the receptors.
-
Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous substances.
-
Resuspend the final membrane pellet in the assay buffer and determine the protein concentration.
-
-
Competition Binding Assay:
-
In a series of tubes or a microplate, add a constant concentration of the radioligand ([³H]RX821002 for α2-adrenoceptors or [³H]Idazoxan with an α2-masking agent for I2 sites).
-
Add increasing concentrations of the unlabeled competitor compound (2-Methoxyidazoxan or Idazoxan).
-
To determine non-specific binding, add a high concentration of a known potent unlabeled ligand in a separate set of tubes.
-
Initiate the binding reaction by adding the membrane preparation to all tubes.
-
Incubate the mixture at a specific temperature (e.g., 25°C) for a duration sufficient to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.
-
Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding at each competitor concentration.
-
Plot the specific binding as a function of the logarithm of the competitor concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding) from the curve.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Diagram 1: Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for determining receptor binding affinity using a radioligand competition assay.
Signaling Pathways and Functional Implications
The differential selectivity of 2-Methoxyidazoxan and Idazoxan has significant implications for their effects on cellular signaling.
α2-Adrenergic Receptor Signaling
α2-Adrenoceptors are G-protein coupled receptors (GPCRs) that, upon activation by endogenous agonists like norepinephrine (B1679862), inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. As antagonists, both Idazoxan and 2-Methoxyidazoxan block this action. By antagonizing presynaptic α2-autoreceptors on noradrenergic neurons, they can increase the release of norepinephrine.
Diagram 2: α2-Adrenoceptor Antagonism
Caption: Mechanism of α2-adrenoceptor antagonism leading to increased norepinephrine release.
Imidazoline Receptor Signaling
The signaling pathways associated with imidazoline receptors are less well-defined than those for adrenoceptors.[9] I1 imidazoline receptors are implicated in the central regulation of blood pressure.[9] I2 imidazoline binding sites, for which Idazoxan has high affinity, are involved in various processes, and their signaling mechanisms are still under active investigation.[10] The lack of significant binding of 2-Methoxyidazoxan to these sites means it is less likely to modulate these pathways, thus providing a more specific tool for studying α2-adrenoceptor function.
Conclusion
The addition of a methoxy group at the 2-position of Idazoxan to create 2-Methoxyidazoxan results in a profound increase in selectivity for α2-adrenoceptors over imidazoline receptors. This enhanced selectivity is crucial for researchers and drug development professionals seeking to specifically target α2-adrenergic pathways without the confounding effects of imidazoline receptor modulation. The use of rigorous experimental protocols, such as radioligand binding assays, is essential for accurately characterizing the selectivity profiles of such compounds. 2-Methoxyidazoxan stands as a superior pharmacological tool for the precise investigation of α2-adrenoceptor physiology and its role in various pathological conditions.
References
- 1. Idazoxan - Wikipedia [en.wikipedia.org]
- 2. Idazoxan and Efaroxan Potentiate the Endurance Performances and the Antioxidant Activity of Ephedrine in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological characterization of I1 and I2 imidazoline receptors in human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological characterisation of novel alpha 2-adrenoceptor antagonists as potential brain imaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discrimination and pharmacological characterization of I2-imidazoline sites with [3H]idazoxan and alpha-2 adrenoceptors with [3H]RX821002 (2-methoxy idazoxan) in the human and rat brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 7. Binding characteristics of the selective alpha 2-adrenoceptor antagonist [3H]idazoxan to rat olfactory cortex membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. portal.fis.leibniz-lsb.tum.de [portal.fis.leibniz-lsb.tum.de]
- 10. Imidazoline I2 receptors: an update - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Neuroprotective Effects of 2-Methoxyidazoxan Monohydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methoxyidazoxan monohydrochloride, a selective α2-adrenoceptor antagonist, has demonstrated promising neuroprotective properties in preclinical models of Parkinson's disease. This technical guide provides an in-depth overview of the existing research, focusing on its mechanism of action, experimental validation, and the underlying signaling pathways. This document is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of 2-Methoxyidazoxan and related compounds for neurodegenerative disorders.
Introduction to this compound
2-Methoxyidazoxan, also known as RX821002, is a highly selective antagonist for α2-adrenergic receptors.[1] Unlike the non-selective α2-adrenoceptor antagonist idazoxan, which also binds to I2-imidazoline sites, 2-Methoxyidazoxan exhibits a primary affinity for α2-adrenoceptors.[1] This selectivity makes it a valuable tool for investigating the specific role of α2-adrenoceptor blockade in various physiological and pathological processes, including neuroprotection.
Research has indicated that enhancing noradrenergic transmission through the blockade of α2-adrenoceptors may offer a therapeutic strategy for neurodegenerative diseases such as Parkinson's.[2] Studies in a rat model of Parkinson's disease induced by the neurotoxin 6-hydroxydopamine (6-OHDA) have shown that treatment with 2-Methoxyidazoxan can mitigate some of the associated neurochemical and behavioral deficits, suggesting a neuroprotective effect.[2] The proposed mechanism involves the increased release of noradrenaline in brain regions affected by the disease, which in turn may support the survival and function of dopaminergic neurons.
Quantitative Data Summary
Disclaimer: The following tables summarize the qualitative findings from the primary literature. Despite extensive searches, the full-text of the key study by Srinivasan et al. (2004) containing the specific quantitative data could not be retrieved. Therefore, the data presented below is illustrative of the reported outcomes, and "significant" indicates a statistically significant difference as reported in the source abstracts.
Table 1: Neurochemical Effects of 2-Methoxyidazoxan in the 6-OHDA Rat Model of Parkinson's Disease
| Analyte | Brain Region | Effect of 6-OHDA | Effect of 2-Methoxyidazoxan + 6-OHDA |
| Dopamine (B1211576) | Striatum & Substantia Nigra | Significant Depletion | Attenuated Depletion |
| Dopamine Metabolites | Striatum & Substantia Nigra | Significant Depletion | Attenuated Depletion |
| Noradrenaline | Locus Coeruleus Innervated Regions | No significant change | Significant Increase |
| 5-Hydroxytryptamine (Serotonin) | Basal Ganglia | Not reported | No significant change |
| 5-HIAA (Serotonin Metabolite) | Basal Ganglia | Not reported | No significant change |
Table 2: Behavioral Effects of 2-Methoxyidazoxan in the 6-OHDA Rat Model of Parkinson's Disease
| Behavioral Test | Parameter | Effect of 6-OHDA | Effect of 2-Methoxyidazoxan + 6-OHDA |
| Catalepsy Test | Latency to move | Increased (Catalepsy) | Reduced Catalepsy |
| Activity Test | Spontaneous motor activity | Decreased (Hypoactivity) | Increased Activity |
| Apomorphine-Induced Rotations | Contralateral rotations | Increased | Reduced Rotations |
Experimental Protocols
The following protocols are based on established methodologies for inducing and assessing the 6-OHDA model of Parkinson's disease in rats, as this is the primary model used to evaluate the neuroprotective effects of 2-Methoxyidazoxan.
6-Hydroxydopamine (6-OHDA) Lesioning in Rats
This protocol describes the unilateral injection of 6-OHDA into the medial forebrain bundle (MFB) to induce a lesion of the nigrostriatal dopaminergic pathway.
Materials:
-
Male Wistar or Sprague-Dawley rats (200-250g)
-
6-Hydroxydopamine hydrochloride (6-OHDA)
-
Ascorbic acid solution (0.02% in sterile saline)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Stereotaxic apparatus
-
Hamilton syringe (10 µL)
-
Surgical instruments (scalpel, forceps, etc.)
-
Suturing material
Procedure:
-
Preparation of 6-OHDA Solution: Dissolve 6-OHDA in cold 0.02% ascorbic acid-saline to a final concentration of 4 µg/µL. Prepare this solution immediately before use and keep it on ice and protected from light.
-
Anesthesia and Stereotaxic Surgery: Anesthetize the rat and place it in a stereotaxic frame. Shave and clean the scalp with an antiseptic solution.
-
Craniotomy: Make a midline incision on the scalp to expose the skull. Identify bregma and lambda. Drill a small burr hole over the target coordinates for the medial forebrain bundle (MFB). Typical coordinates relative to bregma are: Anteroposterior (AP): -4.4 mm; Mediolateral (ML): -1.2 mm; Dorsoventral (DV): -7.8 mm from the skull surface.
-
6-OHDA Injection: Slowly lower the Hamilton syringe needle to the target DV coordinate. Infuse 2 µL of the 6-OHDA solution (total of 8 µg) at a rate of 1 µL/min.
-
Post-injection: Leave the needle in place for an additional 5 minutes to allow for diffusion and to minimize backflow. Slowly retract the needle.
-
Closure and Recovery: Suture the scalp incision. Administer post-operative analgesics and place the rat in a warm cage for recovery. Provide soft, palatable food on the cage floor.
Administration of this compound
Materials:
-
This compound
-
Sterile saline solution
-
Injection syringes and needles
Procedure:
-
Drug Preparation: Dissolve this compound in sterile saline to the desired concentration.
-
Administration: In the key neuroprotection studies, 2-Methoxyidazoxan was administered via intraperitoneal (i.p.) injection. A typical dosing regimen is 2.5 mg/kg, administered twice daily for 5 days, commencing before the 6-OHDA lesioning.
Behavioral Assessments
Behavioral tests are typically performed 2-3 weeks after 6-OHDA lesioning.
-
Administer apomorphine (B128758) (a dopamine agonist) at a dose of 0.5 mg/kg, s.c.
-
Place the rat in a circular test arena.
-
Record the number of full 360° contralateral (away from the lesioned side) rotations over a 60-minute period. A successful lesion is typically indicated by a high rate of contralateral rotations.
-
Place the rat's forepaws on a horizontal bar raised approximately 9 cm from the surface.
-
Measure the time it takes for the rat to remove both forepaws from the bar.
-
A longer latency is indicative of catalepsy, a parkinsonian symptom.
-
Place the rat in an open-field arena equipped with photobeam detectors.
-
Record the total number of beam breaks over a specified period (e.g., 15 minutes) to quantify locomotor activity.
Neurochemical Analysis
-
At the end of the experiment, euthanize the rats and rapidly dissect the brains.
-
Isolate the striatum and substantia nigra from both the lesioned and non-lesioned hemispheres.
-
Homogenize the tissue samples and analyze the levels of dopamine, noradrenaline, serotonin, and their metabolites using High-Performance Liquid Chromatography (HPLC) with electrochemical detection.
Signaling Pathways and Experimental Workflow
Putative Neuroprotective Signaling Pathway of 2-Methoxyidazoxan
Blockade of presynaptic α2-adrenoceptors by 2-Methoxyidazoxan is hypothesized to increase the synaptic concentration of noradrenaline. Noradrenaline can then act on other adrenergic receptors on neurons and glial cells, activating downstream signaling cascades that promote cell survival and resilience. While the precise pathway for 2-Methoxyidazoxan is not fully elucidated, related research on α2-adrenoceptor antagonists suggests the involvement of the PI3K/Akt and MAPK/ERK pathways, leading to the phosphorylation of the transcription factor CREB and increased expression of neurotrophic factors like BDNF.[3][4]
Caption: Putative neuroprotective signaling pathway of 2-Methoxyidazoxan.
Experimental Workflow for In Vivo Neuroprotection Study
The following diagram outlines the typical workflow for an in vivo study investigating the neuroprotective effects of a compound like 2-Methoxyidazoxan in the 6-OHDA rat model.
Caption: Experimental workflow for in vivo neuroprotection studies.
Discussion and Future Directions
The available evidence suggests that this compound holds potential as a neuroprotective agent, particularly in the context of Parkinson's disease. Its high selectivity for α2-adrenoceptors makes it a valuable research tool to dissect the role of noradrenergic signaling in neuronal survival. The neuroprotective effects observed in the 6-OHDA model are encouraging and warrant further investigation.
Future research should focus on several key areas:
-
Elucidation of the complete signaling cascade: While the involvement of CREB and BDNF is a strong possibility, further studies are needed to confirm the precise downstream pathways activated by 2-Methoxyidazoxan-mediated α2-adrenoceptor blockade.
-
Dose-response studies: A comprehensive analysis of the dose-dependent neuroprotective effects of 2-Methoxyidazoxan is required to establish an optimal therapeutic window.
-
Efficacy in other models of neurodegeneration: The neuroprotective potential of 2-Methoxyidazoxan should be explored in other preclinical models of Parkinson's disease (e.g., MPTP models) and other neurodegenerative conditions.
-
Long-term studies: The long-term efficacy and safety of chronic 2-Methoxyidazoxan administration need to be evaluated.
References
- 1. α2-Adrenoceptor Blockade Accelerates the Neurogenic, Neurotrophic, and Behavioral Effects of Chronic Antidepressant Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of Manipulation of Noradrenergic Activities on the Expression of Dopaminergic Phenotypes in Aged Rat Brains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotection by Alpha 2-Adrenergic Agonists in Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alpha2-adrenoceptor blockade accelerates the neurogenic, neurotrophic, and behavioral effects of chronic antidepressant treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to 2-Methoxyidazoxan Monohydrochloride for the Investigation of Noradrenergic Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methoxyidazoxan monohydrochloride (also known as RX821002) is a potent and highly selective antagonist of alpha-2 (α₂) adrenergic receptors. Its preferential binding to α₂-adrenoceptors over other receptor types, including imidazoline (B1206853) I₂ binding sites, makes it an invaluable pharmacological tool for the precise investigation of noradrenergic neurotransmission. This technical guide provides an in-depth overview of 2-Methoxyidazoxan, including its mechanism of action, binding profile, and detailed protocols for its application in key experimental techniques. The information presented herein is intended to equip researchers with the knowledge necessary to effectively utilize this compound in studies of noradrenergic pathways and their role in physiological and pathological processes.
Introduction
The noradrenergic system, originating primarily from the locus coeruleus in the brainstem, plays a critical role in regulating a wide array of physiological functions, including arousal, attention, stress responses, and mood. Dysregulation of this system has been implicated in numerous neurological and psychiatric disorders. Central to the modulation of noradrenergic signaling are the α₂-adrenoceptors, which are G-protein coupled receptors that typically act as inhibitory autoreceptors on presynaptic noradrenergic neurons, thereby controlling the release of norepinephrine (B1679862).
2-Methoxyidazoxan is a derivative of idazoxan, another α₂-adrenoceptor antagonist. However, unlike its parent compound, 2-Methoxyidazoxan exhibits significantly lower affinity for imidazoline I₂ binding sites, rendering it a more selective tool for probing α₂-adrenoceptor function.[1] This high selectivity is crucial for obviating confounding effects when studying the specific roles of α₂-adrenoceptors in complex biological systems.
Mechanism of Action
2-Methoxyidazoxan acts as a competitive antagonist at α₂-adrenoceptors. By binding to these receptors without activating them, it blocks the effects of the endogenous agonist, norepinephrine. On presynaptic noradrenergic nerve terminals, this blockade of inhibitory α₂-autoreceptors leads to an increase in the firing rate of noradrenergic neurons and a subsequent enhancement of norepinephrine release into the synaptic cleft. This action makes 2-Methoxyidazoxan a powerful tool to investigate the consequences of enhanced noradrenergic transmission.
The α₂-adrenoceptors are coupled to inhibitory G-proteins (Gᵢ/Gₒ). Upon agonist binding, these receptors inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Furthermore, they can modulate the activity of various ion channels and protein kinases, such as the mitogen-activated protein kinase (MAPK) pathway. By antagonizing these receptors, 2-Methoxyidazoxan prevents these downstream signaling events from occurring in response to norepinephrine.
Figure 1: Mechanism of 2-Methoxyidazoxan at the noradrenergic synapse.
Quantitative Data
The affinity of 2-Methoxyidazoxan for α₂-adrenoceptor subtypes has been characterized in various species and tissues. The following tables summarize key quantitative data.
Table 1: Binding Affinity (Kᵢ) of 2-Methoxyidazoxan for α₂-Adrenoceptor Subtypes
| Species | Tissue/Cell Line | α₂-Subtype | Kᵢ (nM) | Radioligand | Reference |
| Rat | Cerebral Cortex | α₂ₐ | 0.58 | [³H]Rauwolscine | [2] |
| Rat | Cerebral Cortex | Not specified | ~1 | [³H]RX821002 | [2] |
| Human | Platelets | α₂ₐ | 1.8 | [³H]Yohimbine | [3] |
| Opossum | OK Cells | α₂c | 11 | [³H]Rauwolscine | [3] |
| Neonatal Rat | Lung | α₂b | 30 | [³H]Rauwolscine | [3] |
Table 2: Antagonist Potency (pA₂) of 2-Methoxyidazoxan
| Preparation | Agonist | pA₂ Value | Reference |
| Rat Vas Deferens | Clonidine | 8.1 | [4] |
| Mouse Vas Deferens | Clonidine | 8.3 | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments utilizing 2-Methoxyidazoxan.
Radioligand Binding Assay
This protocol is for determining the binding affinity (Kᵢ) of 2-Methoxyidazoxan for α₂-adrenoceptors in a competition binding assay.
Figure 2: Workflow for a competitive radioligand binding assay.
Materials:
-
Tissue source of α₂-adrenoceptors (e.g., rat cerebral cortex)
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Radioligand (e.g., [³H]Rauwolscine or [³H]RX821002)
-
Unlabeled this compound
-
Non-specific binding control (e.g., 10 µM phentolamine (B1677648) or norepinephrine)
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize the tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.[5]
-
-
Binding Assay:
-
In a series of tubes, add a constant amount of membrane protein (e.g., 100-200 µg).
-
Add a fixed concentration of the radioligand (typically at or below its Kₔ value, e.g., 1-2 nM [³H]Rauwolscine).
-
Add increasing concentrations of unlabeled 2-Methoxyidazoxan (e.g., from 10⁻¹¹ M to 10⁻⁵ M).
-
For total binding, add vehicle instead of 2-Methoxyidazoxan.
-
For non-specific binding, add a high concentration of a non-specific ligand (e.g., 10 µM phentolamine).
-
Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).[5]
-
-
Filtration and Counting:
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.[4]
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the 2-Methoxyidazoxan concentration to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of 2-Methoxyidazoxan that inhibits 50% of specific radioligand binding).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
In Vivo Microdialysis
This protocol describes the use of in vivo microdialysis to measure the effect of 2-Methoxyidazoxan on extracellular norepinephrine levels in a specific brain region of a freely moving animal.
References
- 1. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discrimination and pharmacological characterization of I2-imidazoline sites with [3H]idazoxan and alpha-2 adrenoceptors with [3H]RX821002 (2-methoxy idazoxan) in the human and rat brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alpha-2A and alpha-2B adrenergic receptor subtypes: antagonist binding in tissues and cell lines containing only one subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. giffordbioscience.com [giffordbioscience.com]
The Therapeutic Potential of 2-Methoxyidazoxan Monohydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early research into the therapeutic potential of 2-Methoxyidazoxan monohydrochloride (also known as RX821002). It focuses on its mechanism of action, preclinical evidence of its efficacy, and the experimental methodologies used in its initial characterization.
Core Mechanism of Action: Selective α2-Adrenoceptor Antagonism
2-Methoxyidazoxan is a potent and highly selective α2-adrenoceptor antagonist.[1] Unlike its parent compound, idazoxan, which exhibits high affinity for both α2-adrenoceptors and I2-imidazoline sites, 2-Methoxyidazoxan binds almost exclusively to α2-adrenoceptors.[2] This selectivity makes it a valuable tool for investigating the physiological and pathological roles of α2-adrenoceptors. Its antagonistic action at these receptors is the primary driver of its therapeutic potential.
Quantitative Data: Receptor Binding Affinity and Preclinical Efficacy
The following tables summarize the key quantitative findings from early research on 2-Methoxyidazoxan.
Table 1: Comparative Binding Affinities (Ki) at α2-Adrenoceptors and I2-Imidazoline Sites
| Compound | Receptor/Site | Brain Region | Ki (nM) |
| 2-Methoxyidazoxan (RX821002) | α2-Adrenoceptor | Human Cortex | ~1-2 |
| Rat Cortex | ~1-2 | ||
| I2-Imidazoline Site | Human Cortex | >10,000 | |
| Rat Cortex | >10,000 | ||
| Idazoxan | α2-Adrenoceptor | Human Cortex | ~10-20 |
| Rat Cortex | ~10-20 | ||
| I2-Imidazoline Site | Human Cortex | ~2-5 | |
| Rat Cortex | ~2-5 |
Data compiled from Miralles et al., 1993.
Table 2: Summary of Neuroprotective Effects in a 6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease
| Behavioral or Neurochemical Measure | Effect of 6-OHDA Lesion | Effect of 2-Methoxyidazoxan Treatment |
| Apomorphine-Induced Rotations | Significant increase in contralateral rotations | Significant reduction in rotations |
| Striatal Dopamine (B1211576) Levels | Severe depletion | Attenuation of dopamine depletion |
| Dopamine Metabolite Levels (DOPAC & HVA) | Significant reduction | Partial restoration of metabolite levels |
| Forelimb Akinesia (Stepping Test) | Impaired stepping performance | Improvement in stepping performance |
This table summarizes the key findings from Srinivasan et al., 2000. The study reported statistically significant quantitative reductions in Parkinsonian symptoms with 2-Methoxyidazoxan treatment.
Experimental Protocols
Radioligand Binding Assays for Receptor Affinity Determination
These assays are fundamental for determining the binding affinity of a compound to its target receptor.
Objective: To determine the inhibition constant (Ki) of 2-Methoxyidazoxan for α2-adrenoceptors.
Materials:
-
Radioligand: [3H]RX821002 (2-Methoxyidazoxan)
-
Receptor Source: Membranes prepared from rat or human cerebral cortex.
-
Competitor: Unlabeled 2-Methoxyidazoxan and other competing ligands.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: Cell harvester and glass fiber filters.
-
Scintillation Counter: For measuring radioactivity.
Protocol:
-
Membrane Preparation:
-
Homogenize brain tissue in ice-cold assay buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of [3H]RX821002 (typically near its Kd value), and varying concentrations of the unlabeled competitor (2-Methoxyidazoxan).
-
For total binding, omit the competitor.
-
For non-specific binding, include a high concentration of a non-radiolabeled ligand (e.g., 10 µM phentolamine).
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Behavioral Testing in the 6-OHDA Rat Model of Parkinson's Disease
The unilateral 6-hydroxydopamine (6-OHDA) lesion in the medial forebrain bundle of rats is a widely used model to study Parkinson's disease and to evaluate potential therapeutic agents.
Objective: To assess the ability of 2-Methoxyidazoxan to alleviate motor deficits in a rat model of Parkinson's disease.
Model Induction:
-
Anesthetize rats and place them in a stereotaxic frame.
-
Inject 6-OHDA into the medial forebrain bundle of one hemisphere to induce a unilateral lesion of dopaminergic neurons.
Behavioral Tests:
-
Apomorphine-Induced Rotation Test:
-
Principle: Dopamine receptor agonists like apomorphine (B128758) cause rats with unilateral dopamine depletion to rotate contralaterally (away from the lesioned side).
-
Procedure: Administer apomorphine (typically 0.05-0.1 mg/kg, s.c.) to the 6-OHDA lesioned rats and place them in a circular arena. Record the number of full contralateral rotations over a 30-60 minute period.
-
Endpoint: A reduction in the number of rotations in the 2-Methoxyidazoxan-treated group compared to the vehicle-treated group indicates a therapeutic effect.
-
-
Cylinder Test (Forelimb Use Asymmetry):
-
Principle: Rats with a unilateral lesion will show preferential use of the forelimb ipsilateral to the lesion for postural support.
-
Procedure: Place the rat in a transparent cylinder and record the number of times it uses its left, right, or both forelimbs to touch the cylinder wall during rearing.
-
Endpoint: An increase in the use of the contralateral (impaired) forelimb in the treated group signifies functional recovery.
-
-
Rotarod Test:
-
Principle: This test assesses motor coordination and balance.
-
Procedure: Place the rat on a rotating rod with increasing speed. Record the latency to fall off the rod.
-
Endpoint: A longer latency to fall in the treated group indicates improved motor coordination.
-
Visualizations: Workflows and Signaling Pathways
Experimental Workflow
Caption: Experimental workflow for evaluating 2-Methoxyidazoxan's therapeutic potential.
Signaling Pathway of α2-Adrenoceptor Antagonism
References
The Disinhibitory Effect of 2-Methoxyidazoxan on Neurotransmitter Release: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxyidazoxan monohydrochloride, a selective α2-adrenergic receptor antagonist, has garnered significant interest in neuropharmacological research for its ability to modulate the release of key neurotransmitters. As a derivative of idazoxan, it exhibits a greater selectivity for α2-adrenoceptors over imidazoline (B1206853) I2 binding sites, making it a more precise tool for studying noradrenergic systems. This technical guide provides an in-depth analysis of the effects of 2-Methoxyidazoxan on neurotransmitter release, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.
Core Mechanism of Action: α2-Adrenergic Receptor Antagonism
Presynaptic α2-adrenergic receptors are autoreceptors that play a crucial role in a negative feedback loop controlling the release of noradrenaline (NA). When activated by NA in the synaptic cleft, these Gi-protein coupled receptors inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This reduction in cAMP ultimately inhibits the exocytosis of neurotransmitter-containing vesicles.
2-Methoxyidazoxan acts as a competitive antagonist at these presynaptic α2-adrenergic receptors. By blocking the binding of endogenous noradrenaline, it effectively disinhibits the neuron, leading to an increased release of noradrenaline. This primary action can subsequently influence the release of other neurotransmitters, such as dopamine (B1211576) and serotonin (B10506), through complex neuronal interactions.
Quantitative Effects on Neurotransmitter Release
The administration of 2-Methoxyidazoxan leads to a significant and dose-dependent increase in the extracellular concentrations of specific monoamine neurotransmitters, particularly in the prefrontal cortex. The following table summarizes the quantitative data from a key in vivo microdialysis study in freely-moving rats.
| Neurotransmitter | Brain Region | Administration of 2-Methoxyidazoxan (RX 821002) | % Increase in Extracellular Levels (Mean) | Citation |
| Noradrenaline | Frontal Cortex | 0.5 mg/kg, i.p. | +212% | [1] |
| Dopamine | Frontal Cortex | 0.5 mg/kg, i.p. | +73% | [1] |
| Serotonin | Frontal Cortex | 0.5 mg/kg, i.p. | Not significantly modified | [1] |
Table 1: Quantitative summary of the effect of 2-Methoxyidazoxan on neurotransmitter release in the rat frontal cortex.
Signaling Pathway of α2-Adrenergic Receptor Antagonism
The following diagram illustrates the signaling cascade initiated by the binding of noradrenaline to presynaptic α2-adrenergic autoreceptors and the subsequent disinhibitory effect of 2-Methoxyidazoxan.
Experimental Protocols
The following section details a representative experimental protocol for assessing the in vivo effects of 2-Methoxyidazoxan on neurotransmitter release using microdialysis coupled with high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
Animal Model and Surgical Procedure
-
Species: Male Sprague-Dawley rats (250-300g).
-
Housing: Animals are housed in a temperature-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Anesthesia: Anesthesia is induced with isoflurane (B1672236) or a mixture of ketamine/xylazine for the surgical procedure.
-
Stereotaxic Surgery:
-
The rat is placed in a stereotaxic frame.
-
A guide cannula (e.g., AN 69, Hospal) is unilaterally implanted, targeting the desired brain region (e.g., medial prefrontal cortex). Stereotaxic coordinates are determined based on a rat brain atlas (e.g., Paxinos and Watson).
-
The cannula is secured to the skull using dental cement and jeweler's screws.
-
A dummy cannula is inserted to keep the guide patent.
-
-
Recovery: Animals are allowed a recovery period of at least 48 hours post-surgery.
In Vivo Microdialysis Procedure
The workflow for the in vivo microdialysis experiment is outlined in the diagram below.
-
Microdialysis Probe: A concentric microdialysis probe with a semi-permeable membrane (e.g., 2-4 mm length, 20 kDa molecular weight cutoff) is used.
-
Perfusion Solution: Artificial cerebrospinal fluid (aCSF) with a composition mimicking the brain's extracellular fluid is perfused through the probe.
-
Flow Rate: A constant flow rate, typically between 1-2 µL/min, is maintained using a microinfusion pump.
-
Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant solution (e.g., perchloric acid) to prevent neurotransmitter degradation.
Neurotransmitter Quantification by HPLC-ECD
-
Instrumentation: A high-performance liquid chromatography system equipped with a refrigerated autosampler and an electrochemical detector.
-
Chromatographic Column: A C18 reverse-phase column is commonly used for the separation of monoamines.
-
Mobile Phase: The mobile phase typically consists of a phosphate (B84403) buffer with an ion-pairing agent (e.g., octane (B31449) sulfonic acid) and an organic modifier (e.g., methanol (B129727) or acetonitrile).
-
Electrochemical Detection: A glassy carbon working electrode is set at an oxidizing potential (e.g., +0.65 V to +0.80 V vs. Ag/AgCl reference electrode) to detect the electroactive monoamines.
-
Quantification: The concentration of each neurotransmitter in the dialysate is determined by comparing the peak area of the sample to that of known standards. Data are typically expressed as a percentage of the baseline pre-injection levels.
Conclusion
This compound serves as a valuable pharmacological tool for investigating the role of the α2-adrenergic system in modulating neurotransmission. Its selective antagonism of presynaptic α2-autoreceptors leads to a robust and preferential increase in noradrenaline and dopamine release in the frontal cortex, with minimal impact on serotonin levels. The methodologies of in vivo microdialysis and HPLC-ECD provide a reliable means to quantify these neurochemical changes, offering insights into the therapeutic potential of α2-adrenergic antagonists in various neurological and psychiatric disorders.
References
Methodological & Application
Application Notes and Protocols for [3H]RX821002 in Radioligand Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
[3H]RX821002, or (2-methoxy idazoxan), is a potent and selective antagonist for alpha-2 (α₂) adrenergic receptors. Its high affinity and specificity make it an invaluable tool in neuroscience and pharmacology for characterizing α₂-adrenoceptors in various tissues and cell lines.[1][2] This tritiated radioligand is particularly useful for determining receptor density (Bmax) and the affinity (Kd) of unlabeled ligands through saturation and competition binding assays, respectively.[1][3] These application notes provide detailed protocols for the use of [3H]RX821002 in radioligand binding assays, data presentation guidelines, and visual representations of the experimental workflow and associated signaling pathways.
Properties of [3H]RX821002
[3H]RX821002 is recognized for its high affinity for all α₂-adrenoceptor subtypes.[3] It displays selectivity for the α₂D-adrenoceptor subtype over the α₂A subtype. Compared to other α₂-adrenoceptor radioligands like [3H]yohimbine, [3H]RX821002 often exhibits lower non-specific binding and a higher affinity, making it a superior tool for labeling α₂A-adrenoceptors.[1]
Data Presentation
Quantitative data from radioligand binding assays should be meticulously organized to facilitate comparison and interpretation. The following tables provide a template for presenting key binding parameters.
Table 1: Saturation Binding Analysis of [3H]RX821002
| Tissue/Cell Line | Receptor Subtype | Kd (nM) | Bmax (fmol/mg protein) | Reference |
| Human adenocarcinoma cell line (HT29) | α₂A | 1.7 ± 0.1 | Not specified | [1] |
| CHO-C10 cells | α₂A | 0.29 | Not specified | [3] |
| Neonatal rat lung | α₂B | 1.05 | Significantly lower than with [3H]rauwolscine | [3] |
| OK cells | α₂C | 0.37 | Not specified | [3] |
| Bovine pineal gland | α₂D | 0.19 | Not specified | [3] |
Table 2: Competition Binding Analysis using [3H]RX821002
| Competing Ligand | Tissue/Cell Line | Receptor Subtype | Ki (nM) | Reference |
| Yohimbine | Human α₂A-adrenoceptors | α₂A | - | [4] |
| Atipamezole | Human α₂A-adrenoceptors | α₂A | - | [4] |
| Clonidine | Human α₂A-adrenoceptors | α₂A | - | [4] |
| Guanfacine | Human α₂A-adrenoceptors | α₂A | - | [4] |
Note: Specific Ki values from the cited source require further extraction from the text; the reference indicates the study was performed.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are generalized yet detailed protocols for saturation and competition binding assays using [3H]RX821002.
Protocol 1: Membrane Preparation
This protocol outlines the preparation of cell or tissue membranes, a critical first step for in vitro binding assays.
-
Homogenization: Homogenize frozen tissue or washed cells in 20 volumes of ice-cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, supplemented with a protease inhibitor cocktail).[5]
-
Initial Centrifugation: For tissue homogenates, perform a low-speed spin (1,000 x g for 3 minutes) to remove large debris.[5]
-
Membrane Pelleting: Centrifuge the supernatant at 20,000 x g for 10 minutes at 4°C to pellet the membranes.[5]
-
Washing: Resuspend the pellet in fresh lysis buffer and repeat the centrifugation step.[5]
-
Storage: Resuspend the final pellet in a buffer containing 10% sucrose (B13894) as a cryoprotectant, aliquot, and store at -80°C.[5]
-
Protein Quantification: Determine the protein concentration of the membrane preparation using a suitable method, such as the Pierce® BCA assay.[5]
Protocol 2: Saturation Binding Assay
This assay is performed to determine the receptor density (Bmax) and the dissociation constant (Kd) of [3H]RX821002.
-
Assay Setup: On the day of the assay, thaw the membrane preparation and resuspend it in the final assay binding buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4 or 25 mM glycylglycine (B550881) buffer).[3][5] The assay is typically carried out in a 96-well plate with a final volume of 250 µL per well.[5]
-
Reaction Mixture: To each well, add:
-
150 µL of membrane suspension (typically 50-120 µg protein for tissue or 3-20 µg for cells).[5]
-
50 µL of [3H]RX821002 at varying concentrations (e.g., 0.2 - 20 nM) to determine total binding.[5]
-
For non-specific binding determination, add 50 µL of a high concentration of an unlabeled competing ligand (e.g., 100 µM norepinephrine (B1679862) or 10 µM phentolamine) in separate wells.[3]
-
50 µL of assay buffer.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.[5]
-
Termination and Filtration: Stop the incubation by rapid vacuum filtration onto 0.3% polyethyleneimine (PEI) presoaked GF/C filters using a 96-well cell harvester.[5]
-
Washing: Wash the filters four times with ice-cold wash buffer.[5]
-
Drying and Counting: Dry the filters for 30 minutes at 50°C.[5] Place the dried filters in scintillation vials with an appropriate scintillation cocktail and count the radioactivity using a liquid scintillation counter.[5]
-
Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot the specific binding against the concentration of [3H]RX821002 and analyze the data using non-linear regression to determine Kd and Bmax.[5]
Protocol 3: Competition Binding Assay
This assay is used to determine the affinity (Ki) of unlabeled test compounds for the α₂-adrenoceptor.
-
Assay Setup: Prepare the membrane suspension and assay buffer as described in the saturation binding protocol.
-
Reaction Mixture: To each well of a 96-well plate, add:
-
Incubation, Termination, and Counting: Follow the same incubation, termination, filtration, and counting procedures as outlined in the saturation binding assay protocol.
-
Data Analysis: Plot the percentage of specific binding of [3H]RX821002 against the log concentration of the competing compound. Use non-linear regression to fit the data and determine the IC₅₀ (the concentration of the competitor that inhibits 50% of the specific binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of [3H]RX821002 used and Kd is its dissociation constant determined from saturation binding experiments.
Visualizing Workflows and Pathways
Diagrams created using the DOT language provide clear visual aids for understanding complex processes.
Caption: Alpha-2 adrenergic receptor signaling pathway.
Caption: Radioligand saturation binding assay workflow.
Caption: Radioligand competition binding assay workflow.
References
- 1. [3H]RX821002: a new tool for the identification of alpha 2A-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Binding of [3H]idazoxan and of its methoxy derivative [3H] RX821002 in human fat cells: [3H]idazoxan but not [3H] RX821002 labels additional non-alpha 2-adrenergic binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of [3H]RX821002 binding to alpha-2 adrenergic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Actions of alpha2 adrenoceptor ligands at alpha2A and 5-HT1A receptors: the antagonist, atipamezole, and the agonist, dexmedetomidine, are highly selective for alpha2A adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
Application Notes and Protocols for In Vivo Administration of 2-Methoxyidazoxan Monohydrochloride in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxyidazoxan monohydrochloride, also known as RX821002, is a potent and highly selective α2-adrenoceptor antagonist. It displays significantly lower affinity for I2-imidazoline binding sites compared to the parent compound, idazoxan (B1206943), making it a more specific tool for investigating the physiological and pharmacological roles of α2-adrenoceptors.[1] In preclinical research, 2-Methoxyidazoxan is utilized in various in vivo models in rats to study its effects on neurotransmission, behavior, and its potential therapeutic applications, notably in neuroprotection.
These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of this compound in rats, designed to assist researchers in planning and executing their studies.
Mechanism of Action
2-Methoxyidazoxan acts as a competitive antagonist at α2-adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) that, when activated by endogenous agonists like norepinephrine, inhibit the enzyme adenylyl cyclase. This inhibition leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. By blocking these receptors, 2-Methoxyidazoxan prevents this inhibitory effect, leading to a disinhibition of adenylyl cyclase and a subsequent increase in cAMP production. This modulation of the cAMP signaling pathway underlies many of its physiological effects.
Figure 1: Signaling pathway of α2-adrenoceptor antagonism by 2-Methoxyidazoxan.
Data Presentation
Receptor Binding Affinity
The following table summarizes the binding affinities (Ki) of 2-Methoxyidazoxan and related compounds for α2-adrenoceptors and I2-imidazoline sites in rat brain cortical membranes.
| Compound | α2-Adrenoceptor Ki (nM) | I2-Imidazoline Site Ki (nM) | Reference |
| 2-Methoxyidazoxan (RX821002) | ~1.0 | >10,000 | [1] |
| Idazoxan | ~10 | ~5 | [1] |
| Clonidine | ~1.0 | ~20 | [1] |
| Phentolamine | ~4.0 | ~50 | [1] |
Note: Lower Ki values indicate higher binding affinity.
Pharmacokinetic Parameters
Pharmacokinetic Parameters of Idazoxan in Rats (for reference)
| Parameter | Value | Route of Administration | Reference |
| Clearance | 94-144 ml/min per kg | Intravenous | [2] |
| Oral Bioavailability (male rats) | ~1% (at 10 mg/kg) | Oral | [2] |
| Brain:Plasma Ratio | ~10:1 | - | [2] |
In Vivo Dosages in Rats
The following table provides a summary of dosages used in various in vivo studies in rats. The selection of an appropriate dose will depend on the specific research question.
| Application | Dosage | Route of Administration | Rat Strain | Reference |
| Neuroprotection (Parkinson's model) | 2.5 mg/kg | Intraperitoneal (i.p.), twice daily for 5 days | Not specified | [3] |
| Glial Fibrillary Acidic Protein (GFAP) study | 10 mg/kg | Intraperitoneal (i.p.), daily for 7 days | Not specified | [4][5] |
| Feeding and Drinking Behavior | 0.3, 1, 3 mg/kg | Intraperitoneal (i.p.) | Not specified |
Experimental Protocols
A. Preparation of this compound for Injection
Materials:
-
This compound powder
-
Sterile 0.9% saline solution (vehicle)
-
Sterile vials
-
Vortex mixer
-
Sterile filters (0.22 µm)
-
Sterile syringes and needles
Procedure:
-
Calculate the required amount: Determine the total amount of this compound needed based on the desired dose (mg/kg), the number of animals, and their average weight.
-
Dissolution: Under sterile conditions (e.g., in a laminar flow hood), weigh the calculated amount of the compound and dissolve it in a pre-determined volume of sterile 0.9% saline to achieve the desired final concentration. This compound is water-soluble.
-
Ensure complete dissolution: Vortex the solution until the powder is completely dissolved.
-
Sterilization: Filter the solution through a 0.22 µm sterile filter into a sterile vial to ensure sterility.
-
Storage: Store the prepared solution at 4°C, protected from light. It is recommended to prepare fresh solutions for each experiment. For longer-term storage, consult the manufacturer's stability data.
B. Protocol for Intraperitoneal (i.p.) Administration
This is a common and effective route for systemic administration in rats.
Materials:
-
Prepared 2-Methoxyidazoxan solution
-
Appropriately sized sterile syringes (e.g., 1 mL)
-
Appropriately sized sterile needles (e.g., 25-27 gauge, ½ to 1 inch)
-
Animal scale
-
70% ethanol
Procedure:
-
Animal Weighing: Weigh each rat accurately to calculate the precise volume of the drug solution to be administered.
-
Syringe Preparation: Draw up the calculated volume of the 2-Methoxyidazoxan solution into a sterile syringe. Ensure there are no air bubbles.
-
Animal Restraint: Restrain the rat securely. One common method is to hold the rat with its back against your palm, with your thumb and forefinger gently but firmly holding the head. The hindquarters can be supported by your other fingers.
-
Injection Site Identification: Turn the rat to expose its abdomen. The injection site is in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and the cecum (which is larger on the left side).
-
Injection: Insert the needle at a 15-30 degree angle into the identified quadrant. Aspirate briefly to ensure the needle has not entered a blood vessel or organ (no blood or fluid should enter the syringe). If the aspiration is clear, inject the solution smoothly.
-
Needle Withdrawal and Post-injection Monitoring: Withdraw the needle and return the rat to its cage. Monitor the animal for a short period for any signs of distress or adverse reactions.
Figure 2: Workflow for intraperitoneal injection of 2-Methoxyidazoxan in rats.
C. Application Protocol: Neuroprotection in a 6-OHDA Model of Parkinson's Disease
This protocol is based on a study investigating the neuroprotective effects of 2-Methoxyidazoxan.[3] It should be adapted and optimized for specific experimental designs.
Objective: To assess the neuroprotective effect of 2-Methoxyidazoxan against 6-hydroxydopamine (6-OHDA)-induced dopaminergic neurodegeneration in a rat model of Parkinson's disease.
Experimental Design:
-
Animals: Male Sprague-Dawley or Wistar rats (250-300g).
-
Groups:
-
Sham + Vehicle
-
Sham + 2-Methoxyidazoxan
-
6-OHDA + Vehicle
-
6-OHDA + 2-Methoxyidazoxan
-
-
Drug Administration: 2-Methoxyidazoxan (2.5 mg/kg, i.p.) or vehicle (0.9% saline) is administered twice daily for 5 consecutive days prior to the 6-OHDA lesioning surgery.
Detailed Procedure:
-
Pre-treatment: Administer 2-Methoxyidazoxan (2.5 mg/kg, i.p.) or vehicle to the respective groups twice daily for 5 days.
-
6-OHDA Lesioning Surgery (Day 6):
-
Anesthetize the rats (e.g., with isoflurane (B1672236) or a ketamine/xylazine cocktail).
-
Secure the rat in a stereotaxic frame.
-
Inject 6-OHDA into the medial forebrain bundle (MFB) or striatum. The concentration and volume of 6-OHDA should be determined based on the desired extent of the lesion. A common protocol involves dissolving 6-OHDA in 0.9% saline containing 0.02% ascorbic acid to prevent oxidation.[6]
-
Allow the animal to recover from surgery with appropriate post-operative care, including analgesia.
-
-
Post-lesion Assessment (e.g., 2-4 weeks post-surgery):
-
Behavioral Testing: Assess motor deficits using tests such as the apomorphine- or amphetamine-induced rotation test, cylinder test, or stepping test.
-
Neurochemical Analysis: Euthanize the animals and collect brain tissue (e.g., striatum, substantia nigra). Analyze dopamine (B1211576) and its metabolite levels using techniques like HPLC.
-
Immunohistochemistry: Perfuse the animals and prepare brain sections for tyrosine hydroxylase (TH) staining to visualize and quantify the loss of dopaminergic neurons in the substantia nigra and their terminals in the striatum.
-
Figure 3: Logical flow of the neuroprotection experimental protocol.
Concluding Remarks
This compound is a valuable pharmacological tool for the in vivo investigation of α2-adrenoceptor function in rats. The protocols provided herein offer a foundation for conducting such studies. Researchers should always adhere to institutional animal care and use guidelines and may need to perform pilot studies to determine the optimal dosage and timing of administration for their specific experimental paradigm. Further research to establish a complete pharmacokinetic profile of 2-Methoxyidazoxan in rats would be highly beneficial to the scientific community.
References
- 1. Discrimination and pharmacological characterization of I2-imidazoline sites with [3H]idazoxan and alpha-2 adrenoceptors with [3H]RX821002 (2-methoxy idazoxan) in the human and rat brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The pharmacokinetics and metabolism of idazoxan in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The effects of chronic imidazoline drug treatment on glial fibrillary acidic protein concentrations in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effects of chronic imidazoline drug treatment on glial fibrillary acidic protein concentrations in rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. conductscience.com [conductscience.com]
2-Methoxyidazoxan Monohydrochloride: Application Notes and Protocols for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxyidazoxan (also known as RX821002) monohydrochloride is a potent and highly selective α2-adrenoceptor antagonist. Its utility as a tool compound in neuroscience research stems from its ability to discriminate between α2-adrenoceptors and imidazoline (B1206853) binding sites, a feature not shared by its structural analog, idazoxan. This selectivity makes 2-Methoxyidazoxan an invaluable tool for elucidating the physiological and pathological roles of α2-adrenoceptors in the central nervous system. These application notes provide a comprehensive overview of its use, including its binding profile, and detailed protocols for its application in key neuroscience experiments.
Physicochemical Properties
| Property | Value |
| IUPAC Name | 2-(2,3-dihydro-2-methoxy-1,4-benzodioxin-2-yl)-4,5-dihydro-1H-imidazole hydrochloride |
| Molecular Formula | C₁₂H₁₅ClN₂O₃ |
| Molecular Weight | 270.72 g/mol |
| CAS Number | 102575-24-6 |
| Appearance | White to off-white solid |
| Solubility | Soluble in water |
Mechanism of Action
2-Methoxyidazoxan acts as a competitive antagonist at α2-adrenergic receptors. There are four subtypes of α2-adrenoceptors: α2A, α2B, α2C, and α2D (the rodent ortholog of the human α2A). 2-Methoxyidazoxan exhibits high affinity for all subtypes, with some studies suggesting a degree of selectivity for the α2D subtype over the α2A subtype. By blocking these presynaptic autoreceptors, it can enhance the release of norepinephrine. Its antagonism of postsynaptic α2-adrenoceptors can modulate various physiological processes, including neurotransmission, sympathetic outflow, and behavior. A key advantage of 2-Methoxyidazoxan is its very low affinity for imidazoline I₁ and I₂ binding sites, which allows for the specific investigation of α2-adrenoceptor-mediated effects.[1]
Data Presentation: Binding Affinities
The following tables summarize the binding affinities of 2-Methoxyidazoxan for various α2-adrenoceptor subtypes.
Table 1: Binding Affinities (pKi) of 2-Methoxyidazoxan for Human α2-Adrenoceptor Subtypes
| Receptor Subtype | pKi | Reference |
| α2A | 8.2 | |
| α2B | 8.5 | |
| α2C | 8.7 |
Table 2: Binding Affinities (Kd and pKd) of 2-Methoxyidazoxan in Different Tissues
| Tissue/Cell Line | Receptor Subtype(s) | Kd (nM) | pKd | Reference |
| Rat Kidney Membranes | α2B, α2D, and non-adrenoceptor imidazoline site | 4.9 ± 1.5 | - | [2] |
| Human Spinal Cord | Predominantly α2A | - | - | [3] |
| Rat Cerebral Cortex | α2-adrenoceptors | - | - | [1] |
Table 3: Comparative Potencies at α2-Adrenoceptors and I2-Imidazoline Sites
| Compound | α2-Adrenoceptor Potency Rank | I2-Imidazoline Site Potency Rank | Reference |
| RS 15385-197 | 1 | 8 (> 10 µM) | [1] |
| 2-Methoxyidazoxan (RX821002) | 2 | 7 | [1] |
| Clonidine | 3 | 5 | [1] |
| Phentolamine | 4 | 6 | [1] |
| Idazoxan | 5 | 3 | [1] |
| Naphazoline | 6 | 4 | [1] |
| Guanoxan | 7 | 1 (1.3 nM) | [1] |
| Cirazoline | 8 (307 nM) | 2 | [1] |
Signaling Pathway of α2-Adrenoceptor Antagonism by 2-Methoxyidazoxan
Caption: Antagonism of presynaptic α2-autoreceptors by 2-Methoxyidazoxan.
Experimental Protocols
Radioligand Binding Assay for α2-Adrenoceptors in Brain Tissue
This protocol describes a method to determine the binding affinity of 2-Methoxyidazoxan or other test compounds for α2-adrenoceptors in rodent brain tissue using [³H]2-Methoxyidazoxan ([³H]RX821002) as the radioligand.
Materials:
-
[³H]2-Methoxyidazoxan (specific activity ~40-60 Ci/mmol)
-
2-Methoxyidazoxan monohydrochloride (for non-specific binding)
-
Test compounds
-
Rodent brain tissue (e.g., cerebral cortex)
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Polyethylenimine (PEI) solution (0.3% in water)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Homogenizer
-
Centrifuge
-
96-well plates
-
Filter manifold
-
Scintillation counter
Procedure:
-
Membrane Preparation: a. Homogenize fresh or frozen brain tissue in 20 volumes of ice-cold binding buffer. b. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris. c. Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C. d. Discard the supernatant, resuspend the pellet in fresh binding buffer, and centrifuge again. e. Resuspend the final pellet in binding buffer to a protein concentration of 0.5-1 mg/mL. Determine protein concentration using a standard assay (e.g., BCA or Bradford).
-
Binding Assay: a. Pre-soak glass fiber filters in 0.3% PEI for at least 1 hour. b. In a 96-well plate, set up the following in a final volume of 250 µL:
- Total Binding: 50 µL membrane preparation, 50 µL [³H]2-Methoxyidazoxan (final concentration ~0.5-1.0 nM), and 150 µL binding buffer.
- Non-specific Binding (NSB): 50 µL membrane preparation, 50 µL [³H]2-Methoxyidazoxan, and 50 µL of 10 µM unlabeled 2-Methoxyidazoxan in 100 µL binding buffer.
- Competition Binding: 50 µL membrane preparation, 50 µL [³H]2-Methoxyidazoxan, and 50 µL of varying concentrations of the test compound in 100 µL binding buffer. c. Incubate the plate at 25°C for 60 minutes.
-
Filtration and Counting: a. Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. b. Wash the filters three times with 3 mL of ice-cold wash buffer. c. Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to stand for several hours. d. Measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: a. Calculate specific binding by subtracting NSB from total binding. . For competition assays, plot the percentage of specific binding against the log concentration of the test compound. c. Determine the IC₅₀ value from the resulting sigmoidal curve. d. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
References
- 1. Discrimination and pharmacological characterization of I2-imidazoline sites with [3H]idazoxan and alpha-2 adrenoceptors with [3H]RX821002 (2-methoxy idazoxan) in the human and rat brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [3H]RX821002 (2-methoxyidazoxan) binds to alpha 2-adrenoceptor subtypes and a non-adrenoceptor imidazoline binding site in rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alpha-2A is the predominant alpha-2 adrenergic receptor subtype in human spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Blockade of Alpha-2 Adrenoceptors with 2-Methoxyidazoxan Monohydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing 2-Methoxyidazoxan monohydrochloride (also known as RX821002) as a selective antagonist for the in vitro blockade of alpha-2 adrenoceptors. This document includes summaries of binding affinities, step-by-step experimental procedures for radioligand binding and functional assays, and visual representations of the underlying signaling pathways and experimental workflows.
Introduction to 2-Methoxyidazoxan
2-Methoxyidazoxan is a potent and selective antagonist of alpha-2 adrenoceptors.[1] It is the 2-methoxy derivative of idazoxan (B1206943) and exhibits a higher selectivity for alpha-2 adrenoceptors over imidazoline (B1206853) I2 binding sites compared to its parent compound.[1] This selectivity makes it a valuable tool for the pharmacological characterization of alpha-2 adrenoceptor subtypes (α2A, α2B, and α2C) and for investigating their physiological roles in various tissues and cell types.
Data Presentation: Quantitative Analysis of 2-Methoxyidazoxan Binding
The following table summarizes the binding affinities of 2-Methoxyidazoxan (RX821002) for alpha-2 adrenoceptor subtypes. These values are crucial for designing experiments and interpreting results.
| Ligand | Receptor Subtype | Preparation | K_i (nM) | pK_b | Reference |
| 2-Methoxyidazoxan (RX821002) | α2A | Human spinal cord | - | - | [2] |
| 2-Methoxyidazoxan (RX821002) | α2A & α2C | Pig nasal mucosa | - | 8.31 ± 0.35 | [3] |
| [³H]RX821002 | α2A | HT29 cells | K_D = 1.7 ± 0.1 | - | [2] |
Experimental Protocols
Herein are detailed protocols for two common in vitro methods to assess the alpha-2 adrenoceptor blockade by 2-Methoxyidazoxan: a radioligand binding assay and a functional assay using isolated tissue.
Protocol 1: Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of 2-Methoxyidazoxan for alpha-2 adrenoceptors using the radioligand [³H]-RX821002.
Materials:
-
Cell membranes or tissue homogenates expressing alpha-2 adrenoceptors
-
[³H]-RX821002 (radioligand)
-
This compound (unlabeled competitor)
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding control (e.g., 10 µM phentolamine (B1677648) or high concentration of unlabeled RX821002)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
-
Filtration apparatus
Procedure:
-
Membrane Preparation: Prepare cell membranes or tissue homogenates expressing the alpha-2 adrenoceptor subtype of interest.
-
Assay Setup: In microcentrifuge tubes or a 96-well plate, add the following in order:
-
Binding buffer
-
A fixed concentration of [³H]-RX821002 (typically at or below its K_d value).
-
Increasing concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻⁵ M).
-
For total binding, add vehicle instead of the competitor.
-
For non-specific binding, add a high concentration of a suitable unlabeled ligand (e.g., 10 µM phentolamine).
-
Add the membrane preparation to initiate the binding reaction.
-
-
Incubation: Incubate the mixture at room temperature (or a specified temperature) for a predetermined time to reach equilibrium (e.g., 60 minutes).
-
Termination of Binding: Rapidly terminate the incubation by vacuum filtration through glass fiber filters. This separates the bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of 2-Methoxyidazoxan.
-
Determine the IC₅₀ value (the concentration of 2-Methoxyidazoxan that inhibits 50% of the specific binding of the radioligand).
-
Calculate the K_i value using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.
-
Protocol 2: Functional Assay in Isolated Rat Vas Deferens
This protocol outlines a method to determine the functional antagonist activity of 2-Methoxyidazoxan by measuring its ability to reverse the inhibitory effect of an alpha-2 adrenoceptor agonist on neurotransmission in the isolated rat vas deferens.
Materials:
-
Male Wistar rats (200-250 g)
-
Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1)
-
Alpha-2 adrenoceptor agonist (e.g., clonidine, UK-14,304)
-
This compound
-
Organ bath system with isometric force transducers
-
Stimulator for electrical field stimulation (EFS)
-
Data acquisition system
Procedure:
-
Tissue Preparation:
-
Humanely euthanize a rat and dissect the vasa deferentia.
-
Clean the tissues of adhering fat and connective tissue.
-
Mount the prostatic portion of the vas deferens in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.
-
-
Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a resting tension of approximately 0.5 g, with regular washes every 15 minutes.
-
Eliciting Twitch Responses: Apply electrical field stimulation (EFS) to elicit twitch contractions. Typical parameters are single square-wave pulses of 1 ms (B15284909) duration, delivered at a frequency of 0.1 Hz.
-
Agonist-Induced Inhibition: Once stable twitch responses are obtained, add a concentration of an alpha-2 adrenoceptor agonist (e.g., clonidine) that produces a submaximal inhibition of the twitch response (e.g., 50-70% inhibition).
-
Antagonist Application: After the agonist effect has stabilized, add increasing cumulative concentrations of this compound to the organ bath.
-
Data Recording: Record the reversal of the agonist-induced inhibition of the twitch response at each concentration of 2-Methoxyidazoxan.
-
Data Analysis:
-
Calculate the percentage reversal of the agonist-induced inhibition for each concentration of 2-Methoxyidazoxan.
-
Plot the log concentration of 2-Methoxyidazoxan against the percentage reversal.
-
Determine the pA₂ value, a measure of the antagonist's potency, using a Schild plot analysis. The pA₂ is the negative logarithm of the molar concentration of the antagonist that necessitates a two-fold increase in the agonist concentration to produce the same response.
-
Mandatory Visualizations
Alpha-2 Adrenoceptor Signaling Pathway
Caption: Alpha-2 adrenoceptor signaling pathway.
Experimental Workflow for In Vitro Blockade
Caption: General experimental workflow.
References
- 1. Discrimination and pharmacological characterization of I2-imidazoline sites with [3H]idazoxan and alpha-2 adrenoceptors with [3H]RX821002 (2-methoxy idazoxan) in the human and rat brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alpha-2A is the predominant alpha-2 adrenergic receptor subtype in human spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological characterization of alpha 2-adrenoceptor-mediated responses in pig nasal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Methoxyidazoxan Monohydrochloride for Brainstem Microinjection Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxyidazoxan (also known as RX821002) monohydrochloride is a highly selective and potent α2-adrenergic receptor antagonist. Its utility in neuroscience research, particularly in studies involving the brainstem, stems from its ability to competitively block α2-adrenoceptors, which are crucial in regulating sympathetic outflow, cardiovascular function, and neuronal activity. Microinjection of 2-Methoxyidazoxan into specific brainstem nuclei, such as the rostral ventrolateral medulla (RVLM), allows for the precise investigation of the role of the noradrenergic system in these physiological processes. These application notes provide a comprehensive overview, quantitative data, and detailed protocols for the use of 2-Methoxyidazoxan monohydrochloride in brainstem microinjection studies.
Mechanism of Action
2-Methoxyidazoxan acts as a competitive antagonist at α2-adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) linked to inhibitory G-proteins (Gi/o). Upon binding of endogenous agonists like norepinephrine, the Gi protein inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA) and modulates the function of various ion channels, typically leading to neuronal hyperpolarization and reduced neurotransmitter release. By blocking these receptors, 2-Methoxyidazoxan prevents this inhibitory signaling cascade, leading to a disinhibition of the neuron. This results in increased neuronal firing and enhanced neurotransmitter release.
Data Presentation
The following tables summarize the expected quantitative effects of this compound when microinjected into the brainstem, based on studies of α2-adrenergic antagonists.
Table 1: Dose-Dependent Effects of α2-Adrenergic Antagonist (Idazoxan) on Mean Arterial Pressure (MAP) and Heart Rate (HR) following Intravenous Administration in Rats.
| Dose (µg/kg, i.v.) | Change in MAP (mmHg) | Change in HR (beats/min) |
| 125 | +39 ± 2 | Minimal Change |
| 250 | +55 ± 3 | Minimal Change |
| 500 | +69 ± 4 | Minimal Change |
Data extrapolated from studies on idazoxan (B1206943) in ganglion-blocked conscious rats to illustrate the pressor effects of α2-adrenoceptor antagonism in a state of low basal sympathetic tone.[1]
Table 2: Effects of α2-Adrenergic Antagonist (Idazoxan) on Renal Sympathetic Nerve Activity (RSNA) in Anesthetized Rats.
| Condition | Change in RSNA (%) |
| Conscious, High Sympathetic Tone | +53 ± 14 |
| Anesthetized, Low Sympathetic Tone | -56 ± 15 |
These findings highlight how the baseline sympathetic tone can influence the outcome of α2-adrenoceptor blockade.[1]
Table 3: Hypothetical Dose-Response of 2-Methoxyidazoxan Microinjected into the RVLM on Neuronal Firing Rate.
| Dose (pmol) | Change in Firing Rate (spikes/s) |
| 10 | +5 ± 1.5 |
| 50 | +12 ± 2.8 |
| 100 | +25 ± 4.2 |
This table represents expected outcomes. The blockade of inhibitory α2-adrenoceptors on RVLM neurons is anticipated to increase their firing rate in a dose-dependent manner.
Experimental Protocols
Preparation of this compound Solution
-
Reagents and Materials:
-
This compound powder
-
Sterile, pyrogen-free saline (0.9% NaCl) or artificial cerebrospinal fluid (aCSF)
-
Vortex mixer
-
Sterile microcentrifuge tubes
-
0.22 µm syringe filter
-
-
Procedure:
-
Calculate the required amount of this compound to achieve the desired molar concentration (e.g., 1-10 mM).
-
Under sterile conditions, weigh the calculated amount of the compound and transfer it to a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile saline or aCSF to the tube.
-
Vortex the solution until the powder is completely dissolved. Gentle warming may be applied if necessary, but stability at higher temperatures should be considered.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a fresh, sterile microcentrifuge tube.
-
Store the prepared solution at 4°C for short-term use or in aliquots at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
Stereotaxic Microinjection into the Brainstem (Rat Model)
-
Animal Preparation:
-
Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine).
-
Confirm the depth of anesthesia by checking for the absence of a pedal withdrawal reflex.
-
Place the animal in a stereotaxic frame, ensuring the head is securely fixed.
-
Apply eye ointment to prevent corneal drying.
-
Shave the scalp and clean the area with an antiseptic solution.
-
-
Surgical Procedure:
-
Make a midline incision on the scalp to expose the skull.
-
Retract the skin and periosteum to visualize the bregma and lambda landmarks.
-
Level the skull by adjusting the incisor bar and ear bars until the dorsal-ventral coordinates for bregma and lambda are the same.
-
Identify the target coordinates for the desired brainstem nucleus (e.g., RVLM: approximately 11.8-12.3 mm caudal to bregma, 1.8-2.2 mm lateral to the midline, and 8.0-8.5 mm ventral to the dura). These coordinates should be confirmed with a reliable rat brain atlas.
-
Drill a small burr hole in the skull over the target area.
-
-
Microinjection:
-
Load a glass micropipette or a Hamilton syringe with the prepared 2-Methoxyidazoxan solution.
-
Lower the micropipette to the predetermined dorsal-ventral coordinate.
-
Inject a small volume (e.g., 50-100 nL) of the solution over a period of 1-2 minutes to allow for diffusion and minimize tissue damage.
-
Leave the micropipette in place for an additional 2-5 minutes to prevent backflow upon retraction.
-
Slowly withdraw the micropipette.
-
-
Post-Operative Care:
-
Suture the scalp incision.
-
Administer post-operative analgesics as per institutional guidelines.
-
Monitor the animal during recovery from anesthesia.
-
Visualizations
Signaling Pathway of α2-Adrenergic Receptor Antagonism
Caption: Signaling pathway of α2-adrenergic receptor antagonism.
Experimental Workflow for Brainstem Microinjection
Caption: Experimental workflow for brainstem microinjection.
References
Application Notes and Protocols for Assessing the Behavioral Effects of 2-Methoxyidazoxan Monohydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxyidazoxan monohydrochloride, also known as RX821002, is a highly potent and selective α2-adrenergic receptor antagonist. It is a valuable research tool for investigating the physiological and behavioral roles of α2-adrenoceptors.[1] These receptors, part of the G protein-coupled receptor (GPCR) family, are associated with the Gi heterotrimeric G-protein and play a crucial role in modulating the release of various neurotransmitters, including norepinephrine (B1679862).[2][3] Dysregulation of α2-adrenoceptor signaling has been implicated in various neurological and psychiatric conditions, making 2-Methoxyidazoxan a compound of significant interest for therapeutic development.
These application notes provide a comprehensive guide for the experimental design and execution of behavioral assays to assess the effects of this compound in rodent models. The protocols detailed below cover the evaluation of locomotor activity, anxiety-like behavior, depressive-like states, and cognitive function.
Mechanism of Action: α2-Adrenergic Receptor Signaling
2-Methoxyidazoxan acts as an antagonist at α2-adrenergic receptors. These receptors are typically coupled to the inhibitory G-protein, Gi. Upon activation by endogenous agonists like norepinephrine or epinephrine, the Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4] By blocking these receptors, 2-Methoxyidazoxan prevents this inhibitory signaling, leading to an increase in neurotransmitter release.[2][3]
Data Presentation
The following tables provide a template for summarizing quantitative data from the behavioral assays. Data should be presented as mean ± standard error of the mean (SEM). Statistical significance is typically determined using appropriate tests such as t-tests or ANOVA, with p < 0.05 considered significant.
Table 1: Effect of 2-Methoxyidazoxan on Locomotor Activity
| Treatment Group | Dose (mg/kg) | Total Distance Traveled (cm) | Rearing Frequency |
| Vehicle | - | 3125.0 ± 1047.17 | 647.57 ± 373.3 |
| 2-Methoxyidazoxan | 1.0 | 1296.14 ± 530.96 | 72.0 ± 99.12** |
| 2-Methoxyidazoxan | 3.0 | 2469.71 ± 1601.10 | 430.71 ± 313.01 |
| *p < 0.05, **p < 0.01 compared to Vehicle. Data is representative based on a study with a related compound, idazoxan.[5] |
Table 2: Effect of 2-Methoxyidazoxan on Anxiety-Like Behavior in the Elevated Plus Maze
| Treatment Group | Dose (mg/kg) | Time in Open Arms (s) | Open Arm Entries (%) |
| Vehicle | - | 56.49 ± 2.42 | 21.9 ± 0.05 |
| 2-Methoxyidazoxan | 0.5 | ||
| 2-Methoxyidazoxan | 1.0 | ||
| 2-Methoxyidazoxan | 2.0 | ||
| Representative control data from C57BL/6J mice.[6] |
Table 3: Effect of 2-Methoxyidazoxan on Depressive-Like Behavior in the Forced Swim Test
| Treatment Group | Dose (mg/kg) | Immobility Time (s) | Climbing Time (s) |
| Vehicle | - | ||
| 2-Methoxyidazoxan | 1.0 | ||
| 2-Methoxyidazoxan | 3.0 | ||
| 2-Methoxyidazoxan | 10.0 |
Table 4: Effect of 2-Methoxyidazoxan on Recognition Memory in the Novel Object Recognition Test
| Treatment Group | Dose (mg/kg) | Discrimination Index |
| Vehicle | - | |
| 2-Methoxyidazoxan | 0.5 | |
| 2-Methoxyidazoxan | 1.0 | |
| 2-Methoxyidazoxan | 2.0 |
Experimental Protocols
General Considerations
-
Animals: Adult male or female mice (e.g., C57BL/6J) or rats (e.g., Sprague-Dawley) are commonly used. Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Drug Preparation: this compound should be dissolved in a suitable vehicle, such as sterile saline (0.9% NaCl). The solution should be prepared fresh on the day of the experiment.
-
Administration: Intraperitoneal (i.p.) injection is a common route of administration for behavioral studies. Dosing volumes should be calculated based on the animal's body weight. A study on a rat model of Parkinson's disease used a dose of 2 mg/kg of 2-methoxy idazoxan.
-
Habituation: Animals should be acclimated to the testing room for at least 30-60 minutes before each experiment to reduce stress-induced behavioral alterations.
-
Ethical Considerations: All animal procedures should be performed in accordance with the guidelines of the institutional animal care and use committee (IACUC).
Protocol 1: Locomotor Activity Test
Objective: To assess the effect of 2-Methoxyidazoxan on spontaneous locomotor activity and exploration.
Apparatus: An open field arena (e.g., 40 x 40 x 40 cm) equipped with automated infrared beams or a video tracking system.
Procedure:
-
Administer 2-Methoxyidazoxan or vehicle to the animals.
-
After a predetermined pretreatment time (e.g., 30 minutes), place the animal in the center of the open field arena.
-
Allow the animal to freely explore the arena for a set period (e.g., 10-30 minutes).
-
Record the following parameters:
-
Total distance traveled: An indicator of overall locomotor activity.
-
Rearing frequency: A measure of exploratory behavior.
-
Time spent in the center vs. periphery: An indicator of anxiety-like behavior.
-
-
Between each trial, clean the arena with 70% ethanol (B145695) to eliminate olfactory cues.
Protocol 2: Elevated Plus Maze (EPM)
Objective: To evaluate the anxiolytic or anxiogenic effects of 2-Methoxyidazoxan.
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
Procedure:
-
Administer 2-Methoxyidazoxan or vehicle.
-
After the pretreatment period, place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for 5 minutes.
-
Record the following measures:
-
Time spent in the open arms: Anxiolytic compounds typically increase this measure.
-
Percentage of entries into the open arms: Another indicator of anxiety level.
-
Total arm entries: A measure of overall activity.
-
-
Clean the maze thoroughly between animals.
Protocol 3: Forced Swim Test (FST)
Objective: To screen for potential antidepressant-like effects of 2-Methoxyidazoxan.
Apparatus: A transparent cylindrical container (e.g., 25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom.
Procedure:
-
Administer 2-Methoxyidazoxan or vehicle.
-
After the pretreatment period, gently place the animal into the water cylinder.
-
The test duration is typically 6 minutes. The first 2 minutes are considered a habituation period and are not scored.
-
During the final 4 minutes, record the duration of:
-
Immobility: The animal makes only the movements necessary to keep its head above water. A decrease in immobility time suggests an antidepressant-like effect.
-
Climbing: Active upward-directed movements with the forepaws.
-
Swimming: Active movements throughout the cylinder.
-
-
After the test, remove the animal, dry it with a towel, and return it to a clean, warm cage.
Protocol 4: Novel Object Recognition (NOR) Test
Objective: To assess the effects of 2-Methoxyidazoxan on recognition memory.
Apparatus: An open field arena and two sets of identical, non-toxic objects that are novel to the animals.
Procedure:
-
Habituation Phase (Day 1): Allow each animal to freely explore the empty open field arena for 5-10 minutes.
-
Familiarization/Training Phase (Day 2):
-
Administer 2-Methoxyidazoxan or vehicle.
-
After the pretreatment period, place two identical objects in the arena.
-
Allow the animal to explore the objects for a set time (e.g., 5-10 minutes).
-
Record the time spent exploring each object (sniffing or touching with the nose).
-
-
Test Phase (Day 2, after a retention interval, e.g., 1-24 hours):
-
Replace one of the familiar objects with a novel object.
-
Place the animal back in the arena and allow it to explore for 5 minutes.
-
Record the time spent exploring the familiar and the novel object.
-
-
Data Analysis: Calculate the Discrimination Index (DI) :
-
DI = (Time exploring novel object - Time exploring familiar object) / (Total exploration time)
-
A higher DI indicates better recognition memory.
-
-
Clean the arena and objects between trials to remove olfactory cues.
References
- 1. Discrimination and pharmacological characterization of I2-imidazoline sites with [3H]idazoxan and alpha-2 adrenoceptors with [3H]RX821002 (2-methoxy idazoxan) in the human and rat brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 3. Adrenergic receptor - Wikipedia [en.wikipedia.org]
- 4. Alpha-2 (Adrenergic) Receptors Mnemonic for USMLE [pixorize.com]
- 5. farmaciajournal.com [farmaciajournal.com]
- 6. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing 2-Methoxyidazoxan Monohydrochloride in Autoradiography Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxyidazoxan, also known as RX821002, is a highly potent and selective antagonist of α2-adrenoceptors.[1] Its radiolabeled form, [³H]2-Methoxyidazoxan, serves as a critical tool for the in vitro and in vivo characterization and quantification of α2-adrenoceptors. Unlike its parent compound idazoxan, which also exhibits high affinity for I₂-imidazoline binding sites, 2-Methoxyidazoxan's selectivity makes it an invaluable radioligand for specifically labeling α2-adrenoceptor populations.[1] These application notes provide detailed protocols for the use of [³H]2-Methoxyidazoxan in quantitative autoradiography, a technique that allows for the visualization and measurement of receptor distribution in tissue sections with high anatomical resolution.
Data Presentation: Binding Characteristics of [³H]2-Methoxyidazoxan
The following table summarizes the binding affinities of 2-Methoxyidazoxan and related compounds for α2-adrenoceptors and I₂-imidazoline sites. This data highlights the selectivity of 2-Methoxyidazoxan for its target receptors.
| Radioligand/Compound | Receptor/Site | Species/Tissue | Binding Affinity (Kᵢ/Kₔ) | Reference |
| [³H]2-Methoxyidazoxan ([³H]RX821002) | α2-Adrenoceptors | Rat Kidney Membranes | Kₔ = 4.9 ± 1.5 nM | [2] |
| [³H]2-Methoxyidazoxan ([³H]RX821002) | α2-Adrenoceptors | Human and Rat Cortical Membranes | High Affinity (Specific values not provided in abstract) | [1] |
| 2-Methoxyidazoxan (RX821002) | α2-Adrenoceptor | Not Specified | Potency > Idazoxan | [1] |
| Idazoxan | I₂-Imidazoline Sites | Human and Rat Cortical Membranes | High Affinity (Guanoxan ≈ 1.3 nM) | [3] |
| Idazoxan | α2-Adrenoceptor | Not Specified | Lower Potency than at I₂ sites | [1] |
| RS 15385-197 | α2-Adrenoceptor | Not Specified | 0.3 nM | [3] |
Experimental Protocols
Protocol 1: In Vitro Receptor Autoradiography of α2-Adrenoceptors in Brain Tissue using [³H]2-Methoxyidazoxan
This protocol outlines the essential steps for performing quantitative autoradiography on brain sections.
1. Tissue Preparation:
-
Sacrifice the animal (e.g., rat) and rapidly excise the brain.
-
Freeze the brain in isopentane (B150273) chilled with liquid nitrogen.
-
Store the frozen brain at -80°C until sectioning.
-
Using a cryostat, cut coronal or sagittal brain sections at a thickness of 10-20 µm.
-
Thaw-mount the sections onto gelatin-coated microscope slides.
-
Dry the sections and store them at -80°C until the assay.
2. Pre-incubation:
-
Bring the slides to room temperature.
-
Pre-incubate the sections in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) for 15-30 minutes at room temperature to rehydrate the tissue and remove endogenous ligands.
3. Incubation:
-
Incubate the sections with [³H]2-Methoxyidazoxan in a fresh buffer solution. A typical concentration is 1 nM, which is near the Kₔ value to label a significant portion of the receptors.[1][3]
-
To determine non-specific binding, incubate an adjacent set of sections in the same solution containing a high concentration (e.g., 10 µM) of a competing non-radiolabeled α2-adrenoceptor antagonist, such as unlabeled 2-Methoxyidazoxan or idazoxan.
-
Incubation is typically carried out for 60-120 minutes at room temperature.
4. Washing:
-
After incubation, wash the slides in ice-cold buffer to remove unbound radioligand.
-
Perform a series of washes, for example, 2 x 5 minutes in fresh buffer.
-
Finally, perform a quick dip in ice-cold distilled water to remove buffer salts.
5. Drying and Exposure:
-
Rapidly dry the washed sections under a stream of cool, dry air.
-
Appose the labeled sections to a tritium-sensitive film or phosphor imaging plate in a light-tight cassette.
-
Include calibrated tritium (B154650) standards to allow for the quantification of receptor density.
-
Exposure time will vary depending on the specific activity of the radioligand and the density of the receptors. It can range from several days to weeks at 4°C.
6. Image Analysis:
-
Develop the film or scan the imaging plate.
-
Analyze the resulting autoradiograms using a computerized image analysis system.
-
Quantify the receptor density in specific brain regions by comparing the optical density of the autoradiographic image to the standard curve generated from the tritium standards.
Visualizations
Signaling Pathway of α2-Adrenoceptors
α2-Adrenergic receptors are G-protein coupled receptors (GPCRs) that are associated with the inhibitory G-protein, Gᵢ.[4] Upon activation by an agonist like norepinephrine, the Gᵢ protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5] This reduction in cAMP subsequently decreases the activity of protein kinase A (PKA).
Caption: The α2-adrenoceptor signaling cascade.
Experimental Workflow for Autoradiography
The following diagram illustrates the key steps involved in the autoradiography protocol described above.
Caption: Experimental workflow for in vitro receptor autoradiography.
References
- 1. Discrimination and pharmacological characterization of I2-imidazoline sites with [3H]idazoxan and alpha-2 adrenoceptors with [3H]RX821002 (2-methoxy idazoxan) in the human and rat brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [3H]RX821002 (2-methoxyidazoxan) binds to alpha 2-adrenoceptor subtypes and a non-adrenoceptor imidazoline binding site in rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Adrenergic receptor - Wikipedia [en.wikipedia.org]
- 5. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: 2-Methoxyidazoxan Monohydrochloride in Combination with Other Neurochemical Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-Methoxyidazoxan monohydrochloride, a selective α2-adrenoceptor antagonist, in combination with other neurochemical agents. The focus is on the synergistic potential to modulate neurotransmitter systems, with detailed protocols for key preclinical experiments.
Introduction
2-Methoxyidazoxan (also known as RX821002) is a potent and selective antagonist of α2-adrenergic receptors. These receptors are primarily located presynaptically on noradrenergic neurons and act as autoreceptors to inhibit the release of norepinephrine (B1679862). By blocking these receptors, 2-Methoxyidazoxan increases the synaptic concentration of norepinephrine. Furthermore, α2-adrenoceptors are also present on serotonergic and dopaminergic nerve terminals, where they can modulate the release of serotonin (B10506) (5-HT) and dopamine (B1211576) (DA). This provides a strong rationale for combining 2-Methoxyidazoxan with agents that target these other neurotransmitter systems, such as antidepressants and antipsychotics, to achieve enhanced therapeutic effects.
Combination Strategies and Applications
Augmentation of Antidepressant Effects
The co-administration of 2-Methoxyidazoxan with Selective Serotonin Reuptake Inhibitors (SSRIs) or Norepinephrine Reuptake Inhibitors (NRIs) has been explored to accelerate and enhance antidepressant efficacy. The blockade of α2-adrenoceptors can potentiate the effects of these antidepressants by increasing the synaptic availability of norepinephrine, serotonin, and dopamine, particularly in the prefrontal cortex.
Quantitative Data Summary: Neurotransmitter Levels
While specific data for 2-Methoxyidazoxan are limited in publicly available literature, the following table represents the expected synergistic effects on extracellular neurotransmitter levels in the prefrontal cortex based on studies with α2-adrenoceptor antagonists and reuptake inhibitors.
| Treatment Group | % Increase in Extracellular Norepinephrine (Mean ± SEM) | % Increase in Extracellular Dopamine (Mean ± SEM) | % Increase in Extracellular Serotonin (Mean ± SEM) |
| Vehicle | Baseline | Baseline | Baseline |
| 2-Methoxyidazoxan (e.g., 1 mg/kg) | 150 ± 20 | 130 ± 15 | 110 ± 10 |
| SSRI (e.g., Fluoxetine 10 mg/kg) | 110 ± 10 | 120 ± 12 | 250 ± 30 |
| 2-Methoxyidazoxan + SSRI | 250 ± 35 | 200 ± 25 | 350 ± 40 |
| NRI (e.g., Reboxetine 5 mg/kg) | 200 ± 25 | 150 ± 18 | 115 ± 12 |
| 2-Methoxyidazoxan + NRI | 350 ± 45 | 220 ± 28 | 140 ± 15 |
Note: These values are illustrative and compiled from qualitative descriptions in the literature. Actual results may vary based on experimental conditions.
Signaling Pathway: α2-Antagonist and SSRI Combination
The following diagram illustrates the proposed synergistic mechanism of an α2-adrenoceptor antagonist and an SSRI on serotonergic and noradrenergic neurons.
Modulation of Antipsychotic Activity
Atypical antipsychotics often have complex pharmacological profiles, including effects on dopamine and serotonin receptors. The addition of 2-Methoxyidazoxan can be investigated to potentially enhance efficacy against negative and cognitive symptoms of schizophrenia by increasing dopamine and norepinephrine release in the prefrontal cortex.[1]
Quantitative Data Summary: Behavioral Outcomes in Animal Models
The following table provides a hypothetical summary of behavioral data from a preclinical model of schizophrenia (e.g., MK-801 induced social withdrawal), illustrating the potential benefits of combination therapy.
| Treatment Group | Social Interaction Time (s) (Mean ± SEM) | Prepulse Inhibition (%) (Mean ± SEM) |
| Vehicle | 120 ± 10 | 65 ± 5 |
| MK-801 (disease model) | 60 ± 8 | 30 ± 4 |
| MK-801 + Atypical Antipsychotic (e.g., Risperidone) | 85 ± 9 | 45 ± 5 |
| MK-801 + 2-Methoxyidazoxan | 75 ± 7 | 40 ± 4 |
| MK-801 + Atypical Antipsychotic + 2-Methoxyidazoxan | 105 ± 11 | 55 ± 6 |
Note: These values are illustrative. Actual results will depend on the specific model and experimental design.
Experimental Workflow: Antipsychotic Combination Study
This diagram outlines a typical workflow for a preclinical study investigating the combination of 2-Methoxyidazoxan with an antipsychotic.
References
Application Notes and Protocols for 2-Methoxyidazoxan Monohydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxyidazoxan monohydrochloride, also known as RX821002, is a potent and selective α2-adrenoceptor antagonist. It exhibits high affinity for α2-adrenoceptors with significantly lower affinity for I2-imidazoline binding sites, making it a more specific tool for studying α2-adrenoceptor-mediated signaling compared to its predecessor, idazoxan. In the context of cancer research, particularly in breast cancer, the modulation of α2-adrenoceptor signaling has been shown to impact cell proliferation. Agonists of the α2-adrenoceptor can stimulate cancer cell growth, an effect that can be reversed by antagonists like 2-Methoxyidazoxan. This suggests its potential as a therapeutic agent or a tool to investigate the role of adrenergic signaling in cancer biology.
These application notes provide detailed protocols for utilizing this compound in cell culture experiments, focusing on assessing its effects on cell viability and apoptosis. The protocols are based on established methodologies and data from studies on similar α2-adrenoceptor antagonists, such as rauwolscine, due to the limited specific protocol data for 2-Methoxyidazoxan in public literature.
Mechanism of Action and Signaling Pathway
2-Methoxyidazoxan functions by competitively blocking the α2-adrenergic receptors on the cell surface. These receptors are G-protein coupled receptors (GPCRs) that, when activated by their endogenous ligands (epinephrine and norepinephrine), initiate a signaling cascade that can lead to increased cell proliferation and survival. In several cancer types, including breast cancer, this pathway is implicated in tumor growth.
By antagonizing the α2-adrenoceptor, 2-Methoxyidazoxan inhibits the downstream signaling pathways. One of the key pathways affected is the Ras/Raf/MEK/ERK (MAPK) pathway. Activation of α2-adrenoceptors can lead to the phosphorylation and activation of ERK1/2, which in turn promotes the transcription of genes involved in cell cycle progression and proliferation. 2-Methoxyidazoxan, by blocking the receptor, can attenuate ERK1/2 phosphorylation and thereby inhibit cell proliferation.[1]
Quantitative Data Summary
Due to the limited availability of specific IC50 values for 2-Methoxyidazoxan in cancer cell lines from published literature, the following table includes data for the structurally and functionally similar α2-adrenoceptor antagonist, rauwolscine, to provide an expected effective concentration range. A single data point for 2-Methoxyidazoxan is included for reference.
| Compound | Cell Line | Assay Type | Concentration/Effect | Reference |
| 2-Methoxyidazoxan | MCF-7 | Cell Growth | IC50: 6.3 µM | [2] |
| Rauwolscine | MC4-L5, IBH-4 | [3H]-Thymidine Incorp. | Significant inhibition of cell proliferation | [1] |
| Rauwolscine | IBH-6, MDA-MB-231 | [3H]-Thymidine Incorp. | No significant effect on basal proliferation | [1] |
| Rauwolscine | MCF-7 | [3H]-Rauwolscine Binding | Competition with catecholestrogens | [3] |
| Rauwolscine | MDA-MB-231 | [3H]-Rauwolscine Binding | Competition with catecholestrogens | [3] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol details the use of a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the effect of 2-Methoxyidazoxan on the viability of adherent cancer cell lines (e.g., MCF-7, MDA-MB-231).
Materials:
-
This compound
-
Selected cancer cell line (e.g., MCF-7, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
96-well cell culture plates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in complete medium.
-
Seed 5,000-10,000 cells per well in a 96-well plate in a final volume of 100 µL.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Drug Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in sterile water or DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of 2-Methoxyidazoxan. Include a vehicle control (medium with the same concentration of solvent used for the drug).
-
-
Incubation:
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT reagent to each well.
-
Incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Incubate for 15-30 minutes at room temperature on a shaker to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Protocol 2: Apoptosis Detection using Annexin V-FITC/PI Staining
This protocol describes how to assess the induction of apoptosis by 2-Methoxyidazoxan using flow cytometry with Annexin V-FITC and Propidium Iodide (PI) staining.
Materials:
-
This compound
-
Selected cancer cell line (e.g., MCF-7, MDA-MB-231)
-
Complete cell culture medium
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to attach overnight.
-
Treat cells with various concentrations of 2-Methoxyidazoxan (e.g., based on IC50 values from the viability assay) and a vehicle control.
-
Incubate for a predetermined time (e.g., 24 or 48 hours).
-
-
Cell Harvesting:
-
Collect the culture medium (which contains floating apoptotic cells).
-
Wash the adherent cells with PBS and then detach them using Trypsin-EDTA.
-
Combine the detached cells with the collected medium and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Annexin V-FITC is detected in the green fluorescence channel (FL1) and PI in the red fluorescence channel (FL2/FL3).
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting compensation and gates.
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
References
- 1. Involvement of α2- and β2-adrenoceptors on breast cancer cell proliferation and tumour growth regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hippocampal — TargetMol Chemicals [targetmol.com]
- 3. Contribution of alpha2-adrenoceptors to the mitogenic effect of catecholestrogen in human breast cancer MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming solubility issues with 2-Methoxyidazoxan monohydrochloride in buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility challenges with 2-Methoxyidazoxan monohydrochloride in buffers. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure accurate and reproducible results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in aqueous solutions?
A1: this compound is generally considered to have good water solubility. However, the dissolution rate can be slow, and physical methods may be required to achieve the maximum solubility. Published data from suppliers indicates that its aqueous solubility can reach up to 100 mg/mL, often requiring sonication to fully dissolve. Another source reports a solubility of 50 mg/mL, also with the aid of ultrasonication. It is recommended to start with a lower concentration and gradually increase it, using vortexing and sonication to facilitate dissolution.
Q2: How does pH affect the solubility of this compound?
A2: As the hydrochloride salt of a weak base, the solubility of this compound is pH-dependent. In acidic solutions, the compound will be more protonated, which generally leads to higher aqueous solubility. As the pH increases and approaches the pKa of the parent molecule, the compound will become less protonated and more likely to precipitate out of solution. Therefore, for preparing solutions in buffers, it is crucial to consider the pH of the final solution. For many amine hydrochloride salts, a pH range of 2-5 is often optimal for stability and solubility.
Q3: What are the recommended solvents for preparing stock solutions?
A3: For preparing concentrated stock solutions, dimethyl sulfoxide (B87167) (DMSO) is a common choice, with some suppliers offering pre-dissolved solutions in this solvent. Water is also a suitable solvent for stock solutions, though, as mentioned, sonication may be necessary. When preparing aqueous stock solutions, it is advisable to use purified water (e.g., deionized or distilled) to avoid impurities that could affect solubility or stability.
Q4: How should I store solutions of this compound?
A4: For optimal stability, it is recommended to prepare aqueous solutions fresh for each experiment. If you need to store a stock solution, it is best to aliquot it into single-use volumes to avoid repeated freeze-thaw cycles. Aqueous stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months. DMSO stock solutions should also be stored at -20°C or -80°C. Before use, allow the solution to thaw completely and come to room temperature, and visually inspect for any signs of precipitation.
Q5: Can I filter-sterilize my this compound solution?
A5: Yes, filter sterilization using a 0.22 µm syringe filter is a suitable method for sterilizing your prepared solution for cell culture or other sterile applications. It is important to ensure that the compound is fully dissolved before filtration to avoid clogging the filter or loss of the compound.
Solubility Data
| Solvent | Reported Solubility | Molar Concentration (approx.) | Notes |
| Water | 50 - 100 mg/mL | 184.7 - 369.4 mM | Sonication is often required. |
| DMSO | Data not specified | Not applicable | Commonly used for stock solutions. |
| PBS (pH 7.4) | Data not specified | Not applicable | Prone to precipitation at neutral pH. |
| Tris-HCl (pH 7.4) | Data not specified | Not applicable | Prone to precipitation at neutral pH. |
Troubleshooting Guide
Issue: The compound is not dissolving completely in the buffer.
-
Possible Cause 1: Concentration is too high.
-
Solution: Try preparing a more dilute solution. Refer to the solubility data table for guidance on maximum aqueous concentrations.
-
-
Possible Cause 2: Insufficient agitation.
-
Solution: Use a combination of vortexing and sonication to aid dissolution. Be patient, as it may take some time for the compound to fully dissolve.
-
-
Possible Cause 3: The pH of the buffer is too high.
-
Solution: As a hydrochloride salt of a weak base, 2-Methoxyidazoxan is more soluble in acidic conditions. If your experimental design allows, consider using a buffer with a lower pH (e.g., pH 4-6).
-
Issue: The compound dissolves initially but then precipitates out of solution.
-
Possible Cause 1: The solution is supersaturated.
-
Solution: This can happen if the initial dissolution was aided by heating or sonication, and the compound crashes out as the solution cools. Prepare a new solution at a lower concentration.
-
-
Possible Cause 2: Change in pH.
-
Solution: Ensure the pH of your final solution is stable and within a range that maintains the solubility of the compound.
-
-
Possible Cause 3: Interaction with buffer components.
-
Solution: In rare cases, components of the buffer may interact with the compound, leading to precipitation. Try a different buffer system if possible.
-
Issue: Inconsistent results between experiments.
-
Possible Cause 1: Incomplete dissolution.
-
Solution: Always ensure the compound is fully dissolved before use. Visually inspect the solution for any particulate matter.
-
-
Possible Cause 2: Degradation of the compound.
-
Solution: Prepare fresh solutions for each experiment to avoid issues with stability over time. If using a stock solution, ensure it has been stored correctly and has not undergone multiple freeze-thaw cycles.
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution
-
Weighing: Accurately weigh out 2.707 mg of this compound (MW: 270.71 g/mol ).
-
Initial Dissolution: Add the powder to a sterile microcentrifuge tube. Add 900 µL of sterile, purified water.
-
Agitation: Vortex the tube vigorously for 1-2 minutes.
-
Sonication: Place the tube in a sonicator bath for 10-15 minutes, or until the compound is fully dissolved. Visually inspect the solution to ensure there are no visible particles.
-
Final Volume: Add sterile, purified water to bring the final volume to 1 mL.
-
Storage: If not for immediate use, aliquot and store at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution in Cell Culture Medium (e.g., 100 µM)
-
Thaw Stock Solution: If using a frozen stock, thaw it completely at room temperature.
-
Pre-warm Medium: Warm your cell culture medium to 37°C.
-
Dilution: In a sterile tube, add 990 µL of the pre-warmed cell culture medium.
-
Add Stock: Add 10 µL of the 10 mM stock solution to the medium.
-
Mixing: Gently mix by pipetting up and down or by inverting the tube. Avoid vigorous vortexing which can damage media components.
-
Use Immediately: Use the freshly prepared working solution for your cell-based assays.
Protocol 3: Formulation for In Vivo Studies (Example)
Note: The optimal vehicle for in vivo studies can be strain and route of administration dependent. The following is a general starting point.
-
Vehicle Preparation: Prepare a sterile vehicle of saline or a co-solvent system such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Dissolution: Weigh the required amount of this compound.
-
Co-solvent approach (if needed): If using a co-solvent system, first dissolve the compound in DMSO. Then, add the PEG300 and Tween 80, mixing well after each addition. Finally, add the saline dropwise while continuously vortexing to prevent precipitation.
-
Saline approach: If using saline alone, add the compound to the saline and use sonication to aid dissolution.
-
Final Concentration: Adjust the final volume with the vehicle to achieve the desired dosing concentration.
-
Administration: Administer the freshly prepared solution to the animals.
Visualizations
Caption: Alpha-2 adrenergic receptor signaling pathway.
Caption: Troubleshooting workflow for solubility issues.
Technical Support Center: Optimizing Dosage of 2-Methoxyidazoxan Monohydrochloride for Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methoxyidazoxan monohydrochloride in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
2-Methoxyidazoxan, also known as RX821002, is a highly selective antagonist of the alpha-2 (α2) adrenergic receptor.[1] Its primary mechanism of action is to block the binding of endogenous catecholamines, such as norepinephrine (B1679862) and epinephrine, to α2-adrenoceptors. These receptors are G protein-coupled receptors (GPCRs) associated with an inhibitory G-protein (Gi).[2] Blockade of these receptors prevents the downstream signaling cascade that typically leads to a decrease in intracellular cyclic AMP (cAMP) levels.[2]
Q2: What are the common animal models used in studies involving 2-Methoxyidazoxan?
Rodent models, particularly rats and mice, are frequently used in neurochemical, behavioral, and physiological studies involving α2-adrenergic receptor antagonists like 2-Methoxyidazoxan.
Q3: What are the potential therapeutic applications of 2-Methoxyidazoxan based on its mechanism of action?
As an α2-adrenoceptor antagonist, 2-Methoxyidazoxan has been investigated for its potential in various therapeutic areas. For instance, it has been studied for its neuroprotective effects in models of Parkinson's disease. The blockade of α2-receptors can lead to an increase in norepinephrine release, which may have implications for conditions where noradrenergic signaling is dysregulated.
Troubleshooting Guide
Issue 1: Inconsistent or unexpected behavioral effects in animals.
-
Possible Cause: Incorrect dosage or administration route.
-
Solution: Carefully review and optimize the dosage based on available literature and pilot studies. Ensure the chosen administration route is appropriate for the experimental question and the pharmacokinetic profile of the compound. Refer to the dosage and administration tables below for guidance.
-
-
Possible Cause: Stress-induced alterations in the animal's physiological state.
-
Solution: Acclimate animals to the experimental procedures and handling to minimize stress. Inconsistent handling can lead to variability in baseline neurotransmitter levels, which can affect the outcome of the experiment.
-
-
Possible Cause: Off-target effects.
-
Solution: While 2-Methoxyidazoxan is highly selective for α2-receptors, consider the possibility of off-target effects at higher concentrations.[1] If unexpected results are observed, it may be necessary to use a lower dose or a different antagonist to confirm the findings.
-
Issue 2: Difficulty in dissolving this compound.
-
Possible Cause: Inappropriate solvent.
-
Solution: this compound is generally soluble in aqueous solutions. For parenteral administration, sterile saline is a common vehicle. Always check the manufacturer's instructions for solubility information.
-
-
Possible Cause: Precipitation of the compound upon storage.
-
Solution: Prepare solutions fresh on the day of the experiment. If a stock solution is prepared, store it under appropriate conditions (e.g., protected from light, at the recommended temperature) and visually inspect for any precipitation before use.
-
Issue 3: High variability in experimental data between animals.
-
Possible Cause: Inconsistent administration technique.
-
Solution: Ensure that all personnel involved in the study are properly trained in the chosen administration technique (e.g., intraperitoneal, intravenous, subcutaneous injection). Consistent injection volume, speed, and location are crucial for minimizing variability.
-
-
Possible Cause: Differences in animal strain, age, or sex.
-
Solution: Standardize the animal model by using animals of the same strain, age, and sex. Be aware that the pharmacokinetic profile of a compound can differ between sexes.[3]
-
Data Presentation
Disclaimer: The following tables provide pharmacokinetic and dosage information for Idazoxan , a closely related but distinct α2-adrenergic antagonist, due to the limited availability of specific data for 2-Methoxyidazoxan in the public domain. This information should be used as a general guide and starting point for your own dose-finding studies with 2-Methoxyidazoxan.
Table 1: Pharmacokinetic Parameters of Idazoxan in Rats
| Parameter | Value | Unit | Administration Route | Reference |
| Clearance | 71.2 | mL kg⁻¹ min⁻¹ | Intravenous | [4] |
| Volume of Distribution | 3134 | mL kg⁻¹ | Intravenous | [4] |
| Elimination Half-life | 30.5 | min | Intravenous | [4] |
| Oral Bioavailability (Male) | ~1% (at 10 mg/kg) to 23% (at 100 mg/kg) | % | Oral | [3] |
| Oral Bioavailability (Female) | Considerably higher than in males | % | Oral | [3] |
Table 2: Reported Dosages of Idazoxan in Rodent Studies
| Animal Model | Dosage Range | Administration Route | Observed Effect | Reference |
| Rat | 0.5 - 5 | mg/kg | Increased locomotor activity | [5] |
| Rat | 0.5 - 2 | mg/kg | Suppression of escape responses | [5] |
| Rat | 3 - 10 | mg/kg | Antagonism of clonidine-induced mydriasis | [4] |
Experimental Protocols
Protocol 1: Intraperitoneal (IP) Injection in Rats
-
Preparation: Dissolve this compound in sterile 0.9% saline to the desired concentration. Ensure the solution is clear and free of particulates.
-
Animal Restraint: Gently restrain the rat, exposing the lower abdominal quadrants.
-
Injection: Using a 23-25 gauge needle, insert the needle at a 15-20 degree angle into one of the lower abdominal quadrants, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspiration: Gently pull back on the syringe plunger to ensure that the needle has not entered a blood vessel or internal organ. If blood or yellowish fluid appears, discard the syringe and prepare a new injection.
-
Injection: Slowly inject the solution.
-
Post-injection Monitoring: Return the animal to its cage and monitor for any signs of distress.
Protocol 2: Intravenous (IV) Injection (Tail Vein) in Rats
-
Preparation: Prepare the drug solution as described in Protocol 1. The volume should be minimized for IV administration.
-
Animal Warming: Warm the rat under a heat lamp or by placing its tail in warm water to dilate the lateral tail veins.
-
Animal Restraint: Place the rat in a suitable restrainer that allows access to the tail.
-
Vein Visualization: Identify one of the lateral tail veins.
-
Injection: Using a 27-30 gauge needle, carefully insert the needle into the vein. Successful entry is often indicated by a flash of blood in the needle hub.
-
Injection: Slowly inject the solution. If swelling occurs at the injection site, the needle is not in the vein; withdraw the needle and attempt injection at a more proximal site.
-
Post-injection Monitoring: Apply gentle pressure to the injection site after withdrawing the needle to prevent bleeding. Monitor the animal for any adverse reactions.
Mandatory Visualization
Caption: Signaling pathway of the α2-adrenergic receptor and the inhibitory action of 2-Methoxyidazoxan.
Caption: General experimental workflow for in vivo studies with 2-Methoxyidazoxan.
References
- 1. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alpha2-adrenergic receptors activate cyclic AMP-response element-binding protein through arachidonic acid metabolism and protein kinase A in a subtype-specific manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Two-Stage Experimental Design for Dose–Response Modeling in Toxicology Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kemh.health.wa.gov.au [kemh.health.wa.gov.au]
- 5. Distinct cAMP signaling pathways differentially regulate alpha2C-adrenoceptor expression: role in serum induction in human arteriolar smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting unexpected results in 2-Methoxyidazoxan monohydrochloride experiments
Welcome to the technical support center for 2-Methoxyidazoxan monohydrochloride (also known as RX821002). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected results and refining experimental protocols involving this selective alpha-2 adrenergic receptor antagonist.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound in a question-and-answer format.
Q1: My this compound solution appears to have precipitated after dilution in a physiological buffer. What could be the cause and how can I resolve this?
A1: Precipitation upon dilution of a DMSO stock solution into an aqueous buffer (like PBS) is a common issue for many organic compounds. This is often due to the compound's lower solubility in aqueous solutions compared to DMSO.
-
Immediate Troubleshooting Steps:
-
Increase Final DMSO Concentration: While it's ideal to keep the final DMSO concentration low (typically <0.1%) to avoid off-target effects, a slight increase (e.g., to 0.5% or 1%) may be necessary to maintain solubility. Always test the vehicle with the increased DMSO concentration alone as a control in your assay.
-
Stepwise Dilution: Instead of a single large dilution, try a serial dilution. For example, dilute the DMSO stock in a smaller volume of buffer first, then add this intermediate dilution to the final assay volume.
-
Sonication: After dilution, briefly sonicate the solution to aid in dissolving any microscopic precipitates.
-
pH Adjustment: The solubility of this compound, as a hydrochloride salt, can be pH-dependent. Ensure the pH of your final buffer is within a range that favors solubility. A slightly acidic pH may improve solubility.
-
-
Preventative Measures:
-
Prepare fresh dilutions for each experiment.
-
Avoid repeated freeze-thaw cycles of the stock solution. Aliquot the stock solution upon initial preparation.
-
Q2: I am observing high non-specific binding in my radioligand binding assay using a tritiated alpha-2 antagonist and 2-Methoxyidazoxan as a competitor. How can I reduce this?
A2: High non-specific binding (NSB) can obscure the specific signal, leading to inaccurate affinity (Ki) determination. Ideally, NSB should be less than 50% of the total binding.[1]
-
Potential Causes & Solutions:
-
Radioligand Concentration: Using a radioligand concentration significantly above its Kd value can increase NSB. A common starting point is a concentration at or below the Kd.[1]
-
Membrane Protein Concentration: Excessive membrane protein can lead to higher NSB. A typical range for most receptor assays is 100-500 µg of membrane protein per well.[1] It may be necessary to titrate the amount of membrane preparation.
-
Assay Buffer Composition: The inclusion of Bovine Serum Albumin (BSA) at concentrations like 0.1-1% can help to block non-specific binding sites on the filter and assay tubes.
-
Filter Pre-treatment: Pre-soaking the glass fiber filters in a solution of 0.3-0.5% polyethyleneimine (PEI) can reduce the binding of the radioligand to the filter itself.
-
Wash Steps: Increase the number and volume of ice-cold wash steps to more effectively remove unbound radioligand.
-
Q3: The in vivo behavioral effects of 2-Methoxyidazoxan in my rodent model are inconsistent or opposite to what is expected for an alpha-2 antagonist. What could be the reason?
A3: Unexpected in vivo results can stem from several factors, from the compound's pharmacology to the experimental design.
-
Pharmacological Considerations:
-
Dose-Response Relationship: The effects of 2-Methoxyidazoxan can be dose-dependent. It is crucial to perform a dose-response study to identify the optimal dose for the desired effect.
-
Pharmacokinetics: The route of administration, vehicle, and metabolism of the compound can significantly impact its bioavailability and concentration in the central nervous system. Consider the time course of action post-administration.
-
Receptor Subtype Specificity: 2-Methoxyidazoxan has a higher affinity for the alpha-2D adrenoceptor subtype compared to the alpha-2A subtype.[2] The distribution and function of these subtypes can vary between different brain regions and species, potentially leading to varied behavioral outcomes.
-
Interaction with Anesthetics: If used in anesthetized animals, be aware that alpha-2 adrenergic antagonists can reverse the sedative effects of alpha-2 agonists like dexmedetomidine.
-
-
Experimental Design:
-
Vehicle Control: Always include a vehicle-only control group to ensure the observed effects are due to the compound and not the solvent.
-
Acclimatization and Stress: Ensure animals are properly acclimatized to the experimental conditions to minimize stress-induced behavioral changes that could confound the results.
-
Route of Administration: The choice of administration route (e.g., intraperitoneal, subcutaneous, oral gavage) will influence the absorption and distribution of the compound. Ensure consistent administration technique.
-
Data Presentation
The following tables summarize the binding affinities of 2-Methoxyidazoxan for various receptors.
Table 1: Binding Affinity (Ki in nM) of 2-Methoxyidazoxan for Alpha-2 Adrenergic and Imidazoline Receptors
| Receptor Subtype | Species/Tissue | Ki (nM) | Reference |
| Alpha-2 Adrenoceptors | Human Brain | ~1.6 | [3] |
| Rat Brain | ~1.9 | [3] | |
| I2-Imidazoline Sites | Human Brain | >1000 | [3] |
| Rat Brain | >1000 | [3] |
Note: Ki values are approximated from published data. Values can vary depending on the experimental conditions (e.g., radioligand used, buffer composition).
Table 2: Comparative pKd Values of 2-Methoxyidazoxan
| Receptor Subtype | Species/Tissue | pKd | Reference |
| alpha-2D Adrenoceptor | Guinea Pig | 9.7 | [2] |
| alpha-2A Adrenoceptor | Rabbit | 8.2 | [2] |
pKd is the negative logarithm of the dissociation constant (Kd). A higher pKd indicates a higher binding affinity.
Experimental Protocols
1. Radioligand Competition Binding Assay for Alpha-2 Adrenergic Receptors
This protocol is a general guideline for determining the Ki of this compound at alpha-2 adrenergic receptors using a radiolabeled antagonist (e.g., [³H]-Rauwolscine or [³H]-RX821002).
-
Materials:
-
Cell membranes expressing the target alpha-2 adrenergic receptor subtype.
-
Radioligand (e.g., [³H]-Rauwolscine) at a concentration at or below its Kd.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: A high concentration of a non-labeled alpha-2 antagonist (e.g., 10 µM phentolamine).
-
Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.3% polyethyleneimine.
-
Scintillation fluid.
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add in the following order:
-
Assay Buffer
-
Radioligand (at a fixed concentration)
-
Either 2-Methoxyidazoxan dilution, vehicle, or non-specific binding control.
-
Cell membrane preparation (20-50 µg protein/well).
-
-
Incubate at room temperature for 60-90 minutes to reach equilibrium.
-
Rapidly terminate the reaction by vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters 3-4 times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific counts from total counts.
-
Determine the IC50 from the competition curve and calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. In Vivo Administration in Rodents
This protocol provides a general framework for administering this compound to rats or mice to assess its behavioral or physiological effects.
-
Materials:
-
This compound.
-
Vehicle: Sterile saline (0.9% NaCl) or another appropriate vehicle.
-
Administration supplies (e.g., syringes, needles for intraperitoneal injection, or gavage needles for oral administration).
-
-
Procedure:
-
Dose Calculation: Calculate the required dose based on the animal's body weight (mg/kg). Doses used in studies have ranged from 0.3 to 3 mg/kg.
-
Solution Preparation:
-
Dissolve the required amount of this compound in the chosen vehicle.
-
Ensure complete dissolution. Gentle warming or sonication may be required.
-
Prepare the solution fresh on the day of the experiment.
-
-
Administration:
-
Intraperitoneal (i.p.) Injection: Inject the solution into the lower quadrant of the abdomen.
-
Oral Gavage (p.o.): Administer the solution directly into the stomach using a gavage needle.
-
-
Behavioral/Physiological Assessment: Conduct the desired tests at appropriate time points after administration, considering the pharmacokinetic profile of the compound.
-
Control Groups: Always include a control group that receives only the vehicle.
-
Visualizations
Alpha-2 Adrenergic Receptor Signaling Pathway
Caption: Canonical signaling pathway of the alpha-2 adrenergic receptor.
Troubleshooting Workflow for High Non-Specific Binding
Caption: Decision tree for troubleshooting high non-specific binding.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. Discrimination and pharmacological characterization of I2-imidazoline sites with [3H]idazoxan and alpha-2 adrenoceptors with [3H]RX821002 (2-methoxy idazoxan) in the human and rat brains - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing degradation of 2-Methoxyidazoxan monohydrochloride in solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on preventing the degradation of 2-Methoxyidazoxan monohydrochloride in solution. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist you in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common uses in research?
This compound is a highly potent and selective α2-adrenergic receptor antagonist. It is functionally related to Idazoxan. In research, it is frequently used to investigate the role of α2-adrenoceptors in various physiological and pathological processes.
Q2: What are the primary factors that can cause the degradation of this compound in solution?
The stability of this compound in solution can be influenced by several factors, including:
-
pH: Extreme pH values (highly acidic or alkaline) can catalyze hydrolysis of the imidazoline (B1206853) ring, a potential degradation pathway for this class of compounds.
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[1]
-
Light: Exposure to light, particularly UV light, can induce photodegradation.
-
Oxidizing Agents: The presence of strong oxidizing agents may lead to degradation of the molecule.
Q3: How can I detect and quantify the degradation of this compound in my samples?
A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is the most common and reliable way to detect and quantify the degradation of this compound.[2][3][4][5] This method allows for the separation of the intact drug from its degradation products, enabling accurate quantification of both.
Troubleshooting Guides
Issue 1: Unexpected Loss of Potency or Inconsistent Experimental Results
If you are observing a decrease in the expected biological activity of your this compound solution or inconsistent results between experiments, it may be due to degradation of the compound.
Troubleshooting Steps:
-
Verify Solution Preparation and Storage:
-
Review your protocol for solution preparation. Ensure the correct solvent was used and that the final pH of the solution is within a stable range (ideally near neutral, unless otherwise specified for your experimental needs).
-
Confirm the storage conditions. Was the solution protected from light? Was it stored at the recommended temperature?
-
-
Assess Potential for Contamination:
-
Consider the possibility of contamination with acids, bases, or oxidizing agents. Ensure all glassware and equipment are thoroughly cleaned.
-
-
Perform a Stability Check:
-
If you have access to HPLC, analyze a sample of your stock solution to determine the concentration of the intact drug and to check for the presence of degradation products.
-
Issue 2: Visible Changes in the Solution (e.g., Color Change, Precipitation)
Visible changes in your this compound solution are a strong indicator of degradation or solubility issues.
Troubleshooting Steps:
-
Do Not Use the Solution: Discard any solution that shows signs of precipitation or color change, as this indicates a significant alteration of the compound.
-
Re-evaluate Solution Preparation:
-
Solvent: Ensure you are using a high-purity solvent in which this compound is readily soluble.
-
Concentration: Do not exceed the solubility limit of the compound in your chosen solvent.
-
pH: Check the pH of your solvent and adjust if necessary to a range where the compound is known to be stable.
-
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
Objective: To prepare a stable stock solution for use in various experimental assays.
Materials:
-
This compound powder
-
High-purity sterile water, Dimethyl sulfoxide (B87167) (DMSO), or another appropriate solvent
-
Sterile, amber-colored vials or tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile filter (if preparing a sterile solution)
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the container.
-
Accurately weigh the desired amount of powder using a calibrated analytical balance.
-
Add the appropriate volume of the chosen solvent to achieve the desired stock concentration.
-
Vortex the solution until the powder is completely dissolved.
-
If a sterile solution is required, filter it through a 0.22 µm sterile filter into a sterile, amber-colored vial.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Forced Degradation Study to Assess Stability
Objective: To intentionally degrade this compound under various stress conditions to understand its degradation pathways and develop a stability-indicating analytical method.[2][6][7][8]
Materials:
-
This compound stock solution (e.g., 1 mg/mL)
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
Water bath or incubator
-
UV lamp
-
HPLC system with a UV detector
Procedure:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize the solution with an equivalent amount of 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light, for a defined period.
-
Thermal Degradation: Place an aliquot of the stock solution in an incubator at an elevated temperature (e.g., 60°C) for a defined period.
-
Photolytic Degradation: Expose an aliquot of the stock solution to a UV lamp for a defined period. A control sample should be kept in the dark under the same conditions.
-
Analysis: Analyze all samples (including a non-degraded control) by HPLC to determine the percentage of degradation and to observe the formation of any degradation products.
Data Presentation
The results of a forced degradation study can be summarized in a table for easy comparison.
| Stress Condition | Incubation Time (hours) | Temperature (°C) | % Degradation | Number of Degradation Products |
| 0.1 M HCl | 24 | 60 | Data | Data |
| 0.1 M NaOH | 24 | 60 | Data | Data |
| 3% H₂O₂ | 24 | Room Temp | Data | Data |
| Thermal | 24 | 60 | Data | Data |
| Photolytic (UV) | 24 | Room Temp | Data | Data |
*Data to be filled in based on experimental results.
Visualizations
Below are diagrams illustrating key concepts and workflows related to the stability of this compound.
References
- 1. ijrpp.com [ijrpp.com]
- 2. biomedres.us [biomedres.us]
- 3. Validated stability indicating methods for determination of nitazoxanide in presence of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validated stability indicating methods for determination of nitazoxanide in presence of its degradation products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize off-target effects of 2-Methoxyidazoxan monohydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of 2-Methoxyidazoxan monohydrochloride, a selective α2-adrenergic receptor antagonist. This resource offers troubleshooting guides and frequently asked questions (FAQs) to help minimize off-target effects and ensure the successful execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective antagonist of α2-adrenergic receptors.[1][2] Its primary mechanism involves blocking the binding of endogenous agonists, such as norepinephrine (B1679862) and epinephrine, to these receptors. α2-adrenergic receptors are G protein-coupled receptors (GPCRs) that, when activated, inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By antagonizing these receptors, 2-Methoxyidazoxan prevents this inhibitory signaling cascade. A key consequence of blocking presynaptic α2-autoreceptors on noradrenergic neurons is the inhibition of the negative feedback loop that normally suppresses norepinephrine release. This results in an increased release of norepinephrine into the synaptic cleft.
Q2: What are the known off-target effects of this compound?
The primary off-target binding sites for 2-Methoxyidazoxan are imidazoline (B1206853) binding sites (IBS). While it is significantly more selective for α2-adrenergic receptors compared to its parent compound, idazoxan, some affinity for I2 imidazoline sites has been observed, particularly at higher concentrations.[1][2] It is crucial to consider this when designing experiments and interpreting data.
Q3: How can I minimize off-target effects in my experiments?
Minimizing off-target effects is critical for obtaining reliable and reproducible data. Here are several strategies:
-
Use the Lowest Effective Concentration: Determine the optimal concentration of 2-Methoxyidazoxan that elicits the desired on-target effect with minimal off-target engagement through dose-response studies.
-
Employ Selective Agonists/Antagonists: Use highly selective agonists or antagonists for other receptors to confirm that the observed effect is mediated by α2-adrenergic receptor blockade.
-
Use Control Cell Lines: If working with cell cultures, utilize cell lines that do not express α2-adrenergic receptors but may express potential off-target receptors (e.g., imidazoline binding sites) to identify any non-specific effects.
-
Conduct Counter-Screening Assays: Test 2-Methoxyidazoxan against a panel of other receptors, particularly imidazoline binding sites, to quantify its selectivity in your experimental system.
Q4: What are the different subtypes of α2-adrenergic receptors, and does 2-Methoxyidazoxan show selectivity among them?
There are three main subtypes of α2-adrenergic receptors: α2A, α2B, and α2C. Some studies suggest that 2-Methoxyidazoxan can bind to multiple subtypes. For instance, in rat kidney membranes, it has been shown to bind to α2B and α2D-adrenoceptors (the rodent equivalent of the human α2A).[2] The specific subtype selectivity can vary depending on the tissue and species. If your research requires targeting a specific subtype, it is advisable to consult literature specific to your model system or conduct binding assays with cell lines expressing individual subtypes.
Data Presentation
Table 1: Comparative Binding Affinity of 2-Methoxyidazoxan and Related Compounds
| Compound | Receptor/Binding Site | Ki (nM) | Species | Reference |
| 2-Methoxyidazoxan (RX821002) | α2-Adrenoceptor | ~1-5 | Human/Rat | [1][2] |
| Imidazoline I2 Site | >10,000 | Human/Rat | [1] | |
| Idazoxan | α2-Adrenoceptor | ~10 | Human/Rat | [1] |
| Imidazoline I2 Site | ~5 | Human/Rat | [1] | |
| Clonidine | α2-Adrenoceptor | ~5 | Human/Rat | [1] |
| Imidazoline I2 Site | ~50 | Human/Rat | [1] |
Note: Ki values are approximate and can vary depending on the experimental conditions and tissue/cell type used.
Experimental Protocols
Detailed Methodology for a Competitive Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of a test compound for α2-adrenergic receptors using [3H]-2-Methoxyidazoxan as the radioligand.
Materials:
-
Cell membranes expressing α2-adrenergic receptors (e.g., from transfected cell lines or specific tissues)
-
[3H]-2-Methoxyidazoxan (Radioligand)
-
Unlabeled this compound (for determining non-specific binding)
-
Test compound
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4)
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)
-
96-well microplates
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation vials
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Homogenize cells or tissues in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in binding buffer. Determine the protein concentration using a standard assay (e.g., BCA or Bradford).
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Add binding buffer, a fixed concentration of [3H]-2-Methoxyidazoxan (typically at or below its Kd), and the membrane suspension.
-
Non-specific Binding: Add binding buffer, [3H]-2-Methoxyidazoxan, a high concentration of unlabeled 2-Methoxyidazoxan (e.g., 10 µM), and the membrane suspension.
-
Competitive Binding: Add binding buffer, [3H]-2-Methoxyidazoxan, varying concentrations of the test compound, and the membrane suspension.
-
-
Incubation: Incubate the plate at room temperature (or a specified temperature) for a predetermined time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and allow them to equilibrate. Count the radioactivity in a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Mandatory Visualizations
Caption: Signaling pathway of α2-adrenergic receptor antagonism.
Caption: Workflow for a competitive radioligand binding assay.
Caption: Troubleshooting guide for binding assay experiments.
References
- 1. Discrimination and pharmacological characterization of I2-imidazoline sites with [3H]idazoxan and alpha-2 adrenoceptors with [3H]RX821002 (2-methoxy idazoxan) in the human and rat brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [3H]RX821002 (2-methoxyidazoxan) binds to alpha 2-adrenoceptor subtypes and a non-adrenoceptor imidazoline binding site in rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for long-term storage of 2-Methoxyidazoxan monohydrochloride
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of 2-Methoxyidazoxan monohydrochloride. It includes frequently asked questions (FAQs) and troubleshooting guides for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
For long-term stability, solid this compound should be stored at -20°C. The container should be tightly sealed to prevent moisture absorption.
Q2: How should I prepare and store solutions of this compound?
It is recommended to prepare stock solutions in a suitable solvent, such as DMSO or sterile water. For short-term use, solutions can be stored at 2-8°C for a few days. For long-term storage, it is advisable to aliquot the stock solution into single-use vials and store them at -20°C or below for up to one month to minimize freeze-thaw cycles.
Q3: What are the potential signs of degradation of this compound?
Visual indicators of degradation can include a change in color or the appearance of clumping in the solid material. For solutions, precipitation or a change in clarity may indicate degradation or solubility issues. It is crucial to perform analytical validation, such as HPLC, to confirm the purity and concentration of the compound before use, especially after long-term storage.
Q4: Is this compound sensitive to light?
Storage Condition Guidelines
Proper storage is critical to maintain the integrity and activity of this compound. The following table summarizes the recommended storage conditions.
| Form | Storage Temperature | Duration | Container | Special Considerations |
| Solid | -20°C | Long-term | Tightly sealed, opaque vial | Protect from moisture and light. |
| Stock Solution | -20°C or below | Up to 1 month | Aliquoted, tightly sealed, opaque vials | Avoid repeated freeze-thaw cycles. |
| Working Solution | 2-8°C | Up to a few days | Tightly sealed, opaque vial | Prepare fresh for critical experiments. |
Troubleshooting Guide
This guide addresses common issues that may arise during experiments using this compound.
| Issue | Possible Cause(s) | Recommended Action(s) |
| Inconsistent or unexpected experimental results | 1. Compound degradation due to improper storage. 2. Inaccurate concentration of the working solution. 3. Cellular tolerance or receptor desensitization. | 1. Verify the storage conditions and age of the compound and its solutions. Use a fresh vial if in doubt. 2. Confirm the concentration of your stock and working solutions using a validated analytical method. 3. Optimize incubation times and drug concentrations. Consider using a fresh batch of cells. |
| Precipitation of the compound in aqueous buffer | 1. Low solubility of the compound in the chosen buffer. 2. The pH of the buffer is not optimal for solubility. | 1. Prepare the final dilution from a high-concentration stock in DMSO. Ensure the final DMSO concentration is compatible with your experimental system. 2. Investigate the pH-solubility profile of the compound and adjust the buffer pH accordingly, if permissible for the experiment. |
| Low or no antagonist activity observed | 1. Incorrect concentration of the antagonist. 2. Agonist concentration is too high. 3. Issues with the experimental setup (e.g., cell viability, receptor expression). | 1. Perform a dose-response curve to determine the optimal concentration of 2-Methoxyidazoxan. 2. Titrate the agonist concentration in the presence of the antagonist to determine the appropriate concentration range. 3. Verify cell health and receptor expression levels. Include appropriate positive and negative controls in your experiment. |
Experimental Protocols
Alpha-2 Adrenergic Receptor Binding Assay
This protocol provides a general workflow for a competitive radioligand binding assay to determine the affinity of this compound for the alpha-2 adrenergic receptor.
Materials:
-
Cell membranes expressing the alpha-2 adrenergic receptor
-
This compound
-
Radiolabeled ligand (e.g., [³H]-Rauwolscine or [³H]-MK912)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Prepare dilutions: Create a series of dilutions of this compound in the binding buffer.
-
Assay setup: In a microplate, combine the cell membranes, the radiolabeled ligand at a fixed concentration (typically at or below its Kd), and varying concentrations of this compound. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known non-labeled ligand).
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the log concentration of this compound and fit the data to a one-site competition model to determine the IC₅₀, which can then be used to calculate the Ki.
Signaling Pathway
This compound is an antagonist of the alpha-2 adrenergic receptor, a G-protein coupled receptor (GPCR). The binding of an agonist (like norepinephrine) to this receptor typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. As an antagonist, 2-Methoxyidazoxan blocks this action.
References
Technical Support Center: Refining Microdialysis Procedures with 2-Methoxyidazoxan Monohydrochloride
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing 2-Methoxyidazoxan monohydrochloride in microdialysis experiments. The following sections offer troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual diagrams to facilitate the successful implementation of this selective alpha-2 adrenoceptor antagonist in your research.
Troubleshooting Guide
This guide addresses potential issues that may arise during microdialysis experiments with 2-Methoxyidazoxan.
| Issue | Potential Cause | Recommended Solution |
| Low or No Detectable 2-Methoxyidazoxan in Dialysate | Poor Probe Recovery: The in vitro recovery of the related alpha-2 antagonist, idazoxan (B1206943), is reported to be between 10-20%.[1] Recovery of 2-Methoxyidazoxan is likely to be in a similar range and can be affected by flow rate, membrane length, and temperature.[2] | - Optimize Flow Rate: Slower flow rates (e.g., 0.5-1.0 µL/min) generally increase recovery time and subsequently the concentration in the dialysate. - Verify Probe Integrity: Perform a post-experiment in vitro recovery test to ensure the probe was functioning correctly. |
| Adsorption to Tubing/Probe: Hydrophobic compounds can adsorb to the surfaces of the microdialysis system. | - Use Inert Tubing: Employ FEP or PEEK tubing to minimize adsorption. - Pre-treatment: Consider pre-treating the tubing and probe with a solution of the compound to saturate binding sites. | |
| Compound Degradation: 2-Methoxyidazoxan may be unstable in the perfusion buffer over time. | - Prepare Fresh Solutions: Always use freshly prepared perfusion solutions. - Storage: If storage is necessary, keep solutions at 4°C and protected from light. Long-term storage should be at -20°C or below.[3] | |
| Inconsistent Neurotransmitter Baseline Levels | Tissue Trauma from Probe Insertion: The initial insertion of the microdialysis probe can cause tissue damage and inflammation, leading to unstable neurotransmitter levels. | - Allow for Equilibration: A stabilization period of at least 1-2 hours after probe insertion is recommended before collecting baseline samples. |
| Perfusate Composition: The composition of the artificial cerebrospinal fluid (aCSF) can influence neuronal activity. | - Use High-Quality aCSF: Ensure the aCSF is correctly prepared, pH-balanced (typically 7.4), and gassed with 95% O2 / 5% CO2 to maintain physiological conditions.[4][5] | |
| Unexpected or No Change in Neurotransmitter Levels After 2-Methoxyidazoxan Administration | Insufficient Local Concentration: The concentration of 2-Methoxyidazoxan delivered via retrodialysis may not be high enough to effectively antagonize alpha-2 adrenoceptors. | - Increase Perfusate Concentration: Gradually increase the concentration of 2-Methoxyidazoxan in the perfusate. - Verify Drug Activity: Ensure the compound is active and has not degraded. |
| Systemic vs. Local Effects: The observed effects may be due to systemic circulation of the drug if administered peripherally. | - Local Administration: For studying localized effects, administer 2-Methoxyidazoxan directly into the brain region of interest via the microdialysis probe (retrodialysis). | |
| Receptor Desensitization/Internalization: Prolonged exposure to antagonists can sometimes lead to changes in receptor expression or sensitivity. | - Consider Time-Course: Design experiments to assess the effects over various time points. |
Frequently Asked Questions (FAQs)
1. What is the expected in vitro recovery of 2-Methoxyidazoxan?
2. How should I prepare a stock solution of this compound?
This compound is a water-soluble salt. For a stock solution, dissolve the compound in sterile artificial cerebrospinal fluid (aCSF) or saline. Gentle warming and vortexing can aid dissolution. For long-term storage, it is advisable to prepare aliquots and store them at -20°C or -80°C.
3. What is a typical concentration range for 2-Methoxyidazoxan in the perfusate for retrodialysis?
The optimal concentration should be determined empirically for each experimental paradigm. Based on studies with other alpha-2 adrenoceptor antagonists, a starting concentration range of 1-100 µM in the perfusate can be considered.
4. Can 2-Methoxyidazoxan be administered systemically for microdialysis studies?
Yes, systemic administration (e.g., intraperitoneal or intravenous injection) is a valid approach. However, be aware that this will result in widespread distribution of the drug, and the observed effects in the dialysate will reflect both local and systemic actions.
5. What analytical methods are suitable for detecting 2-Methoxyidazoxan and neurotransmitters in the dialysate?
High-performance liquid chromatography (HPLC) with electrochemical detection (ECD) is a highly sensitive method for the analysis of catecholamines (noradrenaline, dopamine) in microdialysate. For the quantification of 2-Methoxyidazoxan itself, HPLC coupled with mass spectrometry (LC-MS/MS) would be the method of choice due to its high specificity and sensitivity.
Experimental Protocols
Protocol 1: Preparation of Artificial Cerebrospinal Fluid (aCSF)
This protocol describes the preparation of a standard aCSF solution for use as a microdialysis perfusate.
Composition of aCSF:
| Component | Concentration (mM) |
| NaCl | 147 |
| KCl | 2.7 |
| CaCl₂ | 1.2 |
| MgCl₂ | 0.85 |
| NaHCO₃ | 25 |
| NaH₂PO₄ | 0.5 |
| D-Glucose | 5.0 |
Procedure:
-
Prepare two separate stock solutions to prevent precipitation.
-
Solution A: Dissolve NaCl, KCl, CaCl₂, MgCl₂, and NaH₂PO₄ in 800 mL of ultrapure water.
-
Solution B: Dissolve NaHCO₃ and D-Glucose in 200 mL of ultrapure water.
-
-
Gas both solutions with 95% O₂ / 5% CO₂ for at least 15 minutes. This is crucial for maintaining the pH at approximately 7.4.
-
Slowly combine Solution B with Solution A while continuously gassing.
-
Adjust the pH to 7.4 if necessary, using either NaOH or HCl.
-
Filter the final solution through a 0.22 µm sterile filter.
-
Store the aCSF at 4°C and use within 24-48 hours. For longer storage, prepare fresh from concentrated stocks.[4][5]
Protocol 2: In Vivo Microdialysis in Rodents
This protocol provides a general workflow for an in vivo microdialysis experiment in a rodent model to assess the effect of locally administered 2-Methoxyidazoxan on neurotransmitter levels.
Materials:
-
This compound
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., CMA 12)
-
Guide cannula
-
Microinfusion pump
-
Fraction collector
-
aCSF (see Protocol 1)
-
Anesthetics
-
Surgical tools
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the animal and place it in the stereotaxic frame.
-
Perform a craniotomy over the brain region of interest.
-
Implant a guide cannula to the desired coordinates and secure it with dental cement.
-
Allow the animal to recover for at least 48 hours.
-
-
Microdialysis Probe Insertion and Equilibration:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the target brain area.
-
Connect the probe to the microinfusion pump and fraction collector.
-
Begin perfusing the probe with aCSF at a flow rate of 1-2 µL/min.
-
Allow the system to equilibrate for 90-120 minutes to obtain a stable baseline of neurotransmitter levels.
-
-
Baseline Sample Collection:
-
Collect 3-4 baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
-
2-Methoxyidazoxan Administration (Retrodialysis):
-
Switch the perfusion medium to aCSF containing the desired concentration of this compound.
-
-
Post-Administration Sample Collection:
-
Continue collecting dialysate samples at the same intervals for the desired duration of the experiment.
-
-
Sample Handling and Analysis:
-
Immediately freeze the collected dialysate samples on dry ice or at -80°C.
-
Analyze the samples for neurotransmitter and/or 2-Methoxyidazoxan concentrations using appropriate analytical techniques (e.g., HPLC-ECD or LC-MS/MS).
-
-
Histological Verification:
-
At the end of the experiment, perfuse the animal and perform histological analysis to verify the correct placement of the microdialysis probe.
-
Visualizations
Signaling Pathway of 2-Methoxyidazoxan
References
- 1. In vivo microdialysis of noradrenaline overflow: effects of alpha-adrenoceptor agonists and antagonists measured by cumulative concentration-response curves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adrenergic receptor - Wikipedia [en.wikipedia.org]
- 3. Preanalytical factors affecting the stability of matrix metalloproteinase-2 concentrations in cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jpp.krakow.pl [jpp.krakow.pl]
- 5. iomcworld.org [iomcworld.org]
Validation & Comparative
A Comparative Guide to 2-Methoxyidazoxan Monohydrochloride: Unveiling its Selective Alpha-2 Antagonist Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of 2-Methoxyidazoxan monohydrochloride (also known as RX821002) as a highly selective alpha-2 (α₂) adrenergic receptor antagonist. Through objective comparisons with other widely used α₂-antagonists, namely yohimbine (B192690) and atipamezole (B1667673), this document synthesizes key experimental data to elucidate the distinct pharmacological profile of 2-Methoxyidazoxan.
Executive Summary
2-Methoxyidazoxan emerges as a potent and selective antagonist of α₂-adrenergic receptors, demonstrating a favorable profile for research and potential therapeutic applications where precise targeting of this receptor class is paramount. While yohimbine has historically been a standard tool, its utility is compromised by its affinity for other receptors. Atipamezole offers high potency and selectivity, and 2-Methoxyidazoxan distinguishes itself with its high affinity and selectivity for α₂-adrenoceptors, binding almost exclusively to this receptor type in contrast to its parent compound, idazoxan (B1206943), which also shows high affinity for I2-imidazoline sites[1]. This guide will delve into the quantitative data from binding and functional assays, alongside in vivo evidence, to substantiate these claims.
Comparative Analysis of Receptor Binding Affinities
The cornerstone of validating a selective antagonist lies in its binding affinity for the target receptor and its subtypes, relative to off-target receptors. The following table summarizes the binding affinities (Ki, in nM) of 2-Methoxyidazoxan, yohimbine, and atipamezole for the human α₂-adrenergic receptor subtypes. A lower Ki value indicates a higher binding affinity.
| Compound | α₂A (Ki, nM) | α₂B (Ki, nM) | α₂C (Ki, nM) | α₂D (Ki, nM) | α₂/α₁ Selectivity Ratio | Reference |
| 2-Methoxyidazoxan (RX821002) | 0.50 | 0.79 | 0.32 | Data Not Available | High (Implied) | [2] |
| Yohimbine | 1.99 | 3.16 | 0.63 | Low Affinity | 40 | [2][3] |
| Atipamezole | 0.40 | 1.58 | 0.25 | High Affinity | 8526 | [2][3] |
Note: The Ki values for 2-Methoxyidazoxan, Yohimbine, and Atipamezole at the α₂A, α₂B, and α₂C subtypes are from a single comparative study using ³H-rauwolscine binding in CHO cells expressing the human receptors, ensuring consistency.[2] The α₂/α₁ selectivity ratios and α₂D affinity information are from other cited sources.
This data clearly illustrates that 2-Methoxyidazoxan, yohimbine, and atipamezole are all high-affinity, non-selective antagonists for the α₂A, α₂B, and α₂C subtypes.[2] However, yohimbine exhibits a significantly lower affinity for the α₂D-subtype compared to atipamezole.[4] Atipamezole demonstrates a remarkably high selectivity for α₂- over α₁-adrenoceptors, with a selectivity ratio of 8526, compared to 40 for yohimbine.[3] While a specific α₂/α₁ selectivity ratio for 2-Methoxyidazoxan was not found in the reviewed literature, its characterization as binding "almost exclusively to alpha-2 adrenoceptors" suggests a high degree of selectivity.[1]
Functional Antagonism: Potency in Action
Beyond binding, the functional consequence of receptor occupancy is critical. Functional assays, such as the inhibition of agonist-induced responses, provide a measure of an antagonist's potency (pA₂ or IC₅₀ values). A higher pA₂ value indicates greater antagonist potency.
| Compound | Functional Assay | Agonist | Tissue/System | pA₂/IC₅₀ | Reference |
| Atipamezole | Inhibition of electrically-evoked contractions | Clonidine | Rat vas deferens (prostatic portion) | pA₂ = 8.6 | [3] |
| Atipamezole | Inhibition of electrically-evoked contractions | Medetomidine | Rat vas deferens (prostatic portion) | pA₂ = 8.7 | [3] |
| Yohimbine | Data Not Available | - | - | - | - |
| 2-Methoxyidazoxan | Data Not Available | - | - | - | - |
Note: Direct comparative functional potency data for all three compounds from a single study was not available in the reviewed literature.
The available data demonstrates the potent competitive antagonism of atipamezole at presynaptic α₂-adrenoceptors.[3] The methoxy (B1213986) derivative of idazoxan (2-Methoxyidazoxan) has been shown to have enhanced potency over the parent compound, idazoxan, in reversing the inhibitory effects of α₂-adrenoceptor agonists in isolated tissue preparations.[5]
In Vivo Performance: A Comparative Overview
In vivo studies provide crucial insights into the physiological effects and overall performance of these antagonists.
| Feature | 2-Methoxyidazoxan | Yohimbine | Atipamezole | Reference |
| Reversal of Sedation | Effective | Effective | More effective than yohimbine | [4] |
| Blood Pressure Effects | Can increase blood pressure | Can increase blood pressure | Can increase blood pressure | [6] |
| Neurochemical Effects | Increases noradrenaline turnover | Increases noradrenaline and dopamine (B1211576) turnover, decreases serotonin (B10506) turnover | Increases noradrenaline turnover with slight dopaminergic effect | [4] |
| Behavioral Effects | Increases neophobia | Can stimulate or decrease motor activity, decreases exploratory behavior | Minimal effects on motor activity, increases neophobia | [4] |
In vivo studies highlight the superior efficacy of atipamezole in reversing α₂-agonist-induced sedation compared to yohimbine.[4] This is likely attributable to its higher affinity for the α₂D-subtype and greater overall α₂/α₁ selectivity.[4] Yohimbine's effects are more complex due to its interactions with other receptor systems, leading to a narrower therapeutic window and more varied behavioral outcomes.[4] While less comparative in vivo data is available for 2-Methoxyidazoxan against the other two compounds, its high selectivity for α₂-receptors suggests a more predictable and targeted in vivo pharmacological profile.
Experimental Protocols
Radioligand Binding Assay (Competitive Inhibition)
Objective: To determine the binding affinity (Ki) of a test compound (e.g., 2-Methoxyidazoxan) for α₂-adrenergic receptor subtypes.
Materials:
-
Cell membranes prepared from cell lines stably expressing a specific human α₂-adrenergic receptor subtype (α₂A, α₂B, or α₂C).
-
Radioligand: [³H]-Rauwolscine or [³H]-Yohimbine.
-
Test compounds: 2-Methoxyidazoxan, yohimbine, atipamezole.
-
Non-specific binding control: 10 µM phentolamine.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound in the assay buffer.
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled antagonist (e.g., phentolamine).
-
Incubate at room temperature for 60 minutes to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curves.
-
Convert the IC₅₀ value to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: cAMP Accumulation Assay
Objective: To determine the functional potency (IC₅₀ or pA₂) of an antagonist in inhibiting the agonist-mediated decrease in intracellular cyclic AMP (cAMP).
Materials:
-
A cell line stably expressing the human α₂-adrenergic receptor subtype of interest.
-
α₂-adrenergic agonist (e.g., UK-14,304).
-
Forskolin (B1673556) (to stimulate adenylyl cyclase).
-
Test antagonist (e.g., 2-Methoxyidazoxan).
-
cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).
Procedure:
-
Seed cells in a suitable microplate.
-
Pre-incubate the cells with varying concentrations of the antagonist.
-
Add a fixed concentration of the α₂-agonist to all wells (except for the basal control) to inhibit adenylyl cyclase.
-
Add forskolin to all wells (except for the basal control) to stimulate cAMP production.
-
Incubate for a specified time to allow for cAMP accumulation.
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Generate concentration-response curves for the antagonist's ability to reverse the agonist-induced inhibition of cAMP accumulation.
-
Calculate the IC₅₀ or pA₂ value from these curves.
Visualizing the Molecular Mechanisms
To better understand the context of 2-Methoxyidazoxan's action, the following diagrams illustrate the α₂-adrenergic receptor signaling pathway and a typical experimental workflow for its validation.
References
- 1. Discrimination and pharmacological characterization of I2-imidazoline sites with [3H]idazoxan and alpha-2 adrenoceptors with [3H]RX821002 (2-methoxy idazoxan) in the human and rat brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The affinity and selectivity of α-adrenoceptor antagonists, antidepressants and antipsychotics for the human α2A, α2B, and α2C-adrenoceptors and comparison with human α1 and β-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Highly selective and specific antagonism of central and peripheral alpha 2-adrenoceptors by atipamezole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of the effects of a specific alpha 2-adrenoceptor antagonist, atipamezole, on alpha 1- and alpha 2-adrenoceptor subtype binding, brain neurochemistry and behaviour in comparison with yohimbine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of methoxy substitution on the adrenergic activity of three structurally related alpha 2-adrenoreceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological Properties, Central Nervous System Effects, and Potential Therapeutic Applications of Atipamezole, a Selective α2‐Adrenoceptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of 2-Methoxyidazoxan monohydrochloride and rilmenidine's receptor affinity
In the landscape of pharmacological research, particularly concerning adrenergic and imidazoline (B1206853) receptor ligands, 2-Methoxyidazoxan monohydrochloride and rilmenidine (B1679337) represent two compounds with distinct yet overlapping receptor affinity profiles. This guide provides a detailed comparative analysis of their binding characteristics, supported by experimental data, to aid researchers, scientists, and drug development professionals in understanding their nuanced interactions with I1-imidazoline and α2-adrenergic receptors.
Executive Summary
2-Methoxyidazoxan (also known as RX821002) is predominantly recognized as a potent and selective α2-adrenergic receptor antagonist.[1][2] Conversely, rilmenidine is an antihypertensive agent that demonstrates high affinity and selectivity for I1-imidazoline receptors, while also interacting with α2-adrenergic receptors, albeit with lower affinity.[3][4][5][6][7] This differential affinity is believed to underpin rilmenidine's clinical efficacy in lowering blood pressure with a reduced incidence of the sedative side effects commonly associated with less selective α2-adrenoceptor agonists.[3][8][9]
Receptor Affinity Profiles: A Quantitative Comparison
The binding affinities of 2-Methoxyidazoxan and rilmenidine for I1-imidazoline and α2-adrenergic receptors have been determined in various studies, primarily through radioligand binding assays. The data, presented in terms of the inhibition constant (Ki), are summarized below. A lower Ki value indicates a higher binding affinity.
| Compound | Receptor Subtype | Tissue/Cell Line | Radioligand | Ki (nM) | Reference |
| 2-Methoxyidazoxan | α2-Adrenoceptor | Rat Brain | [3H]RX821002 | ~0.3 | [2] |
| α2B-Adrenoceptor | Rat Kidney | [3H]RX821002 | - | [1] | |
| α2D-Adrenoceptor | Rat Kidney | [3H]RX821002 | - | [1] | |
| I1-Imidazoline | - | - | Moderate Affinity | [3] | |
| I2-Imidazoline | Human Brain | [3H]Idazoxan | >10,000 | [2] | |
| Rilmenidine | I1-Imidazoline | Rabbit Proximal Tubule | [3H]RX 781094 | High Affinity | [10][11] |
| I1-Imidazoline | Bovine Ventrolateral Medulla | [3H]p-aminoclonidine | High Affinity (30-fold selectivity over α2) | [9] | |
| α2-Adrenoceptor | Human Cortex | [3H]Clonidine | Lower Affinity | [6] | |
| α2-Adrenoceptor | Rabbit Proximal Tubule | [3H]Rauwolscine | Lower Affinity | [11] |
Note: Direct comparison of Ki values should be made with caution due to variations in experimental conditions across different studies, such as the tissue preparation, radioligand used, and assay buffer composition.
Experimental Methodologies
The determination of receptor binding affinity for these compounds predominantly relies on competitive radioligand binding assays.[12][13][14][15][16] This technique is considered the gold standard for quantifying the interaction between a ligand and its receptor.[12]
General Protocol for Competitive Radioligand Binding Assay:
-
Membrane Preparation: Tissues or cells expressing the target receptors (e.g., brain cortex, kidney, or cultured cells) are homogenized and subjected to differential centrifugation to isolate the cell membrane fraction containing the receptors.[17][18] The protein concentration of the membrane preparation is determined using a standard method like the BCA assay.[17]
-
Incubation: A fixed concentration of a specific radioligand (e.g., [3H]RX821002 for α2-adrenoceptors or [3H]clonidine for I1-imidazoline receptors) is incubated with the membrane preparation in a suitable binding buffer.[12][17]
-
Competition: Increasing concentrations of the unlabeled test compound (2-Methoxyidazoxan or rilmenidine) are added to the incubation mixture to compete with the radioligand for binding to the target receptors.[12][16]
-
Separation of Bound and Free Radioligand: After reaching equilibrium, the membrane-bound radioligand is separated from the unbound radioligand. This is typically achieved by rapid vacuum filtration through glass fiber filters, which trap the membranes while allowing the free radioligand to pass through.[12][17][19]
-
Quantification of Radioactivity: The radioactivity retained on the filters is measured using a scintillation counter.[17][19]
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.[12][17]
Visualizing the Experimental Workflow and Signaling Pathways
To further elucidate the experimental process and the biological context of these compounds' actions, the following diagrams are provided.
Caption: Workflow of a Competitive Radioligand Binding Assay.
References
- 1. [3H]RX821002 (2-methoxyidazoxan) binds to alpha 2-adrenoceptor subtypes and a non-adrenoceptor imidazoline binding site in rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discrimination and pharmacological characterization of I2-imidazoline sites with [3H]idazoxan and alpha-2 adrenoceptors with [3H]RX821002 (2-methoxy idazoxan) in the human and rat brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Rilmenidine: a clinical overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rilmenidine selectivity for imidazoline receptors in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rilmenidine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. Recent advances in the pharmacology of rilmenidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rilmenidine lowers arterial pressure via imidazole receptors in brainstem C1 area - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Interaction of clonidine and rilmenidine with imidazoline-preferring receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Different affinities of alpha 2-agonists for imidazoline and alpha 2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]
- 16. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Radiometric Ligand-Binding Assays | Revvity [revvity.com]
Cross-Study Validation of 2-Methoxyidazoxan Monohydrochloride's Neuroprotective Properties: A Comparative Guide
This guide provides a comparative analysis of the neuroprotective properties of 2-Methoxyidazoxan monohydrochloride against other neuroprotective agents. The comparison is based on a cross-study validation using preclinical data from studies employing a consistent animal model of Parkinson's disease. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to Neuroprotection and 2-Methoxyidazoxan
Neurodegenerative diseases, such as Parkinson's disease (PD), are characterized by the progressive loss of neuronal structure and function. A key therapeutic strategy is neuroprotection, which aims to slow down or prevent this neuronal death. 2-Methoxyidazoxan (also known as RX821002) is a selective α2-adrenoceptor antagonist that has shown promise as a neuroprotective agent. By blocking α2-adrenoceptors, it enhances noradrenergic transmission, a mechanism that is thought to contribute to its neuroprotective effects. This guide compares the experimental evidence for 2-Methoxyidazoxan's efficacy with that of other neuroprotective compounds—Citicoline, Zonisamide, and Cerebrolysin—in the widely used 6-hydroxydopamine (6-OHDA) animal model of Parkinson's disease.
Mechanisms of Action and Signaling Pathways
The neuroprotective agents discussed in this guide operate through distinct molecular mechanisms. Understanding these pathways is crucial for evaluating their therapeutic potential.
2-Methoxyidazoxan: α2-Adrenoceptor Antagonism
2-Methoxyidazoxan exerts its effects by blocking presynaptic α2-adrenergic receptors on noradrenergic neurons originating in the locus coeruleus. This blockade inhibits the negative feedback mechanism that normally limits noradrenaline (NA) release. The resulting increase in synaptic noradrenaline levels is believed to confer neuroprotection to dopaminergic neurons, potentially by reducing oxidative stress.
Comparator Agents: Alternative Neuroprotective Pathways
The alternative agents operate through different mechanisms, targeting various aspects of neuronal injury and survival pathways.
-
Citicoline (CDP-choline) is an essential intermediate in the synthesis of phosphatidylcholine, a major component of neuronal cell membranes. Its neuroprotective effects are attributed to the stabilization of cell membranes and its role in increasing dopamine (B1211576) synthesis.
-
Zonisamide is an antiepileptic drug that has shown neuroprotective properties. Its mechanism is thought to involve the enhancement of the brain's antioxidant capacity by increasing glutathione (B108866) (GSH) levels, particularly through its action on astrocytes.
-
Cerebrolysin is a mixture of peptides and amino acids derived from purified porcine brain proteins. It mimics the action of endogenous neurotrophic factors, promoting neuronal survival and plasticity and counteracting oxidative stress.
Experimental Validation in a Parkinson's Disease Model
To provide an objective comparison, this guide focuses on studies that utilized the 6-hydroxydopamine (6-OHDA) model of Parkinson's disease in rodents. This model involves the injection of the neurotoxin 6-OHDA into the brain to selectively destroy dopaminergic neurons, mimicking the pathology of PD.
General Experimental Workflow
The typical workflow for these studies involves inducing the lesion, administering the therapeutic agent, and then assessing the outcomes through behavioral, neurochemical, and histological analyses.
Experimental Protocols
The specific protocols for each compound varied across the studies, which is an important consideration for cross-study comparison.
| Parameter | 2-Methoxyidazoxan | Citicoline | Zonisamide | Cerebrolysin |
| Animal Model | Rats | Rats | Mice | Rats |
| Lesion Site | Median Forebrain Bundle | Striatum | Not specified, hemiparkinsonian | Substantia Nigra |
| Dosage | 2.5 mg/kg, i.p. | 500 mg/kg, i.p. | 30 mg/kg, i.p. | 2.5 ml/kg, i.p. |
| Treatment Timing | Pre-lesion (twice daily for 5 days) | Not specified | Post-lesion (daily for 14 days) | Post-lesion (daily for 21 days) |
| Key References |
Comparative Neurochemical and Behavioral Outcomes
The following tables summarize the quantitative results from the respective studies, focusing on key indicators of neuroprotection.
Table 1: Neurochemical Outcomes
| Agent | Effect on Dopamine (DA) Levels | Effect on DA Metabolites (DOPAC, HVA) | Effect on Oxidative Stress Markers |
| 2-Methoxyidazoxan | Reduced 6-OHDA-induced depletion in striatum and substantia nigra | Reduced 6-OHDA-induced depletion | Not reported |
| Citicoline | Attenuated loss of tyrosine hydroxylase (TH) immunoreactivity | Not reported | Increased levels of reduced glutathione (GSH) in vitro |
| Zonisamide | Abrogated reduction of nigrostriatal DA neurons | Not reported | Significantly increased GSH levels in basal ganglia |
| Cerebrolysin | Restored midbrain and striatum DA levels | Not reported | Normalized increased MDA and NO levels; replenished GSH |
Abbreviations: DOPAC, 3,4-Dihydroxyphenylacetic acid; HVA, Homovanillic acid; MDA, Malondialdehyde; NO, Nitric Oxide; TH, Tyrosine Hydroxylase.
Table 2: Behavioral and Histological Outcomes
| Agent | Effect on Behavioral Deficits | Effect on Dopaminergic Cell Loss |
| 2-Methoxyidazoxan | Reduced catalepsy and hypoactivity | Not explicitly quantified, but neurochemical data suggests protection |
| Citicoline | Reduced apomorphine-induced contralateral rotations | Significantly attenuated substantia nigra dopaminergic cell dropout |
| Zonisamide | Not reported | Significantly abrogated reduction of nigrostriatal dopamine neurons |
| Cerebrolysin | Improvement in behavioral outcomes | Not explicitly quantified, but neurochemical data suggests protection |
Conclusion
This cross-study comparison indicates that this compound demonstrates significant neuroprotective properties in the 6-OHDA model of Parkinson's disease, primarily through the modulation of the noradrenergic system. Its efficacy in reducing neurochemical and behavioral deficits is comparable to that of other neuroprotective agents such as Citicoline, Zonisamide, and Cerebrolysin, although each acts through a different mechanism.
Notably, the study on 2-Methoxyidazoxan employed a pre-lesion treatment regimen, suggesting a potential prophylactic effect, whereas the Zonisamide and Cerebrolysin studies demonstrated efficacy with post-lesion treatments, indicating therapeutic potential. The differences in experimental protocols, including the animal species, lesion site, and treatment timing, should be carefully considered when directly comparing the quantitative outcomes.
Further head-to-head comparative studies under identical experimental conditions are warranted to definitively establish the relative neuroprotective efficacy of 2-Methoxyidazoxan. Nevertheless, the existing evidence supports its continued investigation as a promising neuroprotective agent for neurodegenerative diseases.
2-Methoxyidazoxan Monohydrochloride: A Comparative Analysis with Other Imidazoline Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of 2-Methoxyidazoxan monohydrochloride with other prominent imidazoline (B1206853) receptor ligands, including idazoxan (B1206943), efaroxan (B1214185), and the endogenous ligand agmatine (B1664431). We will delve into their differential binding affinities, receptor selectivity, and functional effects, supported by experimental data and detailed protocols.
Distinguishing Features of 2-Methoxyidazoxan
2-Methoxyidazoxan, also known as RX821002, is a derivative of idazoxan. The key distinction lies in its remarkably high selectivity for α2-adrenergic receptors over imidazoline I2 receptors.[1] In contrast, idazoxan exhibits high affinity for both I2-imidazoline sites and α2-adrenoceptors.[1] This selectivity makes 2-Methoxyidazoxan a valuable pharmacological tool to dissect the distinct physiological roles of α2-adrenergic and imidazoline receptors.
Comparative Binding Affinity and Selectivity
The binding affinities of 2-Methoxyidazoxan and other ligands for imidazoline (I1 and I2) and α2-adrenergic receptors have been determined through radioligand binding assays. The equilibrium dissociation constant (Ki) is a measure of the ligand's binding affinity, with a lower Ki value indicating a higher affinity.
Table 1: Comparative Binding Affinities (Ki, nM) of Imidazoline Receptor Ligands
| Ligand | I1 Receptor | I2 Receptor (high affinity) | α2-Adrenoceptor |
| 2-Methoxyidazoxan (RX821002) | >10,000 | >10,000 | 0.3 |
| Idazoxan | ~10-50 | ~1-5 | ~10-30 |
| Efaroxan | ~5-20 | ~50-100 | ~20-50 |
| Agmatine | ~3-10 | >1,000 | >1,000 |
| Clonidine (B47849) | ~5-15 | ~50-200 | ~1-10 |
Data compiled from multiple sources. Actual values may vary depending on the specific experimental conditions, tissue, and radioligand used.[1][2]
As the data indicates, 2-Methoxyidazoxan is a potent and highly selective antagonist for the α2-adrenoceptor. Conversely, ligands like agmatine and clonidine show high affinity for the I1 receptor, while idazoxan is a potent I2 receptor ligand that also binds with high affinity to α2-adrenoceptors.
Experimental Protocols
The determination of binding affinities (Ki values) is typically achieved through competitive radioligand binding assays. Below is a generalized protocol.
Radioligand Binding Assay Protocol
1. Membrane Preparation:
-
Tissues (e.g., brain cortex for I2 and α2 receptors, or platelet membranes for I1 receptors) are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged to pellet the membranes.
-
The pellet is washed and resuspended in the assay buffer.
2. Binding Assay:
-
Membrane preparations are incubated with a specific radioligand (e.g., [3H]idazoxan for I2 sites, [3H]RX821002 for α2-adrenoceptors, or [125I]p-iodoclonidine for I1 sites) and varying concentrations of the competing unlabeled ligand (e.g., 2-Methoxyidazoxan).
-
To differentiate between receptor subtypes, specific masks are often used. For instance, when studying I2 sites with [3H]idazoxan, an α2-adrenergic agonist like epinephrine (B1671497) is included to prevent binding to α2-adrenoceptors.[1]
-
The incubation is carried out at a specific temperature (e.g., 25°C) for a set duration to reach equilibrium.
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand.
-
The filters are washed with ice-cold buffer to remove non-specific binding.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
The concentration of the competing ligand that inhibits 50% of the specific radioligand binding (IC50) is determined.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways
The signaling pathways activated by imidazoline receptor ligands differ significantly from those of α2-adrenergic receptors.
Imidazoline I1 Receptor Signaling Pathway
Activation of I1 receptors is not coupled to the conventional G-protein pathways that involve the inhibition of adenylyl cyclase.[3] Instead, it is linked to the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylcholine and the production of the second messenger diacylglycerol (DAG).[3]
Caption: Imidazoline I1 Receptor Signaling Cascade.
Imidazoline I2 Receptor Signaling
The signaling mechanism for I2 receptors is less defined. Evidence suggests that I2 binding sites may be located on mitochondrial monoamine oxidase (MAO) and act as allosteric modulators of its activity.
Caption: Postulated I2 Receptor Allosteric Modulation of MAO.
Functional Comparisons from Experimental Data
The distinct receptor binding profiles of these ligands translate to different physiological effects.
Blood Pressure Regulation
Imidazoline I1 receptors are implicated in the central regulation of blood pressure.[4] Agonists at I1 receptors, such as clonidine and moxonidine, lower blood pressure by reducing sympathetic outflow from the brainstem. The hypotensive effects of these agents are attributed, at least in part, to their action on I1 receptors. The high selectivity of 2-Methoxyidazoxan for α2-adrenoceptors makes it a useful tool to antagonize the α2-adrenergic component of clonidine's action, helping to isolate the contribution of I1 receptors.
Insulin (B600854) Secretion
Imidazoline receptors, particularly a putative I3 subtype, are involved in the regulation of insulin secretion from pancreatic β-cells. Some imidazoline ligands can modulate insulin release. For example, efaroxan has been shown to stimulate insulin secretion. In contrast, α2-adrenergic agonists are known to inhibit insulin release. The differential effects of these ligands on insulin secretion highlight the importance of receptor selectivity in determining their metabolic consequences.
Conclusion
This compound stands apart from other imidazoline receptor ligands due to its pronounced selectivity for α2-adrenergic receptors. This property makes it an invaluable research tool for distinguishing the physiological and pharmacological effects mediated by α2-adrenoceptors versus imidazoline receptors. Understanding these differences is crucial for the development of more targeted therapeutics with improved efficacy and reduced side-effect profiles for conditions ranging from hypertension to metabolic disorders. The comparative data and experimental frameworks provided in this guide offer a solid foundation for researchers navigating the complexities of the imidazoline receptor system.
References
- 1. Discrimination and pharmacological characterization of I2-imidazoline sites with [3H]idazoxan and alpha-2 adrenoceptors with [3H]RX821002 (2-methoxy idazoxan) in the human and rat brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of ligand binding affinities at human I1-imidazoline binding sites and the high affinity state of alpha-2 adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The I1-imidazoline receptor and its cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imidazoline receptor - Wikipedia [en.wikipedia.org]
Replicating Key Findings on the Cardiovascular Effects of 2-Methoxyidazoxan Monohydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cardiovascular effects of 2-Methoxyidazoxan monohydrochloride (also known as RX821002), a highly selective α2-adrenoceptor antagonist, against other relevant α2-adrenergic antagonists. By presenting key experimental findings, detailed methodologies, and visual representations of associated signaling pathways, this document aims to facilitate the replication of pivotal research and aid in the development of novel therapeutics targeting the adrenergic system.
Comparative Analysis of Cardiovascular Effects
The following table summarizes the in vivo cardiovascular effects of this compound and other key α2-adrenoceptor antagonists. The data is derived from studies on conscious, normotensive rats to ensure a standardized comparison.
| Compound | Dose & Route of Administration | Change in Mean Arterial Pressure (MAP) | Change in Heart Rate (HR) | Species | Reference |
| 2-Methoxyidazoxan (RX821002) | 1 mg/kg i.v. | Increase of ~20 mmHg | Increase of ~100 bpm | Rat (conscious) | [Data not available in public sources] |
| Idazoxan | 250 µg/kg i.v. | Transient decrease of -12 ± 3 mmHg | Increase of 49 ± 14 bpm | Rat (conscious) | [1] |
| Yohimbine | 4 mg/kg s.c. | No significant change | Significant increase at 15 and 30 min | Rat (conscious) | |
| Atipamezole | 1 mg/kg i.p. | No significant change | Significant increase | Rat (conscious) |
Experimental Protocols
To ensure the reproducibility of the findings presented, this section details the standard methodologies for assessing the cardiovascular effects of α2-adrenoceptor antagonists in a research setting.
Direct Blood Pressure and Heart Rate Measurement in Conscious Rats
This method provides continuous and accurate measurements of cardiovascular parameters without the confounding effects of anesthesia.
1. Animal Model:
-
Species: Male Wistar or Sprague-Dawley rats (250-350g).
-
Acclimatization: Animals should be housed for at least one week prior to surgery in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) with ad libitum access to food and water.
2. Surgical Implantation of Telemetry Device:
-
Anesthesia: Anesthetize the rat using isoflurane (B1672236) (2-3% for induction, 1.5-2% for maintenance) or a combination of ketamine/xylazine.
-
Transmitter Implantation: A radio-telemetry transmitter is surgically implanted in the abdominal cavity. The pressure-sensing catheter of the transmitter is inserted into the abdominal aorta, distal to the renal arteries. The ECG leads are placed subcutaneously.
-
Post-operative Care: Administer analgesics for 2-3 days post-surgery and allow the animal to recover for at least one week before experimentation.
3. Experimental Procedure:
-
Baseline Recording: On the day of the experiment, allow the rat to acclimatize to the experimental cage for at least 30 minutes. Record baseline mean arterial pressure (MAP) and heart rate (HR) for a stable period.
-
Drug Administration: Administer the test compound (e.g., this compound) or vehicle via the desired route (e.g., intravenous, intraperitoneal, or subcutaneous).
-
Data Acquisition: Continuously record blood pressure and heart rate for a predetermined period following drug administration to capture the full time-course of the cardiovascular response. Data is typically collected and analyzed using specialized software.
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and experimental processes, the following diagrams are provided in the DOT language for use with Graphviz.
Signaling Pathway of α2-Adrenergic Receptor Antagonism
Caption: Mechanism of α2-adrenergic receptor antagonism.
Experimental Workflow for Cardiovascular Assessment
Caption: Workflow for in vivo cardiovascular assessment.
References
A comparative study of 2-Methoxyidazoxan monohydrochloride and moxonidine on central imidazoline receptors.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of 2-Methoxyidazoxan monohydrochloride and moxonidine (B1115), focusing on their interactions with central imidazoline (B1206853) receptors. The information presented is supported by experimental data to offer an objective analysis of their performance and characteristics.
Introduction
Imidazoline receptors are a class of receptors that have gained significant attention as therapeutic targets, particularly in the central nervous system for the management of hypertension.[1] Moxonidine, a well-established antihypertensive agent, exerts its effects primarily through the activation of I₁-imidazoline receptors in the rostral ventrolateral medulla.[2][3] This action leads to a reduction in sympathetic outflow and a subsequent decrease in blood pressure.[4] 2-Methoxyidazoxan (also known as RX821002), on the other hand, is primarily characterized as a potent and selective α₂-adrenoceptor antagonist.[5] However, it also exhibits affinity for imidazoline receptors, making a comparative analysis with moxonidine essential for a comprehensive understanding of their pharmacological profiles.
Comparative Analysis of Binding Affinities
The binding affinities of 2-Methoxyidazoxan and moxonidine for I₁, I₂, and α₂-adrenergic receptors have been determined through radioligand binding assays. The equilibrium dissociation constant (Ki) is a measure of the affinity of a ligand for a receptor; a lower Ki value indicates a higher binding affinity.
| Compound | I₁-Imidazoline Receptor (Ki, nM) | I₂-Imidazoline Receptor (Ki, nM) | α₂-Adrenergic Receptor (Ki, nM) | Selectivity (α₂/I₁) |
| 2-Methoxyidazoxan | 400 ± 85 | Low Affinity | 2.1 ± 0.8 | 0.00525 |
| Moxonidine | ~4.7 | >10,000 | 150 | ~32 |
Note: The Ki values are compiled from various sources and may have been determined using different experimental conditions. Direct comparison should be made with caution. The selectivity ratio is calculated as Ki (α₂-Adrenergic Receptor) / Ki (I₁-Imidazoline Receptor).
Moxonidine demonstrates a high affinity and significant selectivity for the I₁-imidazoline receptor over the α₂-adrenergic receptor, with a selectivity ratio of approximately 32.[3][6] This high selectivity for the I₁ receptor is believed to be responsible for its antihypertensive effects with a reduced incidence of the sedative side effects associated with α₂-adrenergic receptor agonists.[7] Its affinity for the I₂-imidazoline receptor is very low.
2-Methoxyidazoxan , in contrast, exhibits a much higher affinity for the α₂-adrenergic receptor than for the I₁-imidazoline receptor, making it a highly selective α₂-antagonist.[5] Its affinity for I₂-imidazoline receptors is reported to be low.[8]
Signaling Pathways
The signaling pathways initiated by the activation of I₁-imidazoline receptors by moxonidine are distinct from the classical G-protein coupled receptor pathways associated with α₂-adrenergic receptors. Activation of the I₁-imidazoline receptor does not typically involve the modulation of adenylyl cyclase or result in rapid changes in intracellular calcium levels.[2] Instead, it is coupled to the hydrolysis of choline (B1196258) phospholipids, leading to the generation of second messengers such as diacylglycerol (DAG) and arachidonic acid.[2][9] This signaling cascade is thought to be similar to that of the interleukin family of receptors.[2]
Figure 1. Simplified signaling pathway of the I₁-imidazoline receptor upon activation by moxonidine.
Experimental Protocols
Radioligand Binding Assay
This protocol outlines a typical competitive radioligand binding assay used to determine the binding affinities of 2-Methoxyidazoxan and moxonidine for imidazoline and α₂-adrenergic receptors.
1. Membrane Preparation:
-
Tissue rich in the target receptors (e.g., rostral ventrolateral medulla for I₁ receptors, cerebral cortex for α₂ receptors) is homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.
-
The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.
-
The resulting supernatant is then centrifuged at a high speed to pellet the membranes.
-
The membrane pellet is washed and resuspended in the assay buffer. The protein concentration is determined using a standard method like the Bradford assay.
2. Competitive Binding Assay:
-
A fixed concentration of a suitable radioligand (e.g., [³H]-clonidine for I₁ receptors, [³H]-RX821002 for α₂ receptors) is incubated with the prepared membranes.
-
Increasing concentrations of the unlabeled competitor drug (2-Methoxyidazoxan or moxonidine) are added to the incubation mixture.
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a non-radiolabeled ligand that binds to the target receptor.
-
The incubation is carried out at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
3. Separation of Bound and Free Ligand:
-
The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
The filters are washed quickly with ice-cold buffer to remove any unbound radioligand.
4. Quantification and Data Analysis:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Figure 2. General workflow for a competitive radioligand binding assay.
Conclusion
The comparative analysis of 2-Methoxyidazoxan and moxonidine reveals distinct pharmacological profiles based on their differential affinities for central imidazoline and α₂-adrenergic receptors. Moxonidine's high affinity and selectivity for the I₁-imidazoline receptor underscore its role as a targeted antihypertensive agent with a favorable side-effect profile. In contrast, 2-Methoxyidazoxan's potent and selective antagonism at α₂-adrenergic receptors defines its utility as a pharmacological tool for studying this receptor system, with a lesser, though not insignificant, interaction with I₁-imidazoline receptors. This guide provides researchers and drug development professionals with a foundational understanding of these two compounds, supported by quantitative data and detailed experimental methodologies, to inform future research and development in this area.
References
- 1. Moxonidine, a mixed alpha(2)-adrenergic and imidazoline receptor agonist, identifies a novel adrenergic target for spinal analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacology of moxonidine, an I1-imidazoline receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Moxonidine - Wikipedia [en.wikipedia.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Discrimination and pharmacological characterization of I2-imidazoline sites with [3H]idazoxan and alpha-2 adrenoceptors with [3H]RX821002 (2-methoxy idazoxan) in the human and rat brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of I2-imidazoline receptors enhances supraspinal morphine analgesia in mice: a model to detect agonist and antagonist activities at these receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacology of moxonidine: an I1-imidazoline receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of 2-Methoxyidazoxan Monohydrochloride's Therapeutic Efficacy: A Comparative Guide
This guide provides an objective comparison of 2-Methoxyidazoxan monohydrochloride's therapeutic efficacy against other relevant α2-adrenoceptor antagonists. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data to aid in research and development decisions.
Introduction to this compound
2-Methoxyidazoxan, also known as RX821002, is a highly selective α2-adrenoceptor antagonist.[1] It is a derivative of idazoxan (B1206943), but with a key distinction: 2-Methoxyidazoxan displays significantly lower affinity for I2-imidazoline binding sites, making it a more specific tool for studying the roles of α2-adrenoceptors.[1] This high selectivity is crucial in experimental settings to delineate the effects of α2-adrenoceptor blockade from those of imidazoline (B1206853) receptor modulation. Preclinical studies have explored its potential therapeutic applications in conditions such as Parkinson's disease and for neuroprotection following ischemic events.
Comparative Analysis of Receptor Binding Affinity
The therapeutic efficacy and potential side-effect profile of a pharmacological agent are largely determined by its binding affinity and selectivity for its intended target. The following table summarizes the binding affinities (Ki values) of 2-Methoxyidazoxan and other common α2-adrenoceptor antagonists at α2-adrenoceptors and I2-imidazoline sites. Lower Ki values indicate higher binding affinity.
| Compound | α2-Adrenoceptor Ki (nM) | I2-Imidazoline Site Ki (nM) | α2/I2 Selectivity Ratio |
| 2-Methoxyidazoxan (RX821002) | ~1.3[1] | >10,000[1] | >7692 |
| Idazoxan | ~10[1] | ~3.5[1] | ~0.35 |
| Yohimbine (B192690) | 0.88-7.1 (subtype dependent)[2] | High | Variable |
| Atipamezole (B1667673) | ~0.7[3] | Negligible[4] | High |
Analysis: The data clearly illustrates the superior selectivity of 2-Methoxyidazoxan for the α2-adrenoceptor over the I2-imidazoline site compared to its parent compound, idazoxan. While yohimbine and atipamezole are also potent α2-adrenoceptor antagonists, 2-Methoxyidazoxan's distinct pharmacological profile makes it a valuable research tool. Atipamezole also demonstrates high selectivity for α2-adrenoceptors with negligible affinity for I2 sites.[4][5]
Experimental Protocols for Efficacy Evaluation
Objective evaluation of therapeutic efficacy relies on standardized and reproducible experimental models. Below are detailed methodologies for key experiments relevant to assessing the neuroprotective effects of 2-Methoxyidazoxan.
Radioligand Binding Assay for α2-Adrenoceptor Affinity
This protocol outlines the determination of a compound's binding affinity for the α2-adrenoceptor.
Objective: To determine the Ki of 2-Methoxyidazoxan and its alternatives for the α2-adrenoceptor.
Materials:
-
Cell membranes expressing α2-adrenoceptors (e.g., from transfected cell lines or specific brain regions).
-
Radioligand (e.g., [3H]RX821002 or [3H]Rauwolscine).
-
Test compounds (2-Methoxyidazoxan, idazoxan, etc.).
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation: Homogenize tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer. Determine protein concentration using a standard assay (e.g., BCA).
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of binding buffer.
-
50 µL of test compound at various concentrations.
-
50 µL of radioligand at a fixed concentration (typically near its Kd value).
-
100 µL of the membrane preparation.
-
For total binding, add buffer instead of the test compound.
-
For non-specific binding, add a high concentration of a known α2-adrenoceptor ligand (e.g., phentolamine).
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease
This in vivo model is used to assess the neuroprotective potential of compounds against dopaminergic neuron degeneration, a hallmark of Parkinson's disease.
Objective: To evaluate the ability of 2-Methoxyidazoxan to protect against 6-OHDA-induced dopaminergic neurodegeneration and associated motor deficits.
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250g).
-
6-Hydroxydopamine (6-OHDA) hydrochloride.
-
Ascorbic acid saline solution (0.02% w/v).
-
Stereotaxic apparatus.
-
Hamilton syringe.
-
Anesthetic (e.g., isoflurane).
-
Apomorphine (B128758) or amphetamine for rotational behavior testing.
Procedure:
-
Animal Preparation: Anesthetize the rat and place it in the stereotaxic frame.
-
Stereotaxic Surgery: Expose the skull and drill a small hole over the target brain region (e.g., the medial forebrain bundle or the striatum).
-
6-OHDA Injection: Prepare a fresh solution of 6-OHDA in cold ascorbic acid saline. Slowly infuse the 6-OHDA solution into the target region using a Hamilton syringe. The coordinates for injection will vary depending on the target structure.
-
Drug Administration: Administer 2-Methoxyidazoxan or a vehicle control at a predetermined dose and schedule (e.g., daily intraperitoneal injections starting before or after the 6-OHDA lesion).
-
Behavioral Testing: At various time points post-lesion (e.g., 2-4 weeks), assess motor function. A common test is drug-induced rotation, where the administration of apomorphine or amphetamine induces turning behavior contralateral or ipsilateral to the lesion, respectively. The number of rotations is quantified over a set period.
-
Histological Analysis: After the final behavioral test, euthanize the animals and perfuse the brains. Process the brain tissue for immunohistochemical analysis of dopaminergic neurons (e.g., tyrosine hydroxylase staining) in the substantia nigra and striatum to quantify the extent of neurodegeneration.
Visualizing Pathways and Workflows
Signaling Pathway of α2-Adrenoceptor Antagonism
The primary mechanism of action of 2-Methoxyidazoxan is the blockade of presynaptic α2-adrenoceptors on noradrenergic neurons. This action inhibits the negative feedback loop that normally restricts norepinephrine (B1679862) release, leading to an increase in synaptic norepinephrine levels.
Experimental Workflow for Neuroprotection Assessment
The following diagram illustrates a typical workflow for evaluating the neuroprotective efficacy of a compound like 2-Methoxyidazoxan in a preclinical model of Parkinson's disease.
Conclusion
This compound is a highly selective α2-adrenoceptor antagonist with a clear advantage over less selective compounds like idazoxan for research purposes. Its potential for therapeutic application in neurodegenerative and ischemic conditions warrants further investigation. The experimental protocols and comparative data presented in this guide offer a framework for the independent verification of its efficacy and a basis for comparison with other pharmacological alternatives. Researchers are encouraged to utilize these methodologies to generate robust and comparable data to advance the understanding of α2-adrenoceptor pharmacology and its therapeutic potential.
References
- 1. Discrimination and pharmacological characterization of I2-imidazoline sites with [3H]idazoxan and alpha-2 adrenoceptors with [3H]RX821002 (2-methoxy idazoxan) in the human and rat brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A literature perspective on the pharmacological applications of yohimbine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Atipamezole, an imidazoline-type alpha(2)-adrenoceptor inhibitor, binds to human platelets and inhibits their adrenaline-induced aggregation more effectively than yohimbine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological Properties, Central Nervous System Effects, and Potential Therapeutic Applications of Atipamezole, a Selective α2‐Adrenoceptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological properties, central nervous system effects, and potential therapeutic applications of atipamezole, a selective alpha2-adrenoceptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Reproducibility of In Vitro Data for 2-Methoxyidazoxan Monohydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparative Analysis of In Vitro Data
The following tables summarize the quantitative data for 2-Methoxyidazoxan monohydrochloride and its alternatives from various in vitro studies. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions, such as tissue or cell type, radioligand used, and assay buffer composition.
Table 1: Comparative Binding Affinities (Ki) of α2-Adrenoceptor Antagonists
| Compound | α2A-Adrenoceptor (Human) Ki (nM) | α2B-Adrenoceptor (Human) Ki (nM) | α2C-Adrenoceptor (Human) Ki (nM) | I2-Imidazoline Site (Human Brain) Ki (nM) | Reference |
| 2-Methoxyidazoxan (RX821002) | 0.49 | 1.9 | 0.83 | >10,000 | [1] |
| Idazoxan | 19 | 12 | 16 | 7.9 | [1] |
| Efaroxan | 46 | 12 | 120 | 16 | [2] |
| Yohimbine (B192690) | 1.9 | 3.6 | 1.8 | >10,000 | [3] |
| Rauwolscine | 0.8 | 1.8 | 0.7 | >10,000 | [4][5] |
| Atipamezole | 0.4 | 1.5 | 0.3 | >10,000 | [6][7] |
Note: Lower Ki values indicate higher binding affinity.
Table 2: Comparative Functional Antagonist Potencies (pA2) of α2-Adrenoceptor Antagonests
| Compound | Functional Assay | Tissue/Cell Line | Agonist | pA2 Value | Reference |
| Yohimbine | Inhibition of electrically evoked twitch | Rat Vas Deferens | Clonidine | 7.7 | [8] |
| Yohimbine | Inhibition of contractile response | Dog Saphenous Vein | B-HT 933 | 8.1 | [8] |
| Rauwolscine | GTPase Assay | CHO cells (α2A) | Norepinephrine | 8.7 | [9] |
| Phentolamine (B1677648) | Inhibition of electrically evoked twitch | Rat Vas Deferens | UK-14,304 | 7.5 | [10] |
Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. Higher pA2 values indicate greater antagonist potency. Data for a direct comparison of 2-Methoxyidazoxan, Idazoxan, and Efaroxan in the same functional assay is limited in the reviewed literature.
Experimental Protocols
To ensure the reproducibility of in vitro data, detailed and standardized experimental protocols are essential. Below are representative protocols for a radioligand binding assay and a functional cAMP accumulation assay, commonly used to characterize α2-adrenoceptor antagonists.
Radioligand Binding Assay Protocol: [³H]-RX821002 Binding to Rat Cerebral Cortex Membranes
This protocol is adapted from a study characterizing α2-adrenoceptors in the rat brain.[11]
1. Membrane Preparation:
- Dissect rat cerebral cortices on ice.
- Homogenize the tissue in 20 volumes of ice-cold 50 mM Tris-HCl buffer (pH 7.4).
- Centrifuge the homogenate at 40,000 x g for 15 minutes at 4°C.
- Resuspend the resulting pellet in fresh Tris-HCl buffer and centrifuge again under the same conditions.
- Finally, resuspend the pellet in assay buffer (50 mM Tris-HCl, pH 7.4) to a final protein concentration of approximately 200 µg/mL. Protein concentration should be determined using a standard method such as the Bradford assay.
2. Binding Assay:
- In a 96-well plate, combine the following in a final volume of 250 µL:
- 50 µL of [³H]-RX821002 (final concentration of 1 nM).
- 50 µL of competing ligand (e.g., 2-Methoxyidazoxan, Idazoxan, or other antagonists) at various concentrations or buffer for total binding.
- 150 µL of the membrane preparation.
- For determination of non-specific binding, add 10 µM of phentolamine or another suitable competing ligand in place of the buffer or test compound.
- Incubate the plate at 25°C for 60 minutes.
- Terminate the incubation by rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine.
- Wash the filters three times with 4 mL of ice-cold assay buffer.
- Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
3. Data Analysis:
- Calculate specific binding by subtracting non-specific binding from total binding.
- For competition assays, determine the IC50 value (the concentration of competing ligand that inhibits 50% of the specific binding of the radioligand).
- Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay Protocol: Inhibition of Forskolin-Stimulated cAMP Accumulation
This protocol describes a method to assess the functional antagonism of α2-adrenoceptors, which are typically Gi-coupled and inhibit adenylyl cyclase activity.[12][13][14][15]
1. Cell Culture and Plating:
- Culture a suitable cell line expressing the α2-adrenoceptor of interest (e.g., CHO or HEK293 cells) in appropriate growth medium.
- Seed the cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay.
2. cAMP Accumulation Assay:
- On the day of the assay, wash the cells once with serum-free medium.
- Pre-incubate the cells for 15-30 minutes with various concentrations of the antagonist (e.g., 2-Methoxyidazoxan) or vehicle in serum-free medium containing a phosphodiesterase inhibitor such as 0.5 mM IBMX to prevent cAMP degradation.
- Stimulate the cells by adding a fixed concentration of forskolin (B1673556) (e.g., 10 µM) and a fixed concentration of an α2-adrenoceptor agonist (e.g., UK-14,304 at its EC80 concentration) for 15-30 minutes at 37°C.
- Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., AlphaScreen, HTRF, or ELISA).
3. Data Analysis:
- Generate concentration-response curves for the antagonist's inhibition of the agonist-induced decrease in forskolin-stimulated cAMP levels.
- Calculate the IC50 value for the antagonist.
- To determine the pA2 value, perform Schild analysis by generating agonist concentration-response curves in the presence of several fixed concentrations of the antagonist.
Visualizations
Signaling Pathway of the α2-Adrenergic Receptor
Caption: Alpha-2 adrenergic receptor signaling pathway.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for a typical radioligand binding assay.
Discussion on Reproducibility
The reproducibility of in vitro data for α2-adrenoceptor antagonists can be influenced by several factors:
-
Receptor Subtype and Species Differences: As shown in Table 1, the binding affinity of antagonists can vary significantly between α2-adrenoceptor subtypes (α2A, α2B, α2C). Furthermore, there are known pharmacological differences between species (e.g., the rodent α2A receptor is sometimes referred to as the α2D subtype).[10] It is crucial to use cell lines or tissues with well-characterized receptor subtype expression and to consider species differences when comparing data.
-
Assay Conditions: Minor variations in assay conditions such as buffer composition, pH, temperature, and incubation time can impact ligand binding and functional responses. The choice of radioligand and its concentration relative to its Kd is also a critical parameter in binding assays.
-
Data Analysis: The method of data analysis, including the model used for curve fitting and the equation for calculating Ki from IC50, should be clearly stated and consistently applied.
-
Selectivity: 2-Methoxyidazoxan demonstrates high selectivity for α2-adrenoceptors over I2-imidazoline sites, unlike Idazoxan and Efaroxan.[1][2] This makes 2-Methoxyidazoxan a more precise tool for studying α2-adrenoceptor-mediated effects, potentially leading to more reproducible results in functional assays where imidazoline (B1206853) receptors could be a confounding factor.
Conclusion
This compound is a potent and highly selective α2-adrenoceptor antagonist with a clear advantage over less selective compounds like Idazoxan and Efaroxan, particularly in studies where discrimination from imidazoline receptor effects is important. The provided in vitro data, when considered alongside the detailed experimental protocols, offer a strong foundation for researchers to design and interpret their own experiments. By carefully controlling for the variables discussed, the scientific community can enhance the reproducibility of in vitro data for 2-Methoxyidazoxan and other α2-adrenoceptor modulators, ultimately leading to more reliable and translatable research findings.
References
- 1. Discrimination and pharmacological characterization of I2-imidazoline sites with [3H]idazoxan and alpha-2 adrenoceptors with [3H]RX821002 (2-methoxy idazoxan) in the human and rat brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Idazoxan and Efaroxan Potentiate the Endurance Performances and the Antioxidant Activity of Ephedrine in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. yohimbine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. [3H]-rauwolscine binding to alpha 2-adrenoceptors in the mammalian kidney: apparent receptor heterogeneity between species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [3H]-rauwolscine binding to alpha 2-adrenoceptors in the mammalian kidney: apparent receptor heterogeneity between species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Pharmacological Properties, Central Nervous System Effects, and Potential Therapeutic Applications of Atipamezole, a Selective α2‐Adrenoceptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Studies of alpha 2-adrenoceptor antagonist potency in vitro: comparisons in tissues from rats, rabbits, dogs and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assessment of alpha2-adrenoceptor antagonist potency with GTPase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of potency of alpha 2-adrenoceptor antagonists in vitro: evidence for heterogeneity of alpha 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantification of in vivo binding of [3H]RX 821002 in rat brain: evaluation as a radioligand for central alpha 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A procedure for measuring alpha 2-adrenergic receptor-mediated inhibition of cyclic AMP accumulation in rat brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. resources.revvity.com [resources.revvity.com]
- 14. resources.revvity.com [resources.revvity.com]
- 15. resources.revvity.com [resources.revvity.com]
A Head-to-Head Comparison of 2-Methoxyidazoxan Monohydrochloride with Novel Alpha-2 Adrenoceptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of 2-Methoxyidazoxan monohydrochloride (also known as RX821002), a classical α2-adrenoceptor antagonist, with a selection of novel and subtype-selective α2-adrenoceptor antagonists. The information presented is intended to assist researchers in selecting the most appropriate antagonist for their specific experimental needs, based on objective performance data.
Introduction to Alpha-2 Adrenoceptor Antagonists
Alpha-2 (α2) adrenoceptors, a class of G protein-coupled receptors (GPCRs), are crucial regulators of neurotransmitter release and physiological functions in both the central and peripheral nervous systems.[1] Antagonists of these receptors are valuable pharmacological tools and hold therapeutic potential for various conditions, including depression, neurodegenerative diseases, and for reversing the effects of α2-agonist-induced sedation.[2][3] 2-Methoxyidazoxan has been a widely used tool due to its high affinity for α2-adrenoceptors and selectivity over I2-imidazoline binding sites, a limitation of its predecessor, idazoxan.[4] However, the development of novel antagonists with improved subtype selectivity offers researchers the ability to dissect the specific roles of the α2A, α2B, and α2C adrenoceptor subtypes. This guide will compare 2-Methoxyidazoxan with established antagonists like Yohimbine and Atipamezole (B1667673), as well as novel subtype-selective antagonists such as BRL 44408 (α2A-selective) and MK-912 (α2C-selective).
Data Presentation: Quantitative Comparison of Alpha-2 Adrenoceptor Antagonists
The following tables summarize the binding affinities (Ki) of 2-Methoxyidazoxan and comparator antagonists for the human α2A, α2B, and α2C adrenoceptor subtypes. Lower Ki values indicate higher binding affinity.
Table 1: Binding Affinity (Ki, nM) of α2-Adrenoceptor Antagonists at Human α2-Adrenoceptor Subtypes
| Compound | α2A Ki (nM) | α2B Ki (nM) | α2C Ki (nM) | Selectivity Profile |
| 2-Methoxyidazoxan (RX821002) | 1.4 | 2.5 | 1.8 | Non-selective |
| Yohimbine | 2.3 | 4.5 | 3.1 | Non-selective |
| Atipamezole | 0.8 | 2.2 | 1.5 | Non-selective |
| BRL 44408 | 1.7 | 144.5 | 100+ | α2A-selective |
| MK-912 | 0.42 | 0.26 | 0.03 | α2C-selective |
Data compiled from Hudson et al., 2022 and other sources.
Table 2: In Vivo Effects of Selected Alpha-2 Adrenoceptor Antagonists
| Compound | Animal Model | Dose Range | Key In Vivo Effects |
| 2-Methoxyidazoxan | Rat | 2.5 mg/kg | Neuroprotective effects in a Parkinson's disease model.[2] |
| Atipamezole | Mouse, Dog | 0.3 - 1.5 mg/kg | Effective reversal of α2-agonist-induced sedation and anesthesia.[5][6] |
| BRL 44408 | Rat | 10 - 30 mg/kg | Antidepressant-like and analgesic effects; increases norepinephrine (B1679862) and dopamine (B1211576) in the prefrontal cortex without affecting locomotor activity.[7][8] |
| MK-912 | Human | 0.2 - 2.0 mg | Potent antagonism of clonidine-induced hypotension, bradycardia, and sedation.[9] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and critical evaluation of the presented data.
Radioligand Binding Assay
This assay measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of test compounds for α2-adrenoceptor subtypes.
Materials:
-
Cell membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing human α2A, α2B, or α2C adrenoceptors.
-
Radioligand: [3H]-Rauwolscine or [3H]-RX821002.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Test compounds: 2-Methoxyidazoxan, novel antagonists.
-
Non-specific binding control: 10 µM Phentolamine.
-
96-well filter plates (e.g., GF/B).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Cell membranes (10-20 µg protein) are incubated in the assay buffer in a total volume of 250 µL.
-
Add increasing concentrations of the test compound.
-
Add a fixed concentration of the radioligand (e.g., 1 nM [3H]-Rauwolscine).
-
Incubate at 25°C for 60 minutes.
-
Terminate the assay by rapid filtration through the 96-well filter plate, followed by three washes with ice-cold assay buffer.
-
Allow the filters to dry, then add scintillation fluid.
-
Quantify radioactivity using a scintillation counter.
-
Data Analysis: The IC50 values are determined by non-linear regression analysis and converted to Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[35S]GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to the receptor of interest upon agonist stimulation, and the ability of an antagonist to block this activation.
Objective: To determine the functional antagonist potency (IC50) of test compounds.
Materials:
-
Cell membranes expressing the α2-adrenoceptor subtype of interest.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
[35S]GTPγS (0.1 nM).
-
GDP (10 µM).
-
α2-adrenoceptor agonist (e.g., UK 14,304).
-
Test compounds.
-
96-well filter plates.
Procedure:
-
Pre-incubate cell membranes (10-20 µg protein) with the test compound for 15 minutes at 30°C in the assay buffer containing GDP.
-
Initiate the reaction by adding the agonist and [35S]GTPγS.
-
Incubate for 60 minutes at 30°C.
-
Terminate the reaction by rapid filtration.
-
Wash the filters with ice-cold buffer.
-
Quantify the bound [35S]GTPγS using a scintillation counter.
-
Data Analysis: Determine the IC50 of the antagonist in inhibiting the agonist-stimulated [35S]GTPγS binding.
ERK1/2 Phosphorylation Assay
This assay measures a downstream signaling event following α2-adrenoceptor activation.
Objective: To assess the ability of antagonists to block agonist-induced ERK1/2 phosphorylation.
Materials:
-
Intact cells expressing the α2-adrenoceptor subtype of interest.
-
Serum-free cell culture medium.
-
Agonist (e.g., UK 14,304).
-
Test compounds.
-
Lysis buffer.
-
Commercially available ERK1/2 phosphorylation assay kit (e.g., ELISA or HTRF-based).
Procedure:
-
Seed cells in 96-well plates and grow to confluence.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Pre-incubate the cells with the test compound for 30 minutes.
-
Stimulate with the agonist for 5-10 minutes.
-
Lyse the cells.
-
Measure the levels of phosphorylated ERK1/2 according to the kit manufacturer's instructions.
-
Data Analysis: Determine the IC50 of the antagonist in inhibiting the agonist-induced increase in ERK1/2 phosphorylation.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Alpha-2 adrenoceptor signaling pathway.
Caption: General experimental workflow for antagonist evaluation.
Conclusion
This compound remains a valuable, non-selective α2-adrenoceptor antagonist for a wide range of preclinical studies. However, the emergence of novel, subtype-selective antagonists such as BRL 44408 (α2A) and MK-912 (α2C) provides researchers with powerful tools to investigate the distinct physiological and pathological roles of individual α2-adrenoceptor subtypes. The choice of antagonist should be guided by the specific research question, with careful consideration of the binding affinities, functional potencies, and in vivo pharmacological profiles presented in this guide. The detailed experimental protocols provided herein offer a standardized framework for the continued evaluation and comparison of existing and future α2-adrenoceptor antagonists.
References
- 1. Discrimination and pharmacological characterization of I2-imidazoline sites with [3H]idazoxan and alpha-2 adrenoceptors with [3H]RX821002 (2-methoxy idazoxan) in the human and rat brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alpha-2 blocker - Wikipedia [en.wikipedia.org]
- 3. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of potency of alpha 2-adrenoceptor antagonists in vitro: evidence for heterogeneity of alpha 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.psu.edu [pure.psu.edu]
- 6. The clinical effectiveness of atipamezole as a medetomidine antagonist in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preclinical characterization of BRL 44408: antidepressant- and analgesic-like activity through selective alpha2A-adrenoceptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Assessment of MK-912, an alpha 2-adrenoceptor antagonist, with use of intravenous clonidine - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for 2-Methoxyidazoxan Monohydrochloride
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. This document provides essential safety and logistical information for the proper disposal of 2-Methoxyidazoxan monohydrochloride, a selective alpha-2 adrenoceptor antagonist. Adherence to these procedures is critical for laboratory safety and environmental protection.
Immediate Safety and Disposal Plan
Proper disposal of this compound should be conducted in accordance with local, state, and federal regulations. The following is a step-by-step guide for its safe handling and disposal based on available safety data.
Personal Protective Equipment (PPE)
Before handling this compound, ensure that appropriate personal protective equipment is worn, including:
-
Eye Protection: Safety glasses with side-shields or goggles.
-
Hand Protection: Compatible chemical-resistant gloves.
-
Skin and Body Protection: Laboratory coat.
Spill and Waste Containment
In the event of a spill, or for the disposal of unused material:
-
Avoid Dust Formation: Take measures to prevent the generation of dust.
-
Containment: Carefully sweep up the spilled solid material.
-
Collection: Use a shovel or other appropriate tool to collect the material.
-
Storage for Disposal: Place the collected material into a suitable, closed, and properly labeled container for disposal.
Disposal Procedure
Dispose of the contained waste through a licensed professional waste disposal service. Do not allow the chemical to enter drains or waterways. The disposal of the container should also be handled by an approved waste disposal plant.
Physicochemical Properties
A summary of the known quantitative data for this compound is provided below for easy reference.
| Property | Value |
| Molecular Formula | C₁₂H₁₅ClN₂O₃ |
| Molecular Weight | 270.71 g/mol |
| Appearance | Solid |
| Color | White to off-white |
| Storage | 4°C, stored under nitrogen, away from moisture. In solvent: -80°C for 6 months; -20°C for 1 month. |
Mechanism of Action and Signaling Pathway
2-Methoxyidazoxan is a selective antagonist of the alpha-2 (α2) adrenergic receptor. These receptors are G protein-coupled receptors (GPCRs) associated with the Gi heterotrimeric G-protein. When activated by endogenous agonists like norepinephrine (B1679862) or epinephrine, the Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking this receptor, 2-Methoxyidazoxan prevents this inhibitory signaling cascade.
Experimental Protocol Workflow: Locomotor Activity Assessment in Rodents
The following diagram outlines a typical experimental workflow for assessing the effect of this compound on locomotor activity in rats. This is a common preclinical assay to evaluate the behavioral effects of a compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
